Product packaging for fosinopril(Cat. No.:)

fosinopril

Cat. No.: B1204618
M. Wt: 563.7 g/mol
InChI Key: BIDNLKIUORFRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fosinopril is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As an ester prodrug, this compound is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase in water outflow.
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and has been linked to rare instances of acute liver injury.
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46NO7P B1204618 fosinopril

Properties

IUPAC Name

4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNLKIUORFRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861108
Record name 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fosinopril's Core Mechanism of Action on Angiotensin II Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril (B1673572) is a potent angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid class of compounds. It is widely prescribed for the management of hypertension and heart failure. This technical guide provides an in-depth exploration of the core mechanism by which this compound reduces angiotensin II levels, a key action in its therapeutic efficacy. This document details the biochemical pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key processes.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound is administered as an ester prodrug, this compound sodium.[1][2] Following oral administration, it undergoes rapid and complete hydrolysis, primarily in the gastrointestinal mucosa and the liver, to its active diacid metabolite, fosinoprilat (B1673573).[1][2] Fosinoprilat is a specific and competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[2][3]

ACE is a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS). It plays a crucial role in blood pressure regulation by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone (B195564) secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to an elevation in blood pressure.[2][4]

Fosinoprilat's inhibitory action on ACE blocks this conversion, leading to a significant reduction in circulating levels of angiotensin II.[1][2] The decrease in angiotensin II results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2] Furthermore, the inhibition of kininase II by fosinoprilat leads to an increase in the levels of bradykinin, a potent vasodilator, which may also contribute to the antihypertensive effect of this compound.[4]

A unique characteristic of this compound is its dual and compensatory route of elimination. Fosinoprilat is cleared by both the kidneys and the liver.[5] This dual pathway allows for continued elimination of the drug even in the presence of renal impairment, a common comorbidity in patients with cardiovascular disease.

Signaling Pathway of this compound's Action on the Renin-Angiotensin-Aldosterone System

The following diagram illustrates the signaling pathway of the RAAS and the point of intervention by fosinoprilat.

RAAS_this compound cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone (from Adrenal Cortex) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Hydrolysis (Liver/GI Mucosa) Fosinoprilat->AngiotensinII Inhibition

Caption: this compound's mechanism of action within the RAAS.

Data Presentation: Quantitative Effects of this compound

While numerous studies confirm that this compound administration leads to a decrease in plasma angiotensin II levels, specific quantitative data on the percentage or absolute reduction in humans is not consistently reported in publicly available clinical trial literature.[1][4] However, the direct precursor to this effect, the inhibition of ACE activity, has been quantified.

ParameterDosageTime Post-DoseInhibitionCitation
Serum ACE Activity10 mg (single dose)2 to 12 hours≥90%[3]
24 hours85%[3]
20 mg (single dose)2 to 12 hours≥90%[3]
24 hours93%[3]
40 mg (single dose)2 to 12 hours≥90%[3]
24 hours93%[3]

A preclinical study in apolipoprotein E deficient mice demonstrated that a low dose of this compound (5 mg/kg/d) was sufficient to reduce plasma ACE activity.[6] Another study in rats with hyperthyroidism showed that this compound administration decreased serum angiotensin II levels.[7]

Experimental Protocols for Angiotensin II Quantification

Accurate quantification of angiotensin II in biological matrices is critical for assessing the pharmacodynamic effects of ACE inhibitors like this compound. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for Angiotensin II

This protocol outlines a competitive radioimmunoassay for the in vitro quantitative measurement of Angiotensin II in plasma.

1. Principle: This assay is based on the competition between unlabeled angiotensin II (in the sample) and a fixed amount of radiolabeled angiotensin II for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled angiotensin II in the sample.

2. Materials:

  • Angiotensin II RIA kit (containing anti-angiotensin II antibody, 125I-labeled angiotensin II, calibrators, and controls)

  • Coated tubes or secondary antibody for separation

  • Gamma counter

  • Centrifuge

  • Pipettes and tips

  • Vortex mixer

3. Sample Collection and Preparation:

  • Collect whole blood in chilled tubes containing EDTA.

  • Immediately centrifuge at 4°C to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.

  • Perform solid-phase extraction (e.g., using C18 columns) to concentrate angiotensin II and remove interfering substances.

4. Assay Procedure:

  • Set up assay tubes for standards, controls, and extracted plasma samples in duplicate.

  • Add assay buffer to all tubes.

  • Pipette the appropriate volume of standards, controls, and extracted samples into their respective tubes.

  • Add the anti-angiotensin II antibody to all tubes (except for the total count tubes).

  • Vortex and incubate for a specified period (e.g., 18-24 hours) at 4°C.

  • Add the 125I-labeled angiotensin II to all tubes.

  • Vortex and incubate for a further specified period (e.g., 18-24 hours) at 4°C.

  • Separate the antibody-bound fraction from the free fraction using a secondary antibody precipitation method followed by centrifugation.

  • Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

5. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin II standards.

  • Determine the angiotensin II concentration in the samples by interpolating their percentage of bound radioactivity from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Angiotensin II

This protocol provides a highly sensitive and specific method for the absolute quantification of angiotensin II.

1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification.

2. Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Angiotensin II analytical standard and stable isotope-labeled internal standard.

  • Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade).

  • Nitrogen evaporator.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • Spike samples, calibration standards, and quality controls with the internal standard.

  • Perform protein precipitation (e.g., with acetonitrile or zinc sulfate/methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Perform SPE on the supernatant to extract and concentrate angiotensin II.

    • Condition the SPE cartridge with methanol and then water.

    • Load the sample.

    • Wash the cartridge to remove interfering substances.

    • Elute angiotensin II with a suitable solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both native angiotensin II and the internal standard.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify angiotensin II in the samples using the calibration curve.

Experimental Workflow for Assessing this compound's Effect on Angiotensin II

The following diagram outlines a typical experimental workflow to quantify the reduction of angiotensin II following this compound administration.

Fosinopril_AngII_Workflow cluster_StudyDesign Study Design cluster_SampleProcessing Sample Processing cluster_Quantification Angiotensin II Quantification cluster_Outcome Outcome Assessment SubjectRecruitment Subject Recruitment (e.g., Hypertensive Patients) Baseline Baseline Measurements (Blood Pressure, Blood Sample) SubjectRecruitment->Baseline FosinoprilAdmin This compound Administration (Specified Dose and Duration) Baseline->FosinoprilAdmin FollowUp Follow-up Measurements (Blood Pressure, Blood Sample at various time points) FosinoprilAdmin->FollowUp BloodCollection Blood Collection (EDTA tubes) FollowUp->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation at 4°C) BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SamplePrep Sample Preparation (Solid-Phase Extraction) SampleStorage->SamplePrep Analysis Analysis (RIA or LC-MS/MS) SamplePrep->Analysis DataAnalysis Data Analysis (Quantification of Angiotensin II levels) Analysis->DataAnalysis Comparison Comparison of Angiotensin II levels (Baseline vs. Post-Fosinopril) DataAnalysis->Comparison

Caption: Experimental workflow for assessing this compound's effect on Angiotensin II.

Conclusion

This compound, through its active metabolite fosinoprilat, effectively reduces angiotensin II levels by competitively inhibiting the angiotensin-converting enzyme. This primary mechanism of action underlies its therapeutic benefits in managing hypertension and heart failure. While direct quantitative data on the extent of angiotensin II reduction in humans following this compound administration is limited in the available literature, the profound and sustained inhibition of ACE activity is well-documented. The experimental protocols detailed in this guide provide robust methods for the precise quantification of angiotensin II, enabling further research into the pharmacodynamics of this compound and other ACE inhibitors. The provided diagrams offer a clear visualization of the signaling pathways and experimental workflows involved in understanding this compound's core mechanism of action.

References

A Deep Dive into the Pharmacokinetics of Fosinopril and its Active Metabolite Fosinoprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the angiotensin-converting enzyme (ACE) inhibitor fosinopril (B1673572) and its pharmacologically active metabolite, fosinoprilat (B1673573). This compound, an ester prodrug, is distinguished by the dual elimination pathway of its active form, a characteristic that has significant clinical implications. This document delves into the absorption, distribution, metabolism, and excretion of both compounds, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for research and development professionals.

Core Pharmacokinetic Parameters: A Comparative Analysis

The journey of this compound from administration to elimination is a multi-step process involving its conversion to the active moiety, fosinoprilat, which is then responsible for the therapeutic effect. The following tables summarize the key quantitative pharmacokinetic parameters for both the prodrug and its active metabolite, providing a clear comparison of their in-vivo disposition.

Table 1: Pharmacokinetic Parameters of this compound (Prodrug)

ParameterValueReference
Absolute Oral Absorption 36%[1][2][3]
Primary Site of Absorption Proximal Small Intestine (Duodenum/Jejunum)[1][2]
Effect of Food on Absorption Rate may be slowed, but the extent is essentially unaffected.[1][4][5]
Metabolism Rapidly and completely hydrolyzed to fosinoprilat in the gastrointestinal mucosa and liver.[6][7][8][9][10]

Table 2: Pharmacokinetic Parameters of Fosinoprilat (Active Metabolite)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) Approximately 3 hours[1][4][11]
Plasma Protein Binding ~99.4% (or ≥95%)[1][2][10]
Volume of Distribution Relatively small[1][10]
Elimination Half-Life (t1/2) ~12 hours (after intravenous dose)[1][4]
Effective Half-Life for Accumulation 11.5 hours (hypertensive patients with normal renal/hepatic function); 14 hours (heart failure patients)[5][10]
Route of Elimination Dual elimination: Approximately 50% via renal excretion and 50% via hepatobiliary excretion.[1][6][8]
Metabolites Glucuronide conjugate (inactive) and p-hydroxy metabolite (active in rats).[1][3][10]

Visualizing the Metabolic Journey and Mechanism of Action

To better illustrate the biotransformation of this compound and its subsequent mechanism of action, the following diagrams are provided.

Fosinopril_Metabolism This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active) This compound->Fosinoprilat Hydrolysis (GI Mucosa, Liver) Inactive_Metabolites Inactive Metabolites (e.g., Glucuronide Conjugate) Fosinoprilat->Inactive_Metabolites Metabolism Active_Metabolites Active Metabolites (p-hydroxy fosinoprilat) Fosinoprilat->Active_Metabolites Metabolism Elimination Dual Elimination (Renal and Hepatic) Fosinoprilat->Elimination Excretion

Caption: Metabolic pathway of this compound to its active and inactive metabolites.

Fosinoprilat_MoA Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibits Fosinoprilat->ACE Inhibits Degradation Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE (Kininase II)

Caption: Mechanism of action of fosinoprilat on the Renin-Angiotensin-Aldosterone System.

Detailed Experimental Protocols

A thorough understanding of the pharmacokinetics of this compound and fosinoprilat relies on robust analytical methodologies. The following section outlines a typical experimental protocol for the simultaneous determination of these compounds in human plasma, based on published literature.

Objective: To quantify the concentrations of this compound and fosinoprilat in human plasma samples following oral administration.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective LC-MS/MS method is often employed for the simultaneous determination of the prodrug this compound and its active metabolite fosinoprilat in biological matrices.[12]

  • Sample Preparation:

    • Blood Collection: Whole blood samples are collected in tubes containing an anticoagulant such as EDTA to inhibit the in-vitro hydrolysis of this compound.[13]

    • Plasma Separation: Plasma is separated by centrifugation at a specified speed and temperature.

    • Stabilization: To prevent the ex-vivo conversion of this compound to fosinoprilat, an acid such as formic acid may be added to the plasma samples.[13]

    • Extraction: Analytes are extracted from the plasma matrix using liquid-liquid extraction or protein precipitation.[12][13] An internal standard is added prior to extraction for accurate quantification.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system is used.[13]

    • Column: A reversed-phase column, such as a C8 or C18 column, is typically used for separation.[12][13]

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with formic acid) is commonly employed.

    • Flow Rate: The flow rate is optimized for efficient separation.

    • Injection Volume: A small volume of the extracted sample is injected into the LC system.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

    • Ionization Source: Positive electrospray ionization (ESI) is a common ionization technique for these analytes.[12]

    • Detection Mode: The analysis is performed in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard are monitored.

  • Method Validation: The analytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[13]

Conclusion

The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active metabolite, fosinoprilat. Fosinoprilat, in turn, exhibits a unique and clinically significant dual route of elimination, being cleared by both renal and hepatic pathways. This compensatory clearance mechanism makes dose adjustments in patients with impaired renal function less critical compared to other ACE inhibitors that are primarily excreted by the kidneys. The detailed understanding of these pharmacokinetic properties, supported by robust analytical methodologies, is crucial for the continued development and optimal clinical use of this compound in the management of hypertension and heart failure.

References

An In-depth Technical Guide to the Binding Affinity of Fosinoprilat to Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of fosinoprilat (B1673573), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril (B1673572), to its target enzyme. Fosinoprilat is a potent, competitive inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant biological and experimental pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat.[1] Fosinoprilat exerts its therapeutic effect by inhibiting angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin.[3] By inhibiting ACE, fosinoprilat decreases the formation of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[3]

Human somatic ACE (sACE) has two catalytically active domains, the N-domain and the C-domain.[4] While both domains contribute to ACE activity, the C-domain is considered to be predominantly involved in blood pressure regulation.[5] Fosinoprilat, like other ACE inhibitors, binds to and inhibits both of these domains.[5] Understanding the binding affinity and kinetics of fosinoprilat to these domains is critical for elucidating its mechanism of action and for the development of next-generation ACE inhibitors.

Fosinoprilat Binding Affinity to ACE: Quantitative Data

The binding affinity of fosinoprilat to ACE has been characterized using various in vitro assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify the potency of an inhibitor. The available data for fosinoprilat are summarized in the table below.

ParameterValueEnzyme Source/DomainReference
Ki3.5 nMHuman ACE N-domain (nACE)[4]
Ki0.13 nMHuman ACE C-domain (cACE)[4]
IC5011 nMPurified Rabbit Lung ACE[6]
IC502.6 - 4.2 ng/mLSerum ACE

Note: The IC50 value for serum ACE was determined in the context of a pharmacodynamics study in hemodialysis patients and is presented in ng/mL.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinoprilat's therapeutic effect is a direct consequence of its interaction with the RAAS. The following diagram illustrates this critical signaling pathway and highlights the point of inhibition by fosinoprilat.

RAAS_Pathway cluster_Systemic Systemic Circulation & Tissues cluster_Kidney Kidney cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I to form ACE Angiotensin-Converting Enzyme (ACE) (Lungs, Endothelium) Angiotensin_I->ACE Angiotensin_II Angiotensin II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes ACE->Angiotensin_II converts to Renin Renin Renin->Angiotensinogen cleaves Juxtaglomerular_Apparatus Juxtaglomerular Apparatus Juxtaglomerular_Apparatus->Renin releases Reduced_Renal_Perfusion Reduced Renal Perfusion Reduced_Renal_Perfusion->Juxtaglomerular_Apparatus stimulates Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention causes Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Fosinoprilat Fosinoprilat Fosinoprilat->ACE inhibits

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Fosinoprilat.

Experimental Protocols for Determining Binding Affinity

A variety of in vitro assays can be employed to determine the binding affinity of fosinoprilat to ACE. Spectrophotometric and fluorometric methods are commonly used due to their reliability and adaptability to high-throughput screening.

Spectrophotometric Assay for ACE Inhibition

This method is based on the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which results in the formation of hippuric acid. The amount of hippuric acid produced is quantified by measuring the increase in absorbance at a specific wavelength.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • Fosinoprilat (or other test inhibitors) at various concentrations

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

  • Stopping Reagent (e.g., 1 M HCl)

  • Spectrophotometer capable of reading at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in assay buffer.

    • Prepare a stock solution of HHL in assay buffer.

    • Prepare a series of dilutions of fosinoprilat in assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to designated wells:

      • Blank: Assay buffer.

      • Control (100% ACE activity): Assay buffer and ACE solution.

      • Inhibitor: Fosinoprilat solution at a specific concentration and ACE solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the HHL substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the stopping reagent (e.g., 1 M HCl) to each well.

  • Measurement:

    • Measure the absorbance of each well at 228 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each fosinoprilat concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of Blank Well)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the fosinoprilat concentration.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical in vitro ACE inhibition assay.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Acquisition & Analysis Reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., HHL) - Fosinoprilat Dilutions - Assay Buffer Plate_Setup Set up 96-well plate: - Blanks - Controls - Fosinoprilat concentrations Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (37°C) Plate_Setup->Pre_incubation Add_Substrate Add Substrate to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate (37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with HCl) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance (e.g., at 228 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50_Ki Determine IC50 and Ki Calculate_Inhibition->Determine_IC50_Ki

A generalized workflow for an in vitro ACE inhibition assay.

Conclusion

Fosinoprilat is a high-affinity inhibitor of angiotensin-converting enzyme, with a particularly potent interaction with the C-domain of the enzyme, which is primarily responsible for blood pressure regulation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with ACE inhibitors. The nanomolar to sub-nanomolar affinity of fosinoprilat for ACE underscores its clinical efficacy in the treatment of cardiovascular diseases. Further research into the kinetics of fosinoprilat binding, including association and dissociation rates, could provide deeper insights into its long duration of action and inform the design of future ACE inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

References

The In Vivo Conversion of Fosinopril to Fosinoprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hydrolysis of the prodrug fosinopril (B1673572) into its active metabolite, fosinoprilat (B1673573). This compound is an angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinate class, prescribed for the management of hypertension and heart failure.[1] Its therapeutic efficacy is entirely dependent on its biotransformation to fosinoprilat, which is a potent inhibitor of ACE. This document details the pharmacokinetics, metabolic pathways, and experimental methodologies used to study this critical bioconversion.

The Hydrolysis of this compound: An Overview

This compound is an ester prodrug that is slowly absorbed after oral administration, with an average absolute absorption of 36%.[2][3] The primary site for this absorption is the proximal small intestine, specifically the duodenum and jejunum.[2][3] The conversion of this compound to its active form, fosinoprilat, is a rapid and complete hydrolysis reaction mediated by esterases.[4][5] This biotransformation is believed to occur predominantly in the gastrointestinal mucosa and the liver.[1][4] While the presence of food may slow the rate of this compound absorption, the overall extent of absorption remains largely unaffected.[2][3]

Fosinoprilat is a specific, competitive inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][5] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to decreased vasopressor activity and reduced aldosterone (B195564) secretion, resulting in a decrease in blood pressure.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and fosinoprilat have been extensively studied in various populations. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Healthy Adults

ParameterValueReference
Time to Peak Concentration (Tmax)~3 hours[2][4]
Absolute Bioavailability36% (of oral this compound)[2][3]
Protein Binding~99.4%[2]
Mean Body Clearance (intravenous)26 - 39 mL/min[2][3]
Terminal Elimination Half-life (t½) (intravenous)~12 hours[2]
Effective Half-life for Accumulation (repeated doses)11.5 hours[2][4]

Table 2: Pharmacokinetic Parameters of Fosinoprilat in Special Populations

PopulationParameterValueReference
Heart Failure Patients Effective t½ for accumulation14 hours[2][4]
Pediatric Patients (6-16 years) Mean AUC and CmaxSimilar to adults receiving a comparable dose[2][6]
Terminal elimination half-life11-13 hours[2][6]
Patients with Hepatic Insufficiency Extent of hydrolysisNot appreciably reduced (rate may be slowed)[2][6]
Apparent total body clearance of fosinoprilatApproximately one-half of that in patients with normal hepatic function[2][6]
Patients with Renal Insufficiency (Creatinine Clearance < 80 mL/min/1.73m²) Total body clearance of fosinoprilatApproximately 50% slower than in patients with normal renal function[4][7]
Elderly Subjects (65-74 years) Pharmacokinetic parametersNo significant differences compared to younger subjects (20-35 years old)[2][6]

Table 3: Plasma Composition After Oral Radiolabeled this compound Administration

ComponentPercentage of Radioactivity in PlasmaReference
Fosinoprilat (active) 75%[2][4]
Glucuronide conjugate of fosinoprilat 20-30%[2][4]
p-hydroxy metabolite of fosinoprilat 1-5%[2][4]

Experimental Protocols

The investigation of this compound's in vivo hydrolysis relies on robust analytical and experimental methodologies. Below are detailed protocols derived from cited literature for key experiments.

Quantification of this compound and Fosinoprilat in Human Plasma using LC-MS/MS

This protocol is based on the methodology for the simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma.[4]

Objective: To accurately quantify the concentrations of this compound and fosinoprilat in human plasma samples for pharmacokinetic studies.

Materials:

  • Human plasma with anticoagulant (e.g., EDTA)

  • This compound and fosinoprilat reference standards

  • Internal standard (e.g., zaleplon)

  • Liquid-liquid extraction solvent (e.g., ethyl acetate)

  • Reversed-phase C8 column

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)

  • Tandem mass spectrometer with a triple quadrupole ionization interface

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 0.5 mL aliquot of human plasma, add the internal standard solution.

    • Add 3 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C8 column.

    • Employ a gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). The gradient program should be optimized to achieve adequate separation of this compound, fosinoprilat, and the internal standard.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.

    • Operate the mass spectrometer in the selected reaction monitoring (SRM) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard.

In Vivo Pharmacokinetic Study in an Animal Model (Rat)

This protocol describes a general approach for an in vivo pharmacokinetic study of this compound in rats, based on common practices in preclinical drug metabolism studies.[5][8]

Objective: To determine the pharmacokinetic profile of this compound and fosinoprilat following oral administration to rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound sodium formulation for oral administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer a single oral dose of this compound sodium via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for this compound and fosinoprilat concentrations using a validated bioanalytical method, such as LC-MS/MS as described in Protocol 3.1.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.

In Vivo Study with Radiolabeled [¹⁴C]-Fosinopril in Humans

This protocol outlines the key steps in a human study using radiolabeled this compound to trace its absorption, metabolism, and excretion, as described in the literature.[2][3]

Objective: To determine the mass balance, routes of excretion, and metabolic profile of this compound after oral administration of [¹⁴C]-fosinopril.

Materials:

  • Healthy human volunteers

  • Oral formulation of [¹⁴C]-fosinopril sodium

  • Equipment for collection of blood, urine, and feces

  • Liquid scintillation counter

  • Chromatographic systems (e.g., HPLC) for metabolite profiling

Procedure:

  • Study Conduct:

    • Administer a single oral dose of [¹⁴C]-fosinopril sodium to healthy volunteers.

    • Collect blood, urine, and feces samples at regular intervals for a specified period (e.g., up to 96 hours).

  • Sample Processing and Analysis:

    • Measure the total radioactivity in plasma, urine, and feces samples using a liquid scintillation counter.

    • Analyze plasma and urine samples using chromatographic techniques (e.g., HPLC with a radioactivity detector) to separate and quantify this compound, fosinoprilat, and its metabolites.

  • Data Analysis:

    • Calculate the percentage of the administered radioactive dose recovered in urine and feces to determine the routes and extent of excretion.

    • Determine the plasma concentration-time profiles of total radioactivity, this compound, and fosinoprilat.

    • Identify and quantify the major metabolites in plasma and urine.

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the in vivo hydrolysis of this compound.

This compound This compound (Oral) GI_Tract Gastrointestinal Tract (Absorption) This compound->GI_Tract Liver Liver GI_Tract->Liver Fosinoprilat_Active Fosinoprilat (Active) GI_Tract->Fosinoprilat_Active Hydrolysis Esterases_GI Esterases Esterases_GI->GI_Tract Liver->Fosinoprilat_Active Hydrolysis Esterases_Liver Esterases Esterases_Liver->Liver Metabolites Inactive Metabolites (Glucuronide, p-hydroxy) Fosinoprilat_Active->Metabolites Metabolism Excretion Excretion (Urine and Feces) Fosinoprilat_Active->Excretion Metabolites->Excretion Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibition Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure start Start: Oral Administration of this compound blood_sampling Serial Blood Sampling start->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (e.g., LLE, SPE) plasma_separation->sample_prep lc_msms LC-MS/MS Analysis sample_prep->lc_msms data_analysis Pharmacokinetic Data Analysis lc_msms->data_analysis pk_parameters Determine: Cmax, Tmax, AUC, t½ data_analysis->pk_parameters

References

The Dual Elimination Pathway of Fosinopril: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, is distinguished from many other drugs in its class by its unique dual elimination pathway. This document provides an in-depth exploration of the pharmacokinetics of this compound and its active metabolite, fosinoprilat (B1673573), with a particular focus on its balanced excretion via both renal and hepatic routes. The clinical implications of this dual pathway, especially in patient populations with renal or hepatic impairment, are discussed in detail. This guide includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for key analyses, and visualizations of the metabolic and elimination pathways.

Introduction

This compound is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat, a potent inhibitor of the angiotensin-converting enzyme.[1][2] ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[3] A key feature that differentiates this compound from many other ACE inhibitors is its dual compensatory elimination pathway for fosinoprilat, which is excreted by both the kidneys and the liver.[2][4] This balanced clearance mechanism has significant clinical implications, particularly in the treatment of patients with compromised renal or hepatic function.[2][5]

The Dual Elimination Pathway of Fosinoprilat

Following oral administration, this compound is absorbed and rapidly converted to fosinoprilat.[6] Fosinoprilat is then eliminated from the body through two primary routes: renal excretion into the urine and hepatic excretion into the bile and subsequently into the feces.[6][7] In healthy individuals, these two pathways contribute almost equally to the total clearance of the drug.[6]

The clinical significance of this dual pathway becomes evident in patients with organ dysfunction. In individuals with renal impairment, the hepatic elimination of fosinoprilat increases to compensate for the reduced renal clearance.[3][6] Conversely, in patients with hepatic insufficiency, renal excretion plays a greater role in eliminating the drug.[8] This compensatory mechanism helps to maintain relatively stable plasma concentrations of fosinoprilat, reducing the risk of drug accumulation and potential toxicity in these patient populations.[6][8]

Visualization of this compound Metabolism and Elimination

The following diagram illustrates the metabolic activation of this compound and the dual elimination pathway of its active metabolite, fosinoprilat.

Fosinopril_Pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver & GI Mucosa cluster_elimination Elimination Pathways Fosinopril_Oral This compound (Oral) Fosinopril_Plasma This compound Fosinopril_Oral->Fosinopril_Plasma Absorption Metabolism Esterases Fosinopril_Plasma->Metabolism Fosinoprilat_Plasma Fosinoprilat (Active) Renal_Excretion Renal Excretion (Urine) Fosinoprilat_Plasma->Renal_Excretion ~50% Hepatic_Excretion Hepatic Excretion (Bile -> Feces) Fosinoprilat_Plasma->Hepatic_Excretion ~50% Metabolism->Fosinoprilat_Plasma Hydrolysis

Caption: Metabolism and dual elimination of this compound.

Quantitative Pharmacokinetics

The pharmacokinetic profile of fosinoprilat has been studied in various populations. The following tables summarize key pharmacokinetic parameters.

Pharmacokinetics in Healthy vs. Renally Impaired Subjects
ParameterHealthy SubjectsPatients with Renal Impairment (CrCl < 80 mL/min/1.73m²)
Total Body Clearance of Fosinoprilat NormalApproximately 50% slower than in patients with normal renal function.[6] However, the total body clearance does not differ appreciably due to compensatory hepatobiliary elimination.[6][9]
Plasma AUC of Fosinoprilat NormalModest increase (less than two times that in normals).[6]
Elimination Balanced renal and hepatic excretion.[6]Diminished renal elimination is compensated by increased hepatobiliary elimination.[3][6]
Pharmacokinetics in Healthy vs. Hepatically Impaired Subjects
ParameterHealthy VolunteersPatients with Hepatic Impairment (Alcoholic Cirrhosis)
Fosinoprilat Cmax (single dose) 112.0 ± 67.2 ng/mL111.4 ± 40.1 ng/mL
Fosinoprilat AUC (single dose) 790.7 ± 431.0 ng·hr/mL926.0 ± 293.9 ng·hr/mL
Fosinoprilat Cmax (steady-state) 144.1 ± 61.7 ng/mL140.2 ± 50.9 ng/mL
Fosinoprilat AUC (steady-state) 940.3 ± 400.4 ng·hr/mL1,255.4 ± 434.0 ng·hr/mL
Data from a study involving a 10 mg daily dose for 14 days.[8]
Pharmacokinetics in Patients with Congestive Heart Failure (CHF)
ParameterHealthy Control SubjectsPatients with CHF
Fosinoprilat Cmax No statistically significant differenceNo statistically significant difference
Fosinoprilat AUC No statistically significant differenceNo statistically significant difference
Absolute Bioavailability ~29%~29%
Protein Binding 99%99%
Data from a study comparing 10 patients with CHF and 10 matched healthy controls.[10]

Experimental Protocols

Determination of Fosinoprilat in Human Plasma

A common method for the quantification of fosinoprilat in plasma is High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).

4.1.1. UFLC-MS/MS Method

  • Sample Preparation : To prevent the ex vivo hydrolysis of this compound to fosinoprilat, blood samples are collected in tubes containing an anticoagulant such as EDTA.[11] Formic acid is added to the plasma to stabilize this compound.[11] Plasma samples are then deproteinized, typically by protein precipitation.[11]

  • Chromatographic Separation : Separation is achieved on a C18 column (e.g., Welch Ultimate XB-C18) using a gradient elution.[11] The total run time is typically short, around 5 minutes.[11]

  • Detection : Analytes and their stable isotope-labeled internal standards are detected by positive ion electrospray tandem mass spectrometry.[11]

  • Quantification : The method is validated for linearity, accuracy, and precision, with a lower limit of quantification typically around 1 ng/mL for fosinoprilat.[11]

4.1.2. HPLC Method with Microemulsion Eluent

  • Sample Preparation : Plasma samples are diluted with the mobile phase and injected directly into the HPLC system.[1]

  • Chromatographic System : A system such as the Waters Breeze HPLC system with UV detection at 220 nm is used.[1]

  • Column : A Bakerbond ENV 4.6 mm x 150 mm, 5 µm particle size column is suitable.[1]

  • Mobile Phase : A microemulsion system consisting of 1.0% (w/v) diisopropyl ether, 2.0% (w/v) sodium dodecyl sulphate (SDS), 6.0% (w/v) n-propanol, and 91% (w/v) of aqueous 25 mM di-sodium hydrogen phosphate, with the pH adjusted to 2.8 with orthophosphoric acid.[1]

  • Flow Rate : 1.00 mL/min.[1]

Assessment of ACE Inhibition

The inhibitory activity of fosinoprilat on angiotensin-converting enzyme can be assessed in vitro.

  • Method : A spectrophotometric assay based on the cleavage of the substrate hippuryl-glycyl-glycine (B1266453) by ACE.[12] The subsequent reaction with trinitrobenzenesulfonic acid forms 2,4,6-trinitrophenyl-glycyl-glycine, which can be quantified.[12]

  • Procedure : The assay system contains the substrate solution, water, and the drug solution.[12] The reaction is initiated by the addition of an ACE source, such as a rat lung extract.[12] The amount of hippuric acid formed is determined colorimetrically after reaction with benzene (B151609) sulfonyl chloride.[12]

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of this compound.

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., Healthy, Renal/Hepatic Impairment) Drug_Admin This compound Administration (Oral or IV) Patient_Recruitment->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (with EDTA & Formic Acid) Blood_Sampling->Plasma_Separation HPLC_MS Quantification of Fosinoprilat (UFLC-MS/MS or HPLC) Plasma_Separation->HPLC_MS ACE_Assay ACE Activity Assay Plasma_Separation->ACE_Assay PK_Modeling Pharmacokinetic Modeling (AUC, Cmax, T1/2, etc.) HPLC_MS->PK_Modeling PD_Analysis Pharmacodynamic Analysis (ACE Inhibition vs. Concentration) ACE_Assay->PD_Analysis

Caption: Workflow for a this compound pharmacokinetic study.

Clinical Implications

The dual elimination pathway of fosinoprilat has several important clinical implications:

  • Use in Renal Impairment : Due to the compensatory hepatic clearance, this compound can be used in patients with all degrees of renal impairment without significant dose adjustment.[3][6] This makes it a favorable option compared to ACE inhibitors that are primarily cleared by the kidneys.

  • Use in Hepatic Impairment : Studies have shown that the pharmacokinetics of fosinoprilat are not significantly altered in patients with hepatic impairment, suggesting that the standard starting dose can be used.[8] The compensatory renal excretion helps to prevent drug accumulation.

  • Use in Congestive Heart Failure : The pharmacokinetics of fosinoprilat are not significantly different in patients with CHF compared to healthy individuals, likely due to its dual excretory pathways.[10] This allows for predictable dosing in this patient population.

  • Predictable Pharmacokinetics : The compensatory elimination mechanism leads to more predictable pharmacokinetics across a range of patient populations, simplifying dosing and reducing the need for intensive monitoring of drug levels.

Logical Relationship of Clinical Implications

The following diagram illustrates the logical flow from the dual elimination pathway to the clinical benefits of this compound.

Clinical_Implications cluster_compensation Compensatory Mechanism cluster_benefits Clinical Benefits Dual_Pathway Dual Elimination Pathway (Renal & Hepatic) Renal_Impairment Renal Impairment Dual_Pathway->Renal_Impairment Hepatic_Impairment Hepatic Impairment Dual_Pathway->Hepatic_Impairment Increased_Hepatic Increased Hepatic Clearance Renal_Impairment->Increased_Hepatic Increased_Renal Increased Renal Clearance Hepatic_Impairment->Increased_Renal Stable_PK Stable Pharmacokinetics (Reduced Accumulation) Increased_Hepatic->Stable_PK Increased_Renal->Stable_PK Safer_Use Safer Use in Organ Impairment Stable_PK->Safer_Use No_Dose_Adj Minimal Dose Adjustment Required Stable_PK->No_Dose_Adj

Caption: Clinical implications of this compound's dual elimination.

Conclusion

The dual elimination pathway of fosinoprilat is a key pharmacological feature that distinguishes it from other ACE inhibitors. This balanced renal and hepatic clearance provides a compensatory mechanism that ensures stable pharmacokinetics in patients with renal or hepatic impairment. This predictable profile allows for more straightforward dosing and enhances the safety profile of this compound in these vulnerable patient populations, making it a valuable therapeutic option in the management of cardiovascular diseases. Further research into the specific transporters involved in the hepatic excretion of fosinoprilat could provide even greater insight into its unique pharmacokinetic properties.

References

An In-depth Technical Guide to the Molecular Structure and Phosphinate Group of Fosinopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril (B1673572), with a specific focus on its functionally critical phosphinate group. This document delves into the quantitative structural details, key experimental protocols for its characterization, and its mechanism of action within the renin-angiotensin system.

Molecular Structure of this compound and Fosinoprilat (B1673573)

This compound is an ester prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[1] The presence of a unique phosphinate group is a defining characteristic of this ACE inhibitor, distinguishing it from many other drugs in its class.[2] This phosphinate moiety is instrumental in its potent and specific binding to the active site of the angiotensin-converting enzyme.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound and its active metabolite, fosinoprilat, is presented in Table 1.

PropertyThis compoundFosinoprilat
Molecular Formula C₃₀H₄₆NO₇PC₂₃H₃₄NO₅P
Molecular Weight 563.67 g/mol 435.49 g/mol
Melting Point 149-153 °C-
Solubility Insoluble in water-
LogP 6.3-
Bioavailability ~36%-
Protein Binding ->95%
Metabolism Hydrolyzed to fosinoprilatNot biotransformed
Biological Half-Life -~12 hours
Route of Elimination Urine and fecesUrine and feces

Data sourced from PubChem and DrugBank.[1]

The Phosphinate Group: Geometry and Bonding

The phosphinate group [(R¹)(R²)P(O)OH] in fosinoprilat is the key functional group responsible for its inhibitory activity. It mimics the transition state of peptide hydrolysis by ACE, allowing for strong interaction with the zinc ion in the enzyme's active site. The precise geometry of this group is critical for its binding affinity. Analysis of the crystal structure of fosinoprilat in complex with the N-domain of human ACE (PDB ID: 7Z6Z) provides the following intramolecular bond lengths and angles for the phosphinate moiety.[1][3]

BondLength (Å)AngleAngle (°)
P - O11.50O1 - P - O2115.5
P - O21.51O1 - P - C1110.1
P - C11.81O2 - P - C1108.9
P - C21.82O1 - P - C2109.8
O2 - P - C2106.5
C1 - P - C2105.7

Bond lengths and angles were derived from the analysis of the PDB entry 7Z6Z.

Mechanism of Action and Signaling Pathway

This compound, through its active form fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[2]

Fosinopril_Mechanism_of_Action cluster_RAS Renin-Angiotensin System cluster_effects Physiological Effects cluster_inhibition Inhibition by Fosinoprilat Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Esterases Fosinoprilat->ACE Inhibition Hydrolysis Hydrolysis (in Liver)

Caption: Mechanism of action of this compound within the Renin-Angiotensin System.

Experimental Protocols

The characterization and quantification of this compound and fosinoprilat rely on a variety of analytical techniques. Detailed protocols for key experimental methods are provided below.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Solid-state NMR is a powerful technique for characterizing the polymorphic forms and local molecular environment of this compound sodium in the solid state.[4]

Objective: To obtain high-resolution ¹³C and ³¹P solid-state NMR spectra of this compound sodium to characterize its solid form.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., Bruker Avance series)

  • Magic Angle Spinning (MAS) probe (e.g., 4 mm)

  • Zirconia rotors

Methodology:

  • Sample Preparation:

    • Carefully pack the solid this compound sodium powder into a zirconia rotor.

    • Ensure the sample is packed uniformly to allow for stable magic angle spinning.

  • Instrument Setup:

    • Insert the rotor into the MAS probe.

    • Set the magic angle spinning rate, typically between 5 and 15 kHz for pharmaceutical solids.

    • Tune the probe for the desired nuclei (¹³C and ³¹P).

  • ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) Experiment:

    • Use a standard CP/MAS pulse sequence.

    • Set the ¹H 90° pulse width (typically 2-4 µs).

    • Optimize the contact time for cross-polarization (typically 1-5 ms) to maximize signal intensity.

    • Employ high-power ¹H decoupling during acquisition to remove dipolar broadening.

    • Set a recycle delay that is at least 1.5 times the ¹H T₁ relaxation time to ensure full relaxation between scans.

  • ³¹P Magic Angle Spinning (MAS) Experiment:

    • A single-pulse MAS experiment is often sufficient for ³¹P due to its high natural abundance and sensitivity.

    • Set the ³¹P 90° pulse width.

    • Employ high-power ¹H decoupling during acquisition.

    • Set an appropriate recycle delay based on the ³¹P T₁ relaxation time.

  • Data Processing:

    • Apply an exponential line broadening function to the Free Induction Decay (FID).

    • Perform a Fourier transform to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts using an external standard (e.g., adamantane (B196018) for ¹³C, ammonium (B1175870) dihydrogen phosphate (B84403) for ³¹P).

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

HPLC with UV detection is a robust method for the quantification of this compound in pharmaceutical dosage forms.[5]

Objective: To develop and validate an HPLC-UV method for the determination of this compound sodium in bulk drug and tablet formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30 v/v).

    • Adjust the pH of the aqueous component to approximately 3.3 with orthophosphoric acid.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound sodium reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound sodium and transfer it to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (pH 3.3 with H₃PO₄) (70:30 v/v)

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 267 nm

    • Column Temperature: Ambient

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of this compound and its active metabolite, fosinoprilat, in biological matrices such as human plasma.[6]

Objective: To develop and validate a sensitive LC-MS/MS method for the simultaneous determination of this compound and fosinoprilat in human plasma.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • HPLC system

  • Reversed-phase C8 or C18 column

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., a structurally similar ACE inhibitor).

    • Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 column

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 564.3 → 344.2).

      • Fosinoprilat: Monitor a specific precursor ion to product ion transition (e.g., m/z 436.2 → 234.1).

      • Internal Standard: Monitor its specific MRM transition.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

    • The Lower Limit of Quantification (LLOQ) should be determined to ensure sufficient sensitivity for pharmacokinetic studies.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, with a particular emphasis on the critical role of its phosphinate group. The quantitative data on the geometry of this group, coupled with the detailed experimental protocols, offer valuable resources for researchers and professionals in the field of drug development and analysis. The visualization of its mechanism of action further clarifies its pharmacological function. A thorough understanding of these molecular and analytical aspects is essential for the continued development and application of this compound and other phosphinate-containing pharmaceuticals.

References

The Genesis and Synthesis of Fosinopril Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril (B1673572) sodium stands as a noteworthy advancement in the class of angiotensin-converting enzyme (ACE) inhibitors, distinguished by its unique phosphinate group and dual mechanism of elimination. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound sodium. It details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in structured tables, and visualizes complex pathways and workflows through Graphviz diagrams. This document is intended to serve as a detailed resource for professionals engaged in cardiovascular drug discovery and development.

Discovery and Development

This compound was developed by scientists at Bristol-Myers Squibb as the first phosphonate-containing ACE inhibitor. The impetus for its development was the desire to create a potent and safe ACE inhibitor with a unique metabolic profile that would be advantageous in patients with renal impairment. Unlike many other ACE inhibitors that are primarily cleared by the kidneys, this compound was designed to have a dual elimination pathway, being cleared by both the renal and hepatic systems.[1] This characteristic reduces the risk of drug accumulation in patients with compromised kidney function.[1]

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat (B1673573).[2] The key innovation in the design of this compound was the incorporation of a phosphinate group, which serves as a zinc-binding ligand in the active site of ACE. This structural feature contributes to its high potency and specificity as an ACE inhibitor.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. This compound's active metabolite, fosinoprilat, competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to a cascade of effects that ultimately lower blood pressure.

RAAS_Pathway cluster_inhibition Inhibition by Fosinoprilat Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Fosinoprilat Fosinoprilat Fosinoprilat->Inhibition

Figure 1: Mechanism of action of fosinoprilat in the RAAS pathway.

Synthesis of this compound Sodium

The synthesis of this compound sodium is a multi-step process involving the formation of key intermediates. The following is a generalized experimental protocol based on methods described in various patents.[1][3]

Experimental Protocol for Synthesis

Step 1: Synthesis of (4-phenylbutyl)phosphinyl]acetoacetic acid ethyl ester A key intermediate, (4-phenylbutyl)phosphinyl]acetoacetic acid ethyl ester, is synthesized. This step often involves the reaction of a Grignard reagent derived from 4-phenylbutyl bromide with a suitable phosphorus-containing starting material.

Step 2: Condensation with L-proline derivative The phosphinylacetic acid derivative from Step 1 is then condensed with a protected derivative of L-proline, typically trans-4-cyclohexyl-L-proline. This condensation is a critical step in forming the core structure of this compound.

Step 3: Esterification The resulting intermediate is esterified to introduce the propoxypropoxy group, which is essential for its prodrug characteristics.

Step 4: Deprotection and Salt Formation Finally, any protecting groups are removed, and the resulting this compound free acid is converted to its sodium salt, typically by reaction with a sodium-containing base such as sodium 2-ethylhexanoate.[4] The final product, this compound sodium, is then purified by crystallization.

Synthesis_Workflow Start Starting Materials (Phosphorus precursor, 4-phenylbutyl bromide, L-proline derivative) Step1 Step 1: Synthesis of (4-phenylbutyl)phosphinyl]acetoacetic acid ethyl ester Start->Step1 Step2 Step 2: Condensation with trans-4-cyclohexyl-L-proline Step1->Step2 Step3 Step 3: Esterification Step2->Step3 Step4 Step 4: Deprotection and Salt Formation Step3->Step4 End This compound Sodium (Final Product) Step4->End

Figure 2: General workflow for the synthesis of this compound sodium.

Quantitative Data

Pharmacokinetic Properties

This compound is absorbed and then hydrolyzed to the active fosinoprilat. The pharmacokinetic parameters of fosinoprilat are summarized in the table below.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~3 hours[2]
Half-life (t1/2)~12 hours[2]
Bioavailability36%[2]
Protein Binding>95%[2]
EliminationDual: Renal and Hepatic[1]
Pharmacodynamic Properties

The pharmacodynamic effects of this compound are primarily related to its inhibition of ACE and the subsequent reduction in blood pressure.

ParameterValueReference
IC50 for ACE inhibition (fosinoprilat)9 nM[5]
Onset of Action1 hour[2]
Peak Effect2-6 hours[2]
Duration of Action24 hours[2]
Clinical Efficacy in Hypertension

Numerous clinical trials have demonstrated the efficacy of this compound in the treatment of hypertension. A selection of results is presented below.

StudyDosageMean Blood Pressure Reduction (Systolic/Diastolic)Reference
This compound Study Group II20-40 mg once daily13-15 mmHg / 10-12 mmHg
FACET20 mg once dailyEffective blood pressure lowering (specific values not detailed)[6]
FEST Study Group10-40 mg once dailySignificant reduction in blood pressure (specific values not detailed)[7]

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of fosinoprilat in inhibiting angiotensin-converting enzyme.

Principle: The assay measures the rate of cleavage of a synthetic substrate by ACE in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Protocol:

  • Prepare a series of dilutions of fosinoprilat in a suitable buffer.

  • In a microplate, add the ACE enzyme solution to each well.

  • Add the different concentrations of fosinoprilat to the wells.

  • Initiate the reaction by adding a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).

  • Measure the product formation using a spectrophotometer or fluorometer.

  • Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8][9]

ACE_Inhibition_Assay Prepare Prepare Fosinoprilat Dilutions Add_Inhibitor Add Fosinoprilat Dilutions Prepare->Add_Inhibitor Add_Enzyme Add ACE Enzyme to Microplate Add_Enzyme->Add_Inhibitor Add_Substrate Add ACE Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure Measure Product Formation Stop_Reaction->Measure Calculate Calculate IC50 Measure->Calculate

Figure 3: Workflow for an in vitro ACE inhibition assay.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound in an animal model of hypertension.

Principle: The systolic blood pressure of spontaneously hypertensive rats is measured before and after the administration of this compound to determine its effect on blood pressure.

Protocol:

  • Acclimatize adult male SHRs to the laboratory conditions for at least one week.

  • Measure baseline systolic blood pressure using a non-invasive tail-cuff method for several consecutive days to obtain a stable baseline.[10][11]

  • Randomly assign the rats to a control group (vehicle) and a treatment group (this compound).

  • Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for a specified period (e.g., 4 weeks).

  • Measure systolic blood pressure at regular intervals (e.g., weekly) throughout the study period.

  • At the end of the study, compare the blood pressure of the this compound-treated group with that of the control group to assess the antihypertensive efficacy.

Conclusion

This compound sodium represents a significant therapeutic agent in the management of hypertension and heart failure. Its unique phosphinate chemistry and dual elimination pathway distinguish it from other ACE inhibitors. The synthetic route, while complex, is well-established, and its mechanism of action is well-understood. The quantitative data from numerous studies confirm its potent and sustained antihypertensive effects. This technical guide provides a foundational resource for researchers and drug development professionals working in the field of cardiovascular medicine.

References

Off-Label Application of Fosinopril in the Management of Diabetic Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. While angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy, the specific utility of fosinopril (B1673572) in this off-label capacity warrants a detailed examination of the existing preclinical and clinical evidence. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the use of this compound for the treatment of diabetic nephropathy. The information is curated to support further research, drug development, and a comprehensive understanding of this compound's renoprotective mechanisms.

Introduction

This compound, an ACE inhibitor, is primarily indicated for the treatment of hypertension and heart failure.[1] However, its off-label use in diabetic nephropathy is a subject of considerable interest within the research community.[1] Like other drugs in its class, this compound competitively inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This mechanism is central to its blood pressure-lowering effects and is believed to contribute to its renoprotective properties by reducing intraglomerular pressure and proteinuria.[2] This guide synthesizes the available scientific literature to provide a detailed technical overview for professionals in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on markers of diabetic nephropathy.

Table 1: Preclinical Studies of this compound in Animal Models of Diabetic Nephropathy

StudyAnimal ModelTreatment Group(s)DurationKey FindingsReference
Zhang et al. (2015)Streptozotocin (B1681764) (STZ)-induced diabetic ratsControl, Diabetic Model, this compound (5 mg/kg/day)12 weeks24-h Urinary Protein (mg/24h): - Control: 25.3 ± 4.7- Model: 158.6 ± 23.5- this compound: 89.7 ± 15.2 (p<0.05 vs. Model)Serum Creatinine (B1669602) (μmol/L): - Control: 45.3 ± 8.2- Model: 89.6 ± 12.7- this compound: 62.5 ± 9.8 (p<0.05 vs. Model)Blood Urea Nitrogen (mmol/L): - Control: 6.8 ± 1.2- Model: 25.3 ± 4.9- this compound: 15.7 ± 3.1 (p<0.05 vs. Model)Serum Chemerin (ng/mL): - Control: 125.6 ± 18.4- Model: 289.4 ± 35.7- this compound: 186.2 ± 25.1 (p<0.05 vs. Model)Serum VEGF (pg/mL): - Control: 85.3 ± 12.6- Model: 198.7 ± 28.4- this compound: 125.4 ± 19.8 (p<0.05 vs. Model)[3][4][5]

Table 2: Clinical Studies of this compound in Patients with Diabetic Nephropathy

StudyPatient PopulationTreatment Group(s)DurationKey FindingsReference
Chan et al. (2006)38 Type 2 diabetic patients with moderate renal insufficiencyThis compound (20 mg/day), Placebo2 yearsPercentage Change in 24-h Urinary Albumin Excretion (UAE): - this compound: -24.2 ± 28.8%- Placebo: +11.6 ± 42.1% (p=0.003)Rate of Change in Creatinine Clearance (CrCl) (mL/min/week): - this compound: -0.07 ± 0.19- Placebo: -0.24 ± 0.35 (p=0.026)[6][7]
Fogari et al. (2002)309 hypertensive patients with type 2 diabetes and microalbuminuriaThis compound (10-30 mg/day), Amlodipine (B1666008) (5-15 mg/day), Combination4 yearsChange in Urinary Albumin Excretion (UAE): - this compound showed a more pronounced and earlier reduction in UAE compared to amlodipine monotherapy (significant reduction at 3 months vs. 18 months).- Combination therapy provided a greater antialbuminuric effect than either single drug.[7]

Experimental Protocols

Preclinical Model: Streptozotocin-Induced Diabetic Nephropathy in Rats

A widely used model to study diabetic nephropathy involves the induction of diabetes in rats using streptozotocin (STZ).

Protocol Outline:

  • Animal Selection: Male Sprague-Dawley or Wistar rats (typically 180-200g) are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg body weight), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered.

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above 16.7 mmol/L are considered diabetic and included in the study.

  • Treatment: this compound is administered daily by oral gavage at the specified dose (e.g., 5 mg/kg). The control and diabetic model groups receive the vehicle (e.g., distilled water).

  • Monitoring: Body weight, food and water intake, and blood glucose are monitored regularly. 24-hour urine samples are collected at specified intervals for the measurement of urinary protein/albumin.

  • Endpoint Analysis: After the treatment period (e.g., 12 weeks), animals are euthanized. Blood is collected for serum creatinine and BUN analysis. Kidneys are harvested for histological examination and molecular analyses such as Western blotting.

Quantification of Urinary Albumin: Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a common method for the quantification of urinary albumin in rat studies.

Protocol Outline:

  • Plate Coating: A microtiter plate is coated with a known amount of rat albumin and incubated to allow for binding.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution containing bovine serum albumin).

  • Sample and Standard Incubation: Urine samples and a series of rat albumin standards of known concentrations are mixed with a specific anti-rat albumin antibody and then added to the wells. The free antibody will bind to the albumin in the sample/standard, while the unbound antibody will bind to the albumin coated on the plate.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the amount of albumin in the sample.

  • Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The albumin concentration in the urine samples is then determined from this standard curve.

Protein Expression Analysis: Western Blotting for Chemerin and VEGF

Western blotting is used to detect and quantify the expression levels of specific proteins, such as chemerin and Vascular Endothelial Growth Factor (VEGF), in kidney tissue.

Protocol Outline:

  • Tissue Lysis: Kidney tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for chemerin and VEGF, diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across lanes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The renoprotective effects of this compound in diabetic nephropathy are mediated through the modulation of several key signaling pathways.

Renin_Angiotensin_System cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE This compound This compound This compound->ACE PodocyteInjury Podocyte Injury (Effacement, Apoptosis) AT1R->PodocyteInjury Vasoconstriction Efferent Arteriole Vasoconstriction AT1R->Vasoconstriction Proteinuria Proteinuria PodocyteInjury->Proteinuria IntraglomerularPressure ↑ Intraglomerular Pressure Vasoconstriction->IntraglomerularPressure IntraglomerularPressure->Proteinuria

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

TGF_Beta_Signaling cluster_TGF TGF-β Signaling in Diabetic Nephropathy HighGlucose High Glucose TGF_beta TGF-β1 HighGlucose->TGF_beta AngiotensinII Angiotensin II AngiotensinII->TGF_beta TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad2/3 Phosphorylation TGF_beta_R->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Nucleus Smad4->Nucleus GeneTranscription ↑ Gene Transcription Nucleus->GeneTranscription ECM Extracellular Matrix (Fibronectin, Collagen) GeneTranscription->ECM Glomerulosclerosis Glomerulosclerosis ECM->Glomerulosclerosis This compound This compound This compound->AngiotensinII Chemerin_VEGF_Pathway cluster_CV Chemerin and VEGF Pathway in Diabetic Nephropathy Diabetes Diabetes Chemerin ↑ Chemerin Diabetes->Chemerin VEGF ↑ VEGF Chemerin->VEGF Angiogenesis Abnormal Angiogenesis VEGF->Angiogenesis PodocyteInjury Podocyte Injury VEGF->PodocyteInjury Proteinuria Proteinuria Angiogenesis->Proteinuria PodocyteInjury->Proteinuria This compound This compound This compound->Chemerin This compound->VEGF Preclinical_Workflow cluster_preclinical Preclinical Study Workflow start Animal Selection (e.g., Sprague-Dawley Rats) induction Induction of Diabetes (Streptozotocin) start->induction confirmation Confirmation of Diabetes (Blood Glucose > 16.7 mmol/L) induction->confirmation randomization Randomization into Groups (Control, Diabetic, this compound) confirmation->randomization treatment Daily Treatment (e.g., 12 weeks) randomization->treatment monitoring In-life Monitoring (Body Weight, Glucose, Urine Collection) treatment->monitoring endpoint Endpoint Data Collection (Blood & Kidney Samples) monitoring->endpoint analysis Biochemical & Molecular Analysis (ELISA, Western Blot, Histology) endpoint->analysis data Data Analysis & Interpretation analysis->data Clinical_Workflow cluster_clinical Clinical Trial Workflow recruitment Patient Recruitment (Type 2 Diabetes, Microalbuminuria) screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria, Baseline UAE & CrCl) recruitment->screening randomization Randomization (this compound vs. Placebo/Comparator) screening->randomization treatment Treatment Period (e.g., 2-4 years) randomization->treatment followup Regular Follow-up Visits (Blood Pressure, UAE, CrCl, Adverse Events) treatment->followup endpoint End of Study Assessment followup->endpoint analysis Statistical Analysis of Primary & Secondary Endpoints endpoint->analysis reporting Reporting of Results analysis->reporting

References

Fosinopril's Therapeutic Potential in Low-Renin Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-renin hypertension, a subtype of essential hypertension characterized by suppressed plasma renin activity, presents a therapeutic challenge due to its distinct pathophysiology. While angiotensin-converting enzyme (ACE) inhibitors are cornerstone treatments for many forms of hypertension, their efficacy in low-renin states is a subject of ongoing investigation. This technical guide explores the potential of fosinopril (B1673572), a phosphinic acid-containing ACE inhibitor, in the management of low-renin hypertension. We delve into its mechanism of action, review relevant clinical trial data, provide detailed experimental protocols for assessing its efficacy, and visualize key pathways and workflows. While direct comparative trials are limited, evidence from studies including populations with a high prevalence of low-renin hypertension, such as Black patients, suggests a therapeutic role for this compound. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for this patient population.

Introduction: The Challenge of Low-Renin Hypertension

Low-renin essential hypertension is a prevalent subtype of hypertension, particularly in individuals of African descent.[1][2] It is characterized by plasma renin activity (PRA) levels that are inappropriately low for the corresponding level of blood pressure and sodium status. The pathophysiology is often attributed to volume expansion due to increased sodium retention, and potentially heightened mineralocorticoid receptor activity.[3]

Traditionally, diuretics and calcium channel blockers have been favored as first-line therapy for low-renin hypertension, as their mechanisms of action directly address the volume-expanded state.[4][5] In contrast, inhibitors of the renin-angiotensin-aldosterone system (RAAS), such as ACE inhibitors and angiotensin II receptor blockers (ARBs), are generally considered more effective in normal- or high-renin hypertension.[3] However, the observation that ACE inhibitors can still exert a blood pressure-lowering effect in low-renin states suggests a more complex mechanism of action beyond simple RAAS blockade.[3]

This compound is an ACE inhibitor with a unique dual-elimination pathway (renal and hepatic), which may offer advantages in patients with renal impairment.[6] This guide will examine the existing evidence for this compound's utility in low-renin hypertension and provide the necessary technical details for further research in this area.

Mechanism of Action of this compound in the Context of Low-Renin States

This compound is a prodrug that is hydrolyzed to its active metabolite, fosinoprilat. Fosinoprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[6] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone (B195564) secretion.

While the primary mechanism of ACE inhibitors is the suppression of the RAAS, their efficacy in low-renin hypertension may be attributed to several factors:

  • Tissue RAAS Inhibition: ACE is present not only in the circulation but also in various tissues, including the heart, blood vessels, and kidneys. This compound's ability to inhibit tissue ACE may contribute to its antihypertensive effect, independent of circulating renin levels.[7]

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the local concentration of bradykinin, which can promote vasodilation through the release of nitric oxide and prostaglandins.

  • Sympathetic Nervous System Modulation: Angiotensin II can enhance sympathetic nervous system activity. By reducing angiotensin II levels, this compound may lead to a decrease in sympathetic outflow, contributing to its blood pressure-lowering effect.

The following diagram illustrates the established signaling pathway of the Renin-Angiotensin-Aldosterone System and the points of intervention for ACE inhibitors like this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE Inactive_Peptides Inactive Peptides This compound This compound (ACE Inhibitor) This compound->ACE Inhibition This compound->Inactive_Peptides Inhibition Bradykinin Bradykinin Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action.

Clinical Evidence for this compound in Hypertension

This compound in Black Hypertensive Patients

Black individuals with hypertension have a higher prevalence of low-renin hypertension compared to other racial groups.[1][2] Therefore, clinical trials evaluating antihypertensive agents in this population can offer indirect evidence of efficacy in low-renin states.

One study in hypertensive children demonstrated that while this compound was effective in both Black and non-Black patients, Black children required higher doses to achieve similar systolic blood pressure control.[1] This suggests a dose-dependent response in a population more likely to have low-renin hypertension.

Study Population Intervention Key Findings Reference
253 hypertensive children (ages 6-16), including 52 Black childrenThis compound (low, medium, high dose) vs. PlaceboNon-Black patients showed a mean decrease of 12 mmHg in systolic BP across all doses. Black patients showed a dose-dependent response, with a 5 mmHg decrease at the low dose and a 13 mmHg decrease at the high dose.[1]
Comparative Trials of ACE Inhibitors and Diuretics

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark study that included a significant proportion of Black patients.[8][9] In this trial, the thiazide-type diuretic chlorthalidone (B1668885) was found to be more effective than the ACE inhibitor lisinopril (B193118) in preventing stroke and heart failure in Black participants.[8][9] However, the African American Study of Kidney Disease and Hypertension (AASK) trial demonstrated that an ACE inhibitor (ramipril) was more effective than a calcium channel blocker (amlodipine) or a beta-blocker (metoprolol) in slowing the progression of hypertensive renal disease in Black patients.[8][9]

These seemingly conflicting results highlight the complexity of treating hypertension in this population and suggest that the choice of antihypertensive agent should be tailored to the individual patient's comorbidities and risk factors.

Trial Study Population Interventions Key Findings in Black Participants Reference
ALLHAT 33,357 hypertensive patients (35% Black)Chlorthalidone vs. Lisinopril vs. AmlodipineChlorthalidone was more effective than lisinopril in preventing stroke and heart failure.[4][8][9]
AASK 1,094 Black patients with hypertensive renal diseaseRamipril vs. Amlodipine vs. MetoprololRamipril was more effective in slowing the progression of renal disease.[8][9]
This compound's Effect on Hemodynamics and Cardiac Function

A study assessing the hemodynamic effects of this compound in patients with essential hypertension found that it significantly reduced both resting and exercise blood pressure.[7] this compound therapy was also associated with an increase in stroke volume and cardiac output, and a decrease in systemic vascular resistance.[7] These findings suggest that this compound's benefits extend beyond simple blood pressure reduction and may involve improvements in overall cardiovascular function.

Study Population Intervention Key Hemodynamic Changes Reference
12 patients with essential hypertensionThis compound- Resting BP reduction: 152/101 to 131/85 mmHg (P < .01)- Exercise BP reduction: 206/103 to 184/91 mmHg (P < .01)- Increased stroke volume and cardiac output- Decreased systemic vascular resistance[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's efficacy in low-renin hypertension.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Crossover Trial to Assess the Efficacy of this compound in Low-Renin Hypertension

This protocol outlines a robust design to directly compare the antihypertensive effects of this compound and a diuretic in patients with low-renin hypertension.

Crossover_Trial_Workflow Screening Screening & Enrollment (N=X patients with low-renin hypertension) Washout_1 4-Week Placebo Washout Screening->Washout_1 Randomization Randomization (1:1) Washout_1->Randomization Group_A Group A Randomization->Group_A Sequence 1 Group_B Group B Randomization->Group_B Sequence 2 Treatment_A1 This compound (e.g., 20 mg/day) for 8 weeks Group_A->Treatment_A1 Treatment_B1 Diuretic (e.g., HCTZ 25 mg/day) for 8 weeks Group_B->Treatment_B1 Washout_2 4-Week Placebo Washout Treatment_A1->Washout_2 Treatment_B1->Washout_2 Treatment_A2 Diuretic (e.g., HCTZ 25 mg/day) for 8 weeks Washout_2->Treatment_A2 Treatment_B2 This compound (e.g., 20 mg/day) for 8 weeks Washout_2->Treatment_B2 Endpoint_Assessment Endpoint Assessment (Ambulatory BP Monitoring, PRA, Aldosterone) Treatment_A2->Endpoint_Assessment Treatment_B2->Endpoint_Assessment

Caption: Experimental Workflow for a Crossover Clinical Trial.

  • 4.1.1. Study Population:

    • Inclusion Criteria: Male and female subjects aged 18-75 years with a diagnosis of essential hypertension (seated diastolic blood pressure [DBP] 95-114 mmHg and systolic blood pressure [SBP] < 200 mmHg) and low plasma renin activity (PRA) (<1.0 ng/mL/h).

    • Exclusion Criteria: Secondary hypertension, history of angioedema, bilateral renal artery stenosis, serum creatinine (B1669602) > 2.5 mg/dL, and contraindications to ACE inhibitors or diuretics.

  • 4.1.2. Study Design:

    • A randomized, double-blind, placebo-controlled, two-period crossover study.

    • Following a 4-week single-blind placebo washout period, eligible subjects are randomized to one of two treatment sequences:

      • Sequence A: this compound for 8 weeks, followed by a 4-week placebo washout, then hydrochlorothiazide (B1673439) (HCTZ) for 8 weeks.

      • Sequence B: HCTZ for 8 weeks, followed by a 4-week placebo washout, then this compound for 8 weeks.

  • 4.1.3. Study Medication and Dosing:

    • This compound: 20 mg once daily.

    • Hydrochlorothiazide: 25 mg once daily.

    • Matching placebo tablets will be used to maintain blinding.

  • 4.1.4. Efficacy and Safety Assessments:

    • Primary Efficacy Endpoint: Change from baseline in 24-hour ambulatory DBP at the end of each 8-week treatment period.

    • Secondary Efficacy Endpoints:

      • Change from baseline in 24-hour ambulatory SBP.

      • Change from baseline in trough seated cuff DBP and SBP.

      • Proportion of responders (trough seated DBP < 90 mmHg or a ≥ 10 mmHg decrease from baseline).

    • Biomarker Assessments: Plasma renin activity and serum aldosterone concentrations will be measured at baseline and at the end of each treatment period.

    • Safety Assessments: Adverse events, vital signs, physical examinations, and clinical laboratory tests will be monitored throughout the study.

  • 4.1.5. Statistical Analysis:

    • The primary efficacy analysis will be performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with the change from baseline in 24-hour ambulatory DBP as the dependent variable, and treatment, period, and sequence as fixed effects, and baseline 24-hour ambulatory DBP as a covariate.[10][11][12]

    • A p-value of < 0.05 will be considered statistically significant.

Protocol for Determination of Plasma Renin Activity (PRA) by Radioimmunoassay

This protocol describes a standard method for the measurement of PRA, a key biomarker for classifying hypertension.[13][14][15][16]

PRA_Assay_Workflow Blood_Collection 1. Blood Collection (EDTA tube, on ice) Centrifugation 2. Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation & Storage (-20°C) Centrifugation->Plasma_Separation Incubation 4. Incubation (pH 5.7, 37°C for 1.5h) Generates Angiotensin I Plasma_Separation->Incubation RIA 5. Radioimmunoassay (RIA) Quantification of Angiotensin I Incubation->RIA Calculation 6. Calculation of PRA (ng/mL/h) RIA->Calculation

Caption: Workflow for Plasma Renin Activity (PRA) Assay.

  • 4.2.1. Sample Collection and Handling:

    • Collect 5-10 mL of venous blood into a pre-chilled lavender-top (EDTA) tube.

    • Immediately place the tube on ice.

    • Centrifuge at 2,500 rpm for 10 minutes at 4°C within 30 minutes of collection.

    • Separate the plasma into a polypropylene (B1209903) tube and store at -20°C or colder until analysis.

  • 4.2.2. Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add a buffer to adjust the pH to 5.7.

    • Add angiotensinase inhibitors (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline) to prevent the degradation of angiotensin I.

    • Divide the sample into two aliquots: one to be incubated at 37°C for 1.5 hours and the other to be kept at 4°C (blank).

  • 4.2.3. Radioimmunoassay (RIA) for Angiotensin I:

    • Following incubation, stop the enzymatic reaction by placing the tubes on ice.

    • Perform a competitive binding RIA using a commercially available kit. This involves incubating the plasma samples with a known amount of radiolabeled angiotensin I and a specific antibody.

    • Separate the antibody-bound and free angiotensin I.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • 4.2.4. Calculation of PRA:

    • Generate a standard curve using known concentrations of angiotensin I.

    • Determine the concentration of angiotensin I in the incubated and blank samples from the standard curve.

    • Calculate the rate of angiotensin I generation (PRA) by subtracting the blank value from the incubated value and dividing by the incubation time. The result is expressed in nanograms per milliliter per hour (ng/mL/h).

Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

ABPM provides a more comprehensive assessment of blood pressure control compared to single office measurements.[17][18][19][20][21]

  • 4.3.1. Equipment and Setup:

    • Use a validated, automated, non-invasive ABPM device.

    • Select an appropriately sized cuff for the patient's arm circumference.

    • Program the device to record blood pressure at 20- to 30-minute intervals during the day and at 30- to 60-minute intervals during the night.

  • 4.3.2. Patient Instructions:

    • Instruct the patient to go about their normal daily activities but to avoid strenuous exercise.

    • Advise the patient to keep their arm still and at heart level during cuff inflation.

    • Provide a diary for the patient to record their activities, posture, sleep times, and any symptoms experienced during the monitoring period.

  • 4.3.3. Data Analysis:

    • Download the data from the ABPM device.

    • Exclude any erroneous readings (e.g., SBP < 70 or > 250 mmHg, DBP < 40 or > 150 mmHg).

    • Calculate the average 24-hour, daytime, and nighttime SBP and DBP.

    • Analyze the nocturnal dipping pattern (the percentage decrease in blood pressure from day to night).

Conclusion

The management of low-renin hypertension remains an area of active research. While diuretics have traditionally been the mainstay of treatment, there is a growing body of evidence suggesting that ACE inhibitors, such as this compound, may also be effective in this patient population. The potential mechanisms of action, including inhibition of tissue RAAS and potentiation of bradykinin, provide a strong rationale for their use.

Although direct comparative clinical trial data are limited, the findings from studies in populations with a high prevalence of low-renin hypertension are encouraging. Further well-designed clinical trials, such as the crossover study proposed in this guide, are warranted to definitively establish the role of this compound in the therapeutic armamentarium for low-renin hypertension. The detailed protocols provided herein offer a framework for conducting such research and advancing our understanding of this complex disease. By elucidating the efficacy of this compound in this specific hypertensive subtype, we can move towards a more personalized approach to hypertension management, ultimately improving patient outcomes.

References

Unraveling the Cardioprotective Mechanisms of Fosinopril: A Cellular and Molecular Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, exerts significant cardioprotective effects beyond its primary role in blood pressure reduction. This technical guide delves into the intricate cellular and molecular mechanisms by which this compound impacts cardiac myocytes. By inhibiting the renin-angiotensin-aldosterone system (RAAS) and potentially potentiating the effects of bradykinin (B550075), this compound orchestrates a cascade of downstream events that collectively mitigate adverse cardiac remodeling. This document provides a comprehensive overview of this compound's effects on key cellular processes including hypertrophy, fibrosis, and apoptosis, supported by quantitative data from preclinical studies. Detailed experimental protocols for investigating these effects are provided, along with visualizations of the core signaling pathways involved, to empower researchers in the field of cardiovascular drug discovery and development.

Introduction

Cardiac remodeling, a compensatory response of the heart to various pathological stimuli such as hypertension and myocardial infarction, often leads to maladaptive changes in cardiac structure and function, ultimately progressing to heart failure.[1] Angiotensin II (Ang II), a key effector peptide of the renin-angiotensin-aldosterone system (RAAS), is a potent mediator of these detrimental processes, promoting vasoconstriction, inflammation, and the growth of cardiac cells.[1][2] this compound, a prodrug that is hydrolyzed in the liver to its active metabolite fosinoprilat, is a competitive inhibitor of angiotensin-converting enzyme (ACE).[2] By blocking the conversion of angiotensin I to angiotensin II, this compound effectively attenuates the downstream signaling cascades initiated by Ang II in cardiac myocytes.[2] This guide will explore the multifaceted cellular and molecular actions of this compound that contribute to its therapeutic efficacy in cardiovascular diseases.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of ACE, which has a dual effect on vasoactive peptides.[2][3] Firstly, it decreases the production of Ang II, a potent vasoconstrictor and a key stimulus for cardiac myocyte hypertrophy, fibroblast proliferation, and extracellular matrix deposition.[1][3] Secondly, ACE is also responsible for the degradation of bradykinin, a vasodilator peptide with cardioprotective properties.[3] By inhibiting ACE, this compound may lead to an accumulation of bradykinin, which can stimulate the release of nitric oxide and prostaglandins, further contributing to vasodilation and exerting anti-proliferative effects.[2]

Cellular and Molecular Effects in Cardiac Myocytes

This compound's impact on cardiac myocytes is profound, influencing a range of cellular processes that are central to the pathophysiology of heart disease.

Inhibition of Cardiac Hypertrophy

Cardiac hypertrophy, an increase in the size of cardiac myocytes, is an adaptive response to pressure overload that can become pathological, leading to diastolic dysfunction and an increased risk of arrhythmias. This compound has been shown to effectively regress left ventricular hypertrophy.[4][5] This anti-hypertrophic effect is primarily attributed to the reduction of Ang II levels, which in turn downregulates signaling pathways that promote protein synthesis and cell growth in cardiomyocytes.

Attenuation of Myocardial Fibrosis

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, particularly collagen, leads to increased stiffness of the ventricular walls, impaired cardiac function, and an arrhythmogenic substrate.[6] this compound has demonstrated a significant ability to reduce myocardial fibrosis.[3][6] This is achieved by inhibiting Ang II-mediated activation of cardiac fibroblasts and subsequent collagen synthesis. Furthermore, this compound may influence the activity of matrix metalloproteinases (MMPs), enzymes involved in the turnover of the extracellular matrix, thereby modulating the balance between collagen deposition and degradation.[7]

Reduction of Cardiomyocyte Apoptosis

Apoptosis, or programmed cell death, of cardiac myocytes contributes to the loss of contractile tissue and the progression of heart failure. Ang II is a known pro-apoptotic stimulus in the heart. By blocking Ang II production, this compound has been shown to inhibit cardiomyocyte apoptosis.[4][6] This protective effect helps to preserve the myocardial cell population and maintain cardiac function.

Modulation of Ion Channels and Calcium Homeostasis

This compound and its active form, fosinoprilat, have been observed to directly modulate the electrophysiological properties of cardiac myocytes. Studies have shown that this compound can alter the activity of key ion channels, including the L-type calcium current (ICaL) and the transient outward potassium current (Ito).[8][9] These modifications can influence the action potential duration and cellular excitability. Furthermore, this compound has been shown to improve the responsiveness of myocytes to intracellular calcium and restore the function of the sarcoplasmic reticulum, a critical organelle for calcium handling in cardiac cells.[10][11]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on key parameters of cardiac remodeling.

Table 1: Effect of this compound on Cardiac Hypertrophy

ParameterAnimal ModelTreatment DurationThis compound DoseChange with this compoundReference
Left Ventricular Mass IndexSpontaneously Hypertensive Rats (SHRs)16 weeks10 mg/kg/daySignificant reduction compared to control[6]
Left Ventricular Mass IndexHypertensive Patients12 weeks10-20 mg/dayReduced by 14.9 g/m² compared to placebo[5]

Table 2: Effect of this compound on Myocardial Fibrosis

ParameterAnimal ModelTreatment DurationThis compound DoseChange with this compoundReference
Collagen Volume Fraction (CVF)Spontaneously Hypertensive Rats (SHRs)16 weeks10 mg/kg/daySignificantly reduced compared to control and losartan[3][6]
Collagen ContentNorepinephrine-induced Hypertrophy in Rats15 days15 mg/kg/dayDecreased[4]

Table 3: Effect of this compound on Cardiomyocyte Apoptosis

ParameterAnimal ModelTreatment DurationThis compound DoseChange with this compoundReference
Cardiomyocyte Apoptotic IndexSpontaneously Hypertensive Rats (SHRs)16 weeks10 mg/kg/daySignificantly reduced compared to control and losartan[6]
Apoptotic IndexNorepinephrine-induced Hypertrophy in Rats15 days15 mg/kg/dayInhibited apoptosis[4]

Table 4: Electrophysiological Effects of Fosinoprilat on Cardiac Myocytes

Ion Channel CurrentCell TypeFosinoprilat ConcentrationEffectReference
L-type Ca2+ Current (ICaL)Guinea Pig Ventricular Myocytes0.1 - 3.0 µMEnhanced[9]
L-type Ca2+ Current (ICaL)SHR Ventricular Myocytes-Lower density in this compound-treated group[8]
Transient Outward K+ Current (Ito)Guinea Pig Ventricular Myocytes0.1 - 1.0 µMReduced[9]
Transient Outward K+ Current (Ito)SHR Ventricular Myocytes-Higher density in this compound-treated group[8]

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through the modulation of complex intracellular signaling pathways.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The primary pathway affected by this compound is the RAAS. By inhibiting ACE, this compound prevents the formation of Ang II, thereby blocking its binding to the Angiotensin II Type 1 (AT1) receptor on cardiac myocytes. This inhibition disrupts a cascade of downstream signaling events that promote hypertrophy, fibrosis, and apoptosis.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R ACE ACE This compound This compound (Fosinoprilat) This compound->ACE CellularEffects Hypertrophy Fibrosis Apoptosis AT1R->CellularEffects

This compound's inhibition of ACE in the RAAS pathway.
Bradykinin Signaling Pathway

By preventing the degradation of bradykinin, this compound may enhance its cardioprotective effects. Bradykinin binds to the B2 receptor on cardiac myocytes and endothelial cells, leading to the production of nitric oxide (NO) and prostacyclin (PGI2), which have vasodilatory and anti-proliferative properties.

Bradykinin_Signaling Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein B2R B2 Receptor Bradykinin->B2R Inactive_Metabolites Inactive_Metabolites Bradykinin->Inactive_Metabolites ACE ACE ACE This compound This compound (Fosinoprilat) This compound->ACE NO_PGI2 NO, PGI2 B2R->NO_PGI2 Cardioprotection Vasodilation Anti-proliferation NO_PGI2->Cardioprotection

Potentiation of bradykinin signaling by this compound.
Downstream Signaling Cascades

The reduction in Ang II and potential increase in bradykinin levels by this compound influence several downstream signaling pathways within cardiac myocytes, including the Transforming Growth Factor-β (TGF-β)/Smad pathway, which is heavily implicated in fibrosis, and the Protein Kinase C (PKC) epsilon pathway, involved in hypertrophy and cardioprotection.[12][13]

Downstream_Signaling This compound This compound AngII Angiotensin II This compound->AngII decreases TGF_beta TGF-β AngII->TGF_beta stimulates PKC_epsilon PKCε AngII->PKC_epsilon modulates Smad Smad TGF_beta->Smad activates Fibrosis Fibrosis Smad->Fibrosis promotes Hypertrophy Hypertrophy PKC_epsilon->Hypertrophy influences

Influence of this compound on downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cellular and molecular effects of this compound on cardiac myocytes.

Isolation of Adult Rat Ventricular Myocytes

Objective: To obtain a high yield of viable, calcium-tolerant adult rat ventricular myocytes for subsequent cellular and molecular studies.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit bicarbonate buffer (in mM: 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃), pH 7.4

  • Calcium-free Krebs-Henseleit buffer

  • Collagenase type II solution (e.g., 1 mg/mL in calcium-free buffer)

  • Langendorff perfusion system

  • Surgical instruments

Protocol:

  • Anesthetize the rat and administer heparin.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at 37°C to wash out the blood.

  • Switch to calcium-free Krebs-Henseleit buffer for 5 minutes to stop contractions.

  • Perfuse with collagenase solution until the heart becomes flaccid.

  • Remove the heart from the cannula, mince the ventricular tissue, and gently triturate in the collagenase solution to disperse the cells.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Gradually reintroduce calcium to the myocyte suspension to select for calcium-tolerant cells.

  • Centrifuge the cells at a low speed and resuspend in the desired experimental buffer.

Assessment of Myocardial Fibrosis by Picrosirius Red Staining

Objective: To quantify the collagen content in cardiac tissue sections as an index of myocardial fibrosis.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • Picrosirius red solution (0.1% Sirius Red in saturated picric acid)

  • Weigert's iron hematoxylin (B73222)

  • Acidified water

  • Ethanol (B145695) series (for dehydration)

  • Xylene

  • Mounting medium

  • Light microscope with polarizing filters

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the nuclei with Weigert's hematoxylin for 8 minutes and differentiate in acidified water.

  • Stain with Picrosirius red solution for 1 hour.

  • Wash with two changes of acidified water.

  • Dehydrate through an ascending series of ethanol concentrations.

  • Clear with xylene and mount with a permanent mounting medium.

  • Under bright-field microscopy, collagen fibers will appear red, and myocytes will be yellow.

  • Under polarized light, collagen fibers will exhibit birefringence (yellow-orange for type I collagen, green for type III collagen).

  • Quantify the collagen volume fraction using image analysis software by calculating the ratio of the picrosirius red-positive area to the total tissue area.[14]

Detection of Cardiomyocyte Apoptosis by TUNEL Assay

Objective: To identify and quantify apoptotic cells in cardiac tissue sections by detecting DNA fragmentation.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • Proteinase K

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotinylated dUTP

  • Streptavidin-horseradish peroxidase (HRP)

  • DAB (3,3'-diaminobenzidine) substrate

  • Methyl green or hematoxylin for counterstaining

  • Light microscope

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by incubating with Proteinase K.

  • Incubate the sections with TdT and biotinylated dUTP to label the 3'-OH ends of fragmented DNA.

  • Apply streptavidin-HRP, which binds to the biotinylated dUTP.

  • Add DAB substrate, which will be converted by HRP into a brown precipitate at the site of apoptosis.

  • Counterstain the nuclei with methyl green or hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Observe under a light microscope. Apoptotic nuclei will be stained brown.

  • Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei.[10][15]

Measurement of Intracellular Calcium Transients

Objective: To measure changes in intracellular calcium concentration in response to electrical stimulation in isolated cardiac myocytes.

Materials:

  • Isolated adult rat ventricular myocytes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered salt solution

  • Confocal or fluorescence microscope equipped for ratiometric imaging and electrical field stimulation

  • Ion-selective electrodes or imaging software for calcium quantification

Protocol:

  • Load the isolated myocytes with the chosen calcium indicator by incubation with the AM ester form of the dye. Pluronic F-127 can be used to aid in dye loading.

  • Allow time for de-esterification of the dye within the cells.

  • Place the dye-loaded cells in a perfusion chamber on the stage of the microscope.

  • Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz).

  • Record the fluorescence emission at the appropriate wavelengths for the chosen indicator.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensity at two different excitation or emission wavelengths to determine the intracellular calcium concentration.

  • Analyze the characteristics of the calcium transient, including amplitude, time to peak, and decay rate.[10]

Conclusion

This compound's therapeutic benefits in cardiovascular disease extend beyond its antihypertensive effects, encompassing a direct and multifaceted impact on the cellular and molecular machinery of cardiac myocytes. By mitigating pathological hypertrophy, fibrosis, and apoptosis, and by modulating the electrophysiological and calcium handling properties of these cells, this compound plays a crucial role in preventing and reversing adverse cardiac remodeling. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate cardioprotective mechanisms of this compound and to explore novel therapeutic strategies for the treatment of heart disease. A deeper understanding of these fundamental processes will undoubtedly pave the way for the development of more targeted and effective cardiovascular therapies.

References

Initial Clinical Trial Findings for Fosinopril in Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial findings for fosinopril (B1673572) in the treatment of heart failure. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the seminal studies that established the efficacy and hemodynamic effects of this angiotensin-converting enzyme (ACE) inhibitor. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathway and trial designs.

Introduction to this compound in Heart Failure

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, fosinoprilat (B1673573).[1] As a competitive inhibitor of angiotensin-converting enzyme (ACE), fosinoprilat plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key pathway in the pathophysiology of heart failure.[1][2] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention.[2] These actions collectively reduce both the preload and afterload on the heart, improving cardiac function in patients with heart failure.[3] Initial clinical trials were designed to quantify these hemodynamic improvements and assess their impact on clinical outcomes.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates the key components of this pathway and the point of intervention for ACE inhibitors like this compound.

RAAS_Pathway Figure 1: this compound's Mechanism of Action in the RAAS Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (ACE Inhibitor) This compound->ACE Sodium_Water_Retention Sodium & Water Retention (Kidney) Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP

Caption: this compound's Mechanism of Action in the RAAS Pathway

Summary of Key Clinical Trial Findings

Initial clinical trials of this compound in heart failure demonstrated significant improvements in hemodynamic parameters and clinical outcomes. The following tables summarize the quantitative data from these pivotal studies.

Table 1: Hemodynamic Effects of this compound in Patients with Heart Failure
ParameterThis compound DoseDuration of TreatmentChange from BaselineReference
Pulmonary Capillary Wedge Pressure (PCWP) 20 mg and 40 mg10 weeksSignificant decrease[4]
Mean Arterial Blood Pressure (MABP) 20 mg and 40 mg10 weeksSignificant decrease[4]
Systemic Vascular Resistance (SVR) 20 mg and 40 mg10 weeksSignificant decrease[4]
Cardiac Index (CI) 20 mg and 40 mg10 weeksSignificant increase[4]
Stroke Volume Index (SVI) 20 mg and 40 mg10 weeksSignificant increase[4][5]
Right Atrial Pressure 1, 20, or 40 mg/day3 monthsReduction[5]
Heart Rate 20 mg and 40 mg10 weeksReduction[4][5]
Table 2: Clinical Outcomes in this compound Heart Failure Trials
OutcomeThis compound TreatmentPlacebo/ComparatorResultStudy
Exercise Tolerance (Bicycle Exercise Time) 38.1 s increase23.5 s increasep=0.010 (dropout-adjusted)FEST[6]
Patients Free of Worsening Heart Failure 89%75%p=0.001FEST[6]
Hospitalizations for Worsening Heart Failure 3%12%p=0.002FEST[6]
Need for Supplemental Diuretic 8%20%p=0.002FEST[6]
Improvement in NYHA Functional Class Significantly more patients improvedFewer patients improvedp=0.008FEST[6]
Event-Free Survival (Hospitalization/Death) Longer (1.6 months)Shorter (1.0 months)p=0.032Comparative vs. Enalapril[7]
Total Hospitalizations + Deaths 19.7%25.0% (Enalapril)p=0.028Comparative vs. Enalapril[7]

Experimental Protocols of Key Clinical Trials

This section details the methodologies of two key initial clinical trials that evaluated this compound in heart failure: the this compound Hemodynamics Study and the this compound Efficacy/Safety Trial (FEST).

This compound Hemodynamics Study

Objective: To evaluate the acute and long-term hemodynamic and clinical effects of this compound in patients with heart failure.[4]

Study Design: A prospective, multicenter, double-blind, randomized, parallel-group study.[4]

Patient Population:

  • Inclusion Criteria: Patients aged 18 to 80 years with New York Heart Association (NYHA) functional class II-IV heart failure, left ventricular ejection fraction (LVEF) ≤ 40%, pulmonary capillary wedge pressure (PCWP) ≥ 18 mm Hg, and a cardiac index (CI) ≤ 2.6 L/min/m².[4] Patients were receiving diuretics.[4]

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

Treatment Protocol:

  • Acute Phase: 179 patients were randomized to a single oral dose of placebo or this compound (1 mg, 20 mg, or 40 mg).[4]

  • Long-Term Phase: 155 patients were re-randomized to 10 weeks of once-daily, double-blind treatment with this compound (1 mg, 20 mg, or 40 mg).[4]

Hemodynamic Monitoring:

  • Acute Phase: Hemodynamic monitoring was performed for 24 hours post-dose.[4] The specific method of hemodynamic monitoring (e.g., Swan-Ganz catheter) is not explicitly stated in all summaries but is implied by the measurement of PCWP.

  • Long-Term Phase: Hemodynamic monitoring was repeated at the final visit, starting 24 hours after the last dose and continuing for 12 hours.[4]

Endpoints:

  • Primary Hemodynamic Endpoints: Changes in PCWP, mean arterial blood pressure (MABP), systemic vascular resistance (SVR), cardiac index (CI), and stroke volume index (SVI).[4]

  • Clinical Endpoints: Changes in symptoms of dyspnea and the need for supplemental diuretic therapy.[4]

Hemodynamics_Study_Workflow Figure 2: this compound Hemodynamics Study Workflow cluster_acute Acute Phase cluster_longterm Long-Term Phase Screening Patient Screening (NYHA II-IV, LVEF ≤ 40%, PCWP ≥ 18, CI ≤ 2.6) Randomization1 Randomization 1 (n=179) Screening->Randomization1 Acute_Dosing Single Oral Dose Randomization1->Acute_Dosing Placebo Placebo Fosinopril_1mg_A This compound 1 mg Fosinopril_20mg_A This compound 20 mg Fosinopril_40mg_A This compound 40 mg Hemo_Monitoring1 24-hour Hemodynamic Monitoring Placebo->Hemo_Monitoring1 Fosinopril_1mg_A->Hemo_Monitoring1 Fosinopril_20mg_A->Hemo_Monitoring1 Fosinopril_40mg_A->Hemo_Monitoring1 Re_Randomization Re-Randomization (n=155) Hemo_Monitoring1->Re_Randomization Long_Term_Dosing 10 Weeks Once-Daily Dosing Re_Randomization->Long_Term_Dosing Fosinopril_1mg_LT This compound 1 mg Fosinopril_20mg_LT This compound 20 mg Fosinopril_40mg_LT This compound 40 mg Hemo_Monitoring2 12-hour Hemodynamic Monitoring at Week 10 Fosinopril_1mg_LT->Hemo_Monitoring2 Fosinopril_20mg_LT->Hemo_Monitoring2 Fosinopril_40mg_LT->Hemo_Monitoring2 Clinical_Endpoints Assessment of Clinical Endpoints (Dyspnea, Diuretic Use) Hemo_Monitoring2->Clinical_Endpoints

Caption: this compound Hemodynamics Study Workflow

This compound Efficacy/Safety Trial (FEST)

Objective: To evaluate the efficacy and safety of this compound in improving exercise tolerance and attenuating clinical deterioration in patients with heart failure.[6]

Study Design: A 12-week, double-blind, placebo-controlled, multinational trial.[6]

Patient Population:

  • Inclusion Criteria: 308 patients with mild to moderately severe heart failure (NYHA functional class II-III), with a mean LVEF of 26.5%.[6] All patients were on diuretic therapy; digoxin (B3395198) was optional.[6]

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

Treatment Protocol:

  • An initial dose of 10 mg of this compound or placebo was given once daily.[6]

  • The dose was titrated as tolerated up to a maximum of 40 mg once daily.[6]

Endpoints:

  • Primary Endpoint: Maximal bicycle exercise time.[6]

  • Secondary Endpoint: Occurrence of prospectively defined clinical events indicative of worsening heart failure, ordered by severity: death, study discontinuation, hospitalization, emergency room visits, and the need for supplemental diuretics.[6]

  • Other Endpoints: Symptoms of dyspnea, fatigue, and changes in NYHA functional class.[6]

FEST_Workflow Figure 3: this compound Efficacy/Safety Trial (FEST) Workflow Screening Patient Screening (NYHA II-III, LVEF ~26.5%) Randomization Randomization (n=308) Screening->Randomization Fosinopril_Group This compound Group Randomization->Fosinopril_Group Placebo_Group Placebo Group Randomization->Placebo_Group Titration 12-Week Treatment Initial Dose: 10 mg/day Titrated to 40 mg/day as tolerated Fosinopril_Group->Titration Placebo_Group->Titration Endpoint_Assessment Endpoint Assessment Titration->Endpoint_Assessment Primary_Endpoint Primary: Bicycle Exercise Time Endpoint_Assessment->Primary_Endpoint Secondary_Endpoints Secondary: Worsening HF Events (Death, Hospitalization, etc.) Endpoint_Assessment->Secondary_Endpoints Other_Endpoints Other: Symptoms, NYHA Class Endpoint_Assessment->Other_Endpoints

Caption: this compound Efficacy/Safety Trial (FEST) Workflow

Conclusion

The initial clinical trials of this compound for heart failure provided robust evidence of its beneficial hemodynamic effects and positive impact on clinical outcomes. These studies demonstrated that by inhibiting the renin-angiotensin-aldosterone system, this compound effectively reduces cardiac preload and afterload, leading to improved cardiac performance. Furthermore, these hemodynamic improvements translated into tangible clinical benefits for patients, including enhanced exercise capacity, a reduction in the frequency of worsening heart failure events, and fewer hospitalizations. The findings from these foundational trials established this compound as an important therapeutic option in the management of heart failure and paved the way for the broader use of ACE inhibitors in this patient population.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Simultaneous Quantification of Fosinopril and Fosinoprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril (B1673572), and its active metabolite, fosinoprilat (B1673573), in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction for sample preparation and a reversed-phase C8 column for chromatographic separation, offering a reliable and reproducible assay for pharmacokinetic and bioequivalence studies. All validation parameters, including linearity, accuracy, precision, and recovery, are presented in detail.

Introduction

This compound is a prodrug that is hydrolyzed in vivo to its pharmacologically active diacid metabolite, fosinoprilat.[1] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. Accurate and reliable quantification of both the parent drug and its active metabolite in biological matrices is essential for pharmacokinetic profiling and clinical monitoring. This document provides a detailed protocol for a validated HPLC-UV method for the simultaneous determination of this compound and fosinoprilat in human plasma.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of this compound and fosinoprilat in plasma samples.

HPLC Workflow for this compound and Fosinoprilat Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 500 µL) is Internal Standard Spiking plasma->is acid Acidification (e.g., Formic Acid) is->acid l_l_extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) acid->l_l_extraction vortex Vortexing & Centrifugation l_l_extraction->vortex evap Evaporation of Organic Layer vortex->evap recon Reconstitution in Mobile Phase evap->recon injection Injection onto HPLC System recon->injection separation Chromatographic Separation (Reversed-Phase C8 Column) injection->separation detection UV Detection (e.g., 220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Area Integration chromatogram->integration calibration Calibration Curve Plotting integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of this compound and fosinoprilat in plasma.

Materials and Reagents

  • This compound Sodium (Reference Standard)

  • Fosinoprilat (Reference Standard)

  • Internal Standard (e.g., Zaleplon)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Diisopropyl Ether (Analytical Grade)

  • Sodium Dodecyl Sulphate (SDS)

  • n-Propanol

  • Di-sodium hydrogen phosphate

  • Orthophosphoric Acid (85%)

  • Human Plasma (Drug-free)

  • Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental and chromatographic conditions.

ParameterValue
HPLC System Waters Breeze or equivalent
Column Bakerbond ENV C8 (4.6 mm x 150 mm, 5 µm) or equivalent
Mobile Phase 1.0% (w/v) diisopropyl ether, 2.0% (w/v) SDS, 6.0% (w/v) n-propanol, and 91% (w/v) aqueous 25 mM di-sodium hydrogen phosphate, with pH adjusted to 2.8 with 85% orthophosphoric acid.[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm[1]
Column Temperature Ambient
Run Time Approximately 10 minutes

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound, fosinoprilat, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound and fosinoprilat stock solutions with a 50:50 mixture of methanol and water to create working standards for calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of plasma sample (standard, QC, or unknown), add the internal standard.

  • Add a suitable volume of a precipitating agent, such as formic acid, to the plasma to stabilize this compound and prevent its ex vivo conversion to fosinoprilat.[2]

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of diisopropyl ether and vortex for an additional 2 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Summary

The analytical method was validated according to the FDA bioanalytical method validation guidance. The key validation parameters are summarized below.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels.

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.1 - 15.0[3]> 0.990.1[3]
Fosinoprilat1.0 - 700[3]> 0.991.0[3]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three different concentrations.

AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow, Medium, High< 15%< 15%85-115%
FosinoprilatLow, Medium, High< 15%< 15%85-115%
Recovery

The extraction recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standards.

AnalyteMean Extraction Recovery (%)
This compound> 95%[2]
Fosinoprilat> 91%[2]

Conclusion

The described HPLC-UV method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and fosinoprilat in human plasma. The simple liquid-liquid extraction procedure and isocratic chromatographic conditions make this method suitable for high-throughput analysis in a research setting. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic and other drug development studies.

References

Application Note: Sensitive and Selective Quantification of Fosinopril and its Active Metabolite Fosinoprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor fosinopril (B1673572) and its active metabolite, fosinoprilat (B1673573), in human plasma. This compound is a prodrug that is hydrolyzed in vivo to the active diacid metabolite, fosinoprilat.[1] Due to the ester group in this compound, it is susceptible to ex vivo hydrolysis in biological samples, necessitating careful sample handling and preparation to ensure accurate quantification.[2][3] This method utilizes a robust sample preparation technique and optimized LC-MS/MS conditions to achieve low limits of quantification, making it suitable for pharmacokinetic studies.

Introduction

This compound is an ACE inhibitor used in the treatment of hypertension and heart failure.[1] Accurate measurement of this compound and its active metabolite, fosinoprilat, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of these analytes at low concentrations typically found in clinical and preclinical studies. A key challenge in the bioanalysis of this compound is its instability in plasma due to enzymatic hydrolysis.[2][3] This protocol incorporates measures to minimize this ex vivo conversion.

Experimental Protocols

Materials and Reagents
  • This compound and Fosinoprilat reference standards

  • Internal Standard (IS) (e.g., Zaleplon[4], Benazepril hydrochloride[1], or stable isotope-labeled internal standards[2])

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297)

  • Human plasma (with EDTA as anticoagulant)[2]

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis SPE cartridges)[1] or liquid-liquid extraction solvents.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on a method that demonstrated high recovery.[1]

  • Sample Thawing: Thaw frozen plasma samples and allow them to equilibrate to room temperature.

  • Spiking: To 100 µL of plasma, add 50 µL of the internal standard solution.

  • Acidification & Dilution: Add 100 µL of 5.0 mM ammonium formate (B1220265) (pH 3.0) and vortex for 30 seconds.[5] This step helps to stabilize this compound.[2]

  • Centrifugation: Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[5]

  • SPE Cartridge Conditioning: Condition Waters Oasis HLB SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[5]

  • Sample Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[5]

  • Drying: Dry the cartridge for 1 minute using nitrogen gas.[5]

  • Elution: Elute the analytes with 0.5 mL of the mobile phase solution into a clean collection tube.

  • Injection: Vortex the eluate and inject a small volume (e.g., 5.0 µL) into the LC-MS/MS system.[5]

Liquid Chromatography
  • Column: XTerra RP8 column (4.6 x 50 mm, 5µm)[1] or equivalent C8 or C18 column.[2][4]

  • Mobile Phase: A gradient or isocratic elution can be used. An example of an isocratic mobile phase is Methanol: 10 mM Ammonium acetate buffer (90:10, v/v).[1]

  • Flow Rate: A typical flow rate is 0.550 mL/min.[5]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Injection Volume: 5 µL.[5]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive[2][4] or negative ion mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound Diacid (Fosinoprilat): m/z 434.00 → 237.15 (Negative Ion Mode)[1]

    • Benazepril Hydrochloride (IS): m/z 423.10 → 174.00 (Negative Ion Mode)[1]

    • The specific transitions for this compound and other internal standards should be optimized based on the instrument and ionization mode used.

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of this compound and fosinoprilat.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Biological MatrixReference
This compound0.10.1 - 15.0Human Plasma[4]
Fosinoprilat1.01.0 - 700Human Plasma[4]
This compound0.10.1 - 150Rat Plasma[2]
Fosinoprilat1.01 - 1500Rat Plasma[2]
This compound Diacid0.500.50 - 1500.00Human Plasma[1]
Method ParameterThis compoundFosinoprilatThis compound DiacidReference
Extraction Recovery >95%>91%97%[1][2]
Internal Standard ZaleplonZaleplonBenazepril HCl[1][4]
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid ExtractionSolid Phase Extraction[1][4]
Ionization Mode ESI PositiveESI PositiveESI Negative[1][4]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_spe Solid Phase Extraction plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is acidify Acidify & Dilute (100 µL 5.0 mM Ammonium Formate) add_is->acidify vortex1 Vortex (30s) acidify->vortex1 centrifuge Centrifuge (14,000 g, 5 min, 10°C) vortex1->centrifuge load Load Supernatant centrifuge->load condition Condition SPE Cartridge (Methanol, Ammonium Formate) condition->load wash Wash Cartridge (Ammonium Formate, Water) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute Analytes (0.5 mL Mobile Phase) dry->elute to_lc Inject into LC-MS/MS elute->to_lc

Caption: Solid Phase Extraction (SPE) workflow for this compound analysis.

G cluster_lcms LC-MS/MS Analysis Workflow cluster_ms Mass Spectrometer autosampler Autosampler (Injection) lc_column LC Column (e.g., XTerra RP8) autosampler->lc_column separation Chromatographic Separation lc_column->separation esi Electrospray Ionization (ESI) separation->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_analysis Data Acquisition & Analysis detector->data_analysis

Caption: LC-MS/MS analysis workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the simultaneous quantification of this compound and its active metabolite, fosinoprilat, in human plasma. The sample preparation procedure, particularly the use of acidification and solid-phase extraction, is critical for achieving high recovery and minimizing the ex vivo hydrolysis of this compound. This method has been successfully applied to pharmacokinetic and bioequivalence studies, demonstrating its suitability for drug development applications.

References

Protocol for Assessing Fosinopril Efficacy in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypertension is a major risk factor for cardiovascular and renal diseases. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of hypertension, making it a key target for antihypertensive therapies. Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, effectively lowers blood pressure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This document provides a detailed protocol for assessing the efficacy of this compound in preclinical animal models of hypertension, focusing on the Spontaneously Hypertensive Rat (SHR), Dahl Salt-Sensitive (DSS) rat, and the two-kidney, one-clip (2K1C) renovascular hypertension model.

Mechanism of Action of this compound

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[3] Fosinoprilat inhibits ACE, a key enzyme in the RAAS pathway. This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure.[1][2]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound (Fosinoprilat) This compound->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Figure 1: this compound's mechanism of action in the RAAS pathway.

Experimental Design and Animal Models

The selection of an appropriate animal model is critical for studying hypertension. This protocol outlines the use of three well-established rat models.

Animal Models
Animal ModelCharacteristicsInduction of Hypertension
Spontaneously Hypertensive Rat (SHR) Genetically predisposed to develop hypertension. Closely mimics human essential hypertension.[4][5]Spontaneously develops hypertension with age.
Dahl Salt-Sensitive (DSS) Rat Genetically susceptible to developing hypertension when fed a high-salt diet.[6]Induced by a high-salt diet (e.g., 4-8% NaCl).[6][7]
Two-Kidney, One-Clip (2K1C) Rat A model of renovascular hypertension.Surgically induced by placing a clip on one renal artery, leaving the contralateral kidney untouched.
Experimental Groups

For each animal model, the following experimental groups are recommended:

  • Control Group: Normotensive strain (e.g., Wistar-Kyoto for SHR) receiving vehicle.

  • Hypertensive Group: Hypertensive model (SHR, DSS on high-salt diet, or 2K1C) receiving vehicle.

  • This compound-Treated Group(s): Hypertensive model receiving one or more doses of this compound.

This compound Dosing and Administration

This compound is typically administered orally via gavage. The dosage and duration of treatment will vary depending on the animal model and study objectives.

Animal ModelRecommended this compound DoseTreatment Duration
SHR 10-30 mg/kg/day[8][9]4-8 weeks
DSS Rat 10-30 mg/kg/day4-8 weeks
2K1C Rat 10-30 mg/kg/day[10]4-6 weeks

Experimental Workflow

Experimental_Workflow Start Start: Acclimatization of Animals Induction Hypertension Induction (for DSS and 2K1C models) Start->Induction Baseline_BP Baseline Blood Pressure Measurement Induction->Baseline_BP Grouping Randomization into Experimental Groups Baseline_BP->Grouping Treatment This compound/Vehicle Administration Grouping->Treatment Monitoring Weekly Blood Pressure Monitoring Treatment->Monitoring Endpoint Endpoint Measurements Monitoring->Endpoint Sacrifice Euthanasia and Tissue Collection Endpoint->Sacrifice Histopathology Histopathological Analysis Sacrifice->Histopathology Biochemical Biochemical Analysis Sacrifice->Biochemical Analysis Data Analysis Histopathology->Analysis Biochemical->Analysis

Figure 2: General experimental workflow.

Experimental Protocols

Blood Pressure Measurement

Accurate blood pressure measurement is paramount. Both non-invasive and invasive methods can be employed.[11][12]

This method is suitable for repeated measurements with minimal stress to the animals.[13]

Protocol:

  • Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement.

  • Place the rat in the restrainer.

  • Position the tail-cuff and a pulse sensor on the tail.

  • Gently warm the tail to a temperature of 32-35°C to detect the tail artery pulse.[14]

  • Inflate the cuff to a pressure that occludes blood flow (e.g., 250 mmHg).

  • Gradually deflate the cuff and record the pressure at which the pulse reappears (systolic blood pressure).

  • Perform at least three consecutive measurements and average the values.

Radiotelemetry is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.[15][16][17]

Protocol:

  • Anesthetize the rat (e.g., with isoflurane).

  • Surgically implant the telemetry transmitter body in the abdominal cavity or a subcutaneous pocket.

  • Insert the pressure-sensing catheter into the abdominal aorta or carotid artery.[16]

  • Close the incisions and allow the animal to recover for at least 7-10 days.

  • Place the animal's cage on a receiver to continuously record blood pressure and heart rate data.

Biochemical Analysis

At the end of the study, collect blood samples for the analysis of various biochemical markers.

Protocol:

  • Anesthetize the animal.

  • Collect blood via cardiac puncture or from the abdominal aorta into tubes containing appropriate anticoagulants (e.g., EDTA for plasma).[13][18][19]

  • Centrifuge the blood to separate plasma or serum.

  • Store the samples at -80°C until analysis.

MarkerMethodSignificance
Plasma Renin Activity Radioimmunoassay (RIA)[11][14][20][21][22]Indicates the activity of the RAAS.
Aldosterone Radioimmunoassay (RIA) or ELISA[3][23][24][25]A key hormone in the RAAS, involved in sodium and water retention.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) ELISA[2][4][15][16][17]A marker of cardiac stress and heart failure.
Blood Urea Nitrogen (BUN) & Creatinine Standard colorimetric assaysIndicators of renal function.[26]
Histopathological Analysis

Histopathological examination of the heart and kidneys is crucial for assessing end-organ damage.

Protocol:

  • Euthanize the animal.

  • Perfuse the circulatory system with saline followed by a fixative (e.g., 10% neutral buffered formalin).

  • Carefully dissect the heart and kidneys.

  • Post-fix the tissues in the same fixative for 24-48 hours.

  • Process the tissues through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome.

  • Hematoxylin and Eosin (H&E) Staining: For general morphology assessment.

  • Masson's Trichrome Staining: To visualize collagen fibers (blue), indicating fibrosis, against muscle and cytoplasm (red).[27][28][29][30][31]

  • Picro-Sirius Red Staining: Specifically stains collagen (red) and allows for the differentiation of collagen types I and III under polarized light.[1][5][32][33][34]

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Expected Effects of this compound on Blood Pressure in Different Hypertension Models
Animal ModelTreatment GroupExpected Systolic Blood Pressure (mmHg)Expected Diastolic Blood Pressure (mmHg)
SHR Hypertensive Control180 - 200110 - 130
This compound (20 mg/kg/day)140 - 16090 - 100
DSS Rat Hypertensive Control170 - 190100 - 120
This compound (20 mg/kg/day)130 - 15080 - 90
2K1C Rat Hypertensive Control190 - 210120 - 140
This compound (20 mg/kg/day)150 - 17090 - 110
Table 2: Expected Effects of this compound on Biochemical Markers
MarkerHypertensive ControlThis compound-Treated
Plasma Renin Activity IncreasedFurther Increased (due to loss of negative feedback)
Aldosterone IncreasedDecreased
NT-proBNP IncreasedDecreased
BUN & Creatinine IncreasedDecreased/Normalized
Table 3: Expected Histopathological Findings
OrganHypertensive ControlThis compound-Treated
Heart Left ventricular hypertrophy, increased interstitial and perivascular fibrosis.Attenuated hypertrophy and reduced fibrosis.
Kidney Glomerulosclerosis, tubular atrophy, interstitial fibrosis.[35][36][37]Reduced glomerulosclerosis and interstitial fibrosis.

Conclusion

This comprehensive protocol provides a robust framework for evaluating the efficacy of this compound in various animal models of hypertension. By combining physiological measurements, biochemical analyses, and histopathological assessments, researchers can gain a thorough understanding of the antihypertensive and end-organ protective effects of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug development and cardiovascular research.

References

Application Notes: In Vitro Assay for Measuring ACE Inhibition by Fosinoprilat

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway that regulates blood pressure and cardiovascular function.[1] A key enzyme in this system, Angiotensin-Converting Enzyme (ACE), converts inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] ACE also inactivates bradykinin, a powerful vasodilator.[4] Consequently, ACE is a major therapeutic target for managing hypertension and heart failure.[1][4]

Fosinopril is an ester prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat (B1673573).[5][6] Fosinoprilat is a competitive inhibitor of ACE, preventing the formation of angiotensin II and leading to vasodilation and reduced blood pressure.[5][7] This document provides a detailed protocol for a widely used in vitro spectrophotometric assay to measure the inhibitory activity of fosinoprilat on ACE.

Assay Principle

This assay is based on the enzymatic cleavage of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE.[1][8] ACE hydrolyzes HHL to yield hippuric acid (HA) and the dipeptide His-Leu.[1] The concentration of the hippuric acid produced is quantified by measuring the increase in absorbance at 228 nm, which is directly proportional to ACE activity.[1][8] When an inhibitor like fosinoprilat is present, the rate of HHL hydrolysis decreases, resulting in lower hippuric acid formation and a reduced absorbance reading at 228 nm.[1]

Quantitative Data Summary

The inhibitory potency of an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of ACE activity.[1]

CompoundActive MetaboliteIn Vitro IC50 for ACE (nM)
This compoundFosinoprilat9 - 11[9][10][11]
Captopril-1.79 - 35[9]
EnalaprilEnalaprilat1.0 - 5.2[9]
RamiprilRamiprilat1.5 - 4.2[9]

Signaling Pathway and Experimental Workflow

ACE_Pathway cluster_Effects Physiological Effects cluster_Inhibition Inhibition Mechanism Angiotensinogen Angiotensinogen (from Liver) Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Vasoconstriction Vasoconstriction Ang_II->Vasoconstriction Aldosterone Aldosterone Release Ang_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Fosinoprilat Fosinoprilat (Active Inhibitor) Fosinoprilat->Ang_I Inhibits ACE

Caption: Mechanism of ACE inhibition by Fosinoprilat within the RAAS pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 1. Prepare Reagents (Buffer, ACE, HHL, Fosinoprilat) P2 2. Prepare Serial Dilutions of Fosinoprilat P1->P2 A1 3. Add Buffer (Control) or Fosinoprilat Dilutions A2 4. Add ACE Enzyme Solution to all wells (except blank) A1->A2 A3 5. Pre-incubate Plate (37°C for 10 min) A2->A3 A4 6. Initiate Reaction by adding HHL Substrate A3->A4 A5 7. Incubate Plate (37°C for 30-60 min) A4->A5 A6 8. Stop Reaction (Add 1 M HCl) A5->A6 D1 9. Measure Absorbance at 228 nm D2 10. Calculate % Inhibition for each concentration D1->D2 D3 11. Plot Dose-Response Curve (% Inhibition vs. log[Fosinoprilat]) D2->D3 D4 12. Determine IC50 Value D3->D4

Caption: Experimental workflow for the spectrophotometric ACE inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from the spectrophotometric method developed by Cushman and Cheung, which is a standard for assessing ACE activity.[8]

Materials and Reagents

  • ACE from rabbit lung: (Sigma-Aldrich or equivalent)

  • Hippuryl-L-Histidyl-L-Leucine (HHL): (Sigma-Aldrich or equivalent)

  • Fosinoprilat: (Active form of this compound)

  • Captopril: (Positive Control)

  • Sodium Borate (B1201080) Decahydrate (B1171855)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Suitable Solvent for Fosinoprilat: (e.g., Deionized water, DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 228 nm

  • Incubator set to 37°C

  • Pipettes and tips

Reagent Preparation

  • Assay Buffer (100 mM Sodium Borate, 300 mM NaCl, pH 8.3):

    • Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in ~90 mL of deionized water.

    • Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.

    • Bring the final volume to 100 mL with deionized water. Store at 4°C.[1]

  • Substrate Solution (5 mM HHL in Assay Buffer):

    • Dissolve 21.47 mg of HHL in 10 mL of Assay Buffer.[1]

    • This solution must be prepared fresh before each experiment.

  • ACE Enzyme Solution (100 mU/mL in Assay Buffer):

    • Reconstitute lyophilized ACE in Assay Buffer to a stock concentration (e.g., 1 U/mL).

    • On the day of the experiment, dilute the stock solution to a working concentration of 100 mU/mL using cold Assay Buffer.[1]

    • Always keep the enzyme solution on ice.

  • Fosinoprilat (Test Inhibitor) Solutions:

    • Prepare a high-concentration stock solution (e.g., 1 mM) of Fosinoprilat in a suitable solvent.

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM) for IC50 determination.

  • Captopril (Positive Control) Solution:

    • Prepare and dilute Captopril in the same manner as Fosinoprilat to serve as a positive control.

Assay Procedure

  • Plate Setup: Set up a 96-well UV-transparent plate with the following wells:

    • Blank: Contains Assay Buffer, Substrate, and HCl (No ACE or inhibitor).

    • Control (100% Activity): Contains Assay Buffer, ACE, and Substrate.

    • Test Sample: Contains Fosinoprilat dilution, ACE, and Substrate.

    • Positive Control: Contains Captopril dilution, ACE, and Substrate.

  • Reaction Mixture:

    • Add 100 µL of Assay Buffer (for Control wells) or the appropriate inhibitor solution (Fosinoprilat or Captopril) to the designated wells.[1]

    • Add 50 µL of the ACE working solution (100 mU/mL) to all wells except the Blank wells.[1]

    • Pre-incubate the plate at 37°C for 10 minutes.[1]

  • Initiate Reaction:

    • Add 50 µL of the HHL substrate solution (5 mM) to all wells to start the reaction.[1]

    • Incubate the plate at 37°C for 30-60 minutes. The optimal time may require empirical determination.[1]

  • Terminate Reaction:

    • Stop the enzymatic reaction by adding 50 µL of 1 M HCl to every well.[1]

  • Measurement:

    • Measure the absorbance of each well at 228 nm using a microplate reader.

Data Analysis

  • Correct for Blank: Subtract the absorbance of the Blank well from all other absorbance readings.

  • Calculate Percentage of ACE Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Where:

      • Acontrol is the absorbance of the control well (100% ACE activity).

      • Asample is the absorbance of the well containing the inhibitor.[1]

  • Determine IC50 Value:

    • Plot the calculated % Inhibition against the logarithm of the Fosinoprilat concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration that produces 50% inhibition.[1]

References

Application Notes and Protocols for Fosinopril Administration in Rodent Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fosinopril (B1673572) in preclinical rodent models of myocardial infarction (MI). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the cardioprotective effects of this angiotensin-converting enzyme (ACE) inhibitor.

Introduction

This compound, a prodrug, is hydrolyzed in vivo to its active metabolite, fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE). By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, this compound plays a crucial role in the management of hypertension and heart failure. In the context of myocardial infarction, this compound has been investigated for its potential to attenuate adverse cardiac remodeling, reduce infarct size, and improve cardiac function. Its therapeutic effects are attributed to its ability to modulate various signaling pathways involved in inflammation, fibrosis, apoptosis, and oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in rodent and other preclinical models of myocardial infarction.

Table 1: Effects of this compound on Infarct Size and Cardiac Function in a Rat Model of Ischemia/Reperfusion Injury

ParameterControl (Ischemia/Reperfusion)This compound Pretreatment (0.9 mg/kg/day for 14 days) + Ischemic PostconditioningReference
Myocardial Infarct SizeSignificantly higherSignificantly reduced (P < 0.05)[1]
Serum CK-MBSignificantly higherSignificantly reduced (P < 0.05)[1]
Serum SOD ContentSignificantly lowerSignificantly increased (P < 0.05)[1]
Serum IL-6Significantly higherSignificantly reduced (P < 0.05)[1]
Myocardial TNF-αSignificantly higherSignificantly reduced (P < 0.01)[1]

Table 2: Effects of this compound on Myocardial Apoptosis and Fibrosis in Spontaneously Hypertensive Rats

ParameterControlThis compound (10 mg/kg/day)Reference
Cardiomyocyte Apoptotic Index (8 weeks)HigherSignificantly reduced[2]
Cardiomyocyte Apoptotic Index (16 weeks)HigherSignificantly reduced[2]
Left Ventricular Collagen Volume Fraction (16 weeks)HigherSignificantly lower[2]
Myocardium Angiotensin II Concentration (16 weeks)HigherSignificantly reduced[2]

Experimental Protocols

Induction of Myocardial Infarction in Rats (LAD Ligation Model)

This protocol describes the surgical procedure for inducing myocardial infarction in rats by ligating the left anterior descending (LAD) coronary artery. This model is widely used to mimic human MI.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 silk suture

  • Ventilator

  • Heating pad

  • ECG monitoring system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Intubate the rat and connect it to a ventilator.

  • Thoracotomy: Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the left atrial appendage to visualize the LAD artery. Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

  • Occlusion: Tightly ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.

  • Chest Closure: Close the chest in layers.

  • Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

This compound Administration via Oral Gavage in Rats

This protocol details the procedure for administering this compound to rats using oral gavage, a common and effective method for delivering precise doses of liquid substances directly into the stomach.

Materials:

  • This compound sodium salt

  • Vehicle (e.g., sterile water, saline)

  • Gavage needle (16-18 gauge, with a ball tip)

  • Syringe

Procedure:

  • Preparation of this compound Solution: Dissolve the this compound sodium salt in the chosen vehicle to the desired concentration. A common dosage used in rat studies is 10 mg/kg/day[2].

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and torso.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle as it is gently advanced. Do not force the needle.

  • Administration: Once the needle is in the stomach, slowly administer the this compound solution.

  • Withdrawal: Gently withdraw the gavage needle.

  • Monitoring: Observe the rat for any signs of distress after the procedure.

Assessment of Cardiac Fibrosis using Masson's Trichrome Staining

This protocol outlines the steps for staining cardiac tissue sections with Masson's Trichrome to visualize and quantify fibrosis.

Materials:

  • Paraffin-embedded cardiac tissue sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% acetic acid solution

  • Ethanol (B145695) series (for dehydration)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Mordanting: Place sections in Bouin's solution at 56-60°C for 1 hour.

  • Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 5 minutes.

    • Stain in aniline blue solution for 5 minutes.

    • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a mounting medium.

Results: Collagen fibers will be stained blue, nuclei will be black, and muscle fibers will be red. The percentage of fibrotic area can be quantified using image analysis software.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects in a rodent MI model.

G cluster_0 Myocardial Infarction cluster_1 Pathophysiological Consequences cluster_2 Cellular Responses cluster_3 Adverse Cardiac Remodeling cluster_4 Therapeutic Intervention MI Myocardial Infarction AngII ↑ Angiotensin II MI->AngII TGFb ↑ TGF-β1 AngII->TGFb OxStress ↑ Oxidative Stress (ROS, NOX2/4) AngII->OxStress Inflammation ↑ Inflammation (TNF-α, IL-6) AngII->Inflammation Fibroblast Fibroblast Activation & Proliferation TGFb->Fibroblast Apoptosis Cardiomyocyte Apoptosis OxStress->Apoptosis Inflammation->Apoptosis Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast ECM ↑ ECM Deposition (Collagen) Myofibroblast->ECM Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction Fibrosis Myocardial Fibrosis ECM->Fibrosis Hypertrophy Ventricular Hypertrophy Fibrosis->Hypertrophy Fibrosis->Dysfunction Hypertrophy->Dysfunction This compound This compound ACE ACE This compound->ACE ACE->AngII inhibits conversion of Ang I to Ang II

Caption: Signaling cascade initiated by myocardial infarction leading to adverse cardiac remodeling and the inhibitory action of this compound on the Renin-Angiotensin System.

G cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: In-life Assessments cluster_2 Phase 3: Terminal Assessments cluster_3 Phase 4: Data Analysis Animal Rodent Model (Rat) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal->MI_Induction Treatment This compound Administration (Oral Gavage) MI_Induction->Treatment Control Vehicle Control MI_Induction->Control Echo Echocardiography (EF, FS, LV Dimensions) Treatment->Echo ECG Electrocardiography (Arrhythmia Monitoring) Treatment->ECG Control->Echo Control->ECG Sacrifice Euthanasia & Tissue Harvest Echo->Sacrifice ECG->Sacrifice Infarct_Size Infarct Size Measurement (TTC Staining) Sacrifice->Infarct_Size Histology Histopathology (Masson's Trichrome) Sacrifice->Histology Biomarkers Biomarker Analysis (ELISA, Western Blot) Sacrifice->Biomarkers Data_Analysis Statistical Analysis & Interpretation Infarct_Size->Data_Analysis Histology->Data_Analysis Biomarkers->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a rodent model of myocardial infarction.

References

Application Notes and Protocols: Investigating the Effects of Fosinopril on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, on endothelial cells in vitro. The following sections outline procedures for cell culture, and key functional assays to assess endothelial cell proliferation, migration, apoptosis, and nitric oxide production.

Endothelial Cell Culture

Cell Types

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs) are recommended for these studies. These primary cells are widely used and relevant models for studying vascular biology.

Materials
  • Endothelial Cell Basal Medium (e.g., Medium 200)

  • Low Serum Growth Supplement (LSGS) kit or equivalent (containing fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), basic fibroblast growth factor (bFGF), and heparin)

  • Fibronectin or Gelatin-Based Coating Solution[1][2]

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Trypsin/EDTA solution (0.05%)

  • Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

  • T-25 and T-75 cell culture flasks

  • Multi-well plates (6-well, 24-well, 96-well)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Biological safety cabinet

Protocol for Culturing Endothelial Cells

1.3.1. Coating Culture Vessels

  • Aseptically coat sterile culture flasks or plates with a fibronectin or gelatin-based solution.[1][2] For fibronectin, dilute the stock solution (e.g., 1:100) in PBS and add enough to cover the surface (e.g., 1.5 mL for a T-75 flask).[1]

  • Incubate the coated vessels at 37°C for at least 2 hours (or overnight in a CO2 incubator).[1]

  • Aspirate the coating solution and wash once with sterile PBS before use.[1]

1.3.2. Thawing Cryopreserved Cells

  • Quickly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.[2]

  • Wipe the vial with 70% ethanol (B145695) and transfer it to a biological safety cabinet.[2]

  • Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[2]

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Seed the cells into a coated T-75 flask and place them in a humidified incubator.

1.3.3. Cell Maintenance and Subculture

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.

  • Add a minimal volume of Trypsin/EDTA solution to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in fresh medium.

  • Seed new coated flasks at a recommended split ratio of 1:2 or 1:3.[2]

Experimental Protocols for this compound Treatment

This compound Preparation

Prepare a stock solution of fosinoprilat (B1673573) (the active metabolite of this compound) in sterile water or DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations for experiments. A vehicle control (medium with the same concentration of water or DMSO) should be included in all experiments.

Cell Proliferation Assay (MTT or EdU-based)

This assay determines the effect of this compound on endothelial cell viability and proliferation.

Protocol using EdU Incorporation: [3]

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the culture medium and incubate for an additional 2-4 hours.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Add the EdU detection solution, which contains a fluorescent dye that reacts with the incorporated EdU.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Image the plate using a fluorescence microscope or high-content imaging system.

  • Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-stained).

Cell Migration Assay (Transwell or Scratch Assay)

These assays assess the impact of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.

Transwell Migration Assay Protocol: [4]

  • Pre-coat the underside of the transwell inserts (8 µm pore size) with fibronectin.

  • Seed endothelial cells (e.g., 50,000 cells) in serum-free medium into the upper chamber of the transwell inserts.

  • In the lower chamber, add a medium containing a chemoattractant (e.g., VEGF or 10% FBS) with various concentrations of this compound or vehicle control.

  • Incubate for 4-6 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).

  • Count the number of migrated cells in several random fields under a microscope.

Scratch (Wound Healing) Assay Protocol: [4][5]

  • Grow endothelial cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) until the wound in the control well is nearly closed.

  • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the pro- or anti-apoptotic effects of this compound on endothelial cells.[6][7][8]

Protocol:

  • Seed endothelial cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for 24 hours.

  • Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of this compound on the production of nitric oxide, a key signaling molecule in endothelial function.[9]

Protocol:

  • Seed endothelial cells in a 24-well plate and grow to confluency.

  • Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control. A positive control such as acetylcholine (B1216132) or bradykinin (B550075) can be used to stimulate NO production.

  • Incubate for a specified period (e.g., 30 minutes to 24 hours).

  • Collect the cell culture supernatant.

  • Use a commercial Griess reagent kit to measure the amount of nitrite (B80452) (a stable breakdown product of NO) in the supernatant.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Data Presentation

Summarize quantitative data in tables for clear comparison.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Treatment GroupThis compound Conc. (µM)% EdU Positive Cells (Mean ± SD)p-value vs. Control
Vehicle Control025.4 ± 3.1-
This compound123.9 ± 2.8>0.05
This compound1018.7 ± 2.5<0.05
This compound10012.1 ± 1.9<0.01

Table 2: Effect of this compound on Endothelial Cell Migration

Treatment GroupThis compound Conc. (µM)Migrated Cells/Field (Mean ± SD)p-value vs. Control
Vehicle Control0152 ± 18-
This compound1145 ± 15>0.05
This compound10110 ± 12<0.05
This compound10075 ± 9<0.01

Table 3: Effect of this compound on Endothelial Cell Apoptosis

Treatment GroupThis compound Conc. (µM)% Apoptotic Cells (Mean ± SD)p-value vs. Control
Vehicle Control05.2 ± 1.1-
This compound15.8 ± 1.3>0.05
This compound108.9 ± 1.5<0.05
This compound10015.4 ± 2.2<0.01

Table 4: Effect of this compound on Nitric Oxide Production

Treatment GroupThis compound Conc. (µM)Nitrite Conc. (µM) (Mean ± SD)p-value vs. Control
Vehicle Control02.1 ± 0.3-
This compound13.5 ± 0.4<0.05
This compound105.8 ± 0.6<0.01
This compound1008.2 ± 0.9<0.001

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Endothelial Cells

This compound, as an ACE inhibitor, primarily affects the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System.[10][11][12][13][14] By inhibiting ACE, this compound decreases the production of angiotensin II, a potent vasoconstrictor, and reduces the degradation of bradykinin, a vasodilator.[11][12] Increased bradykinin levels stimulate the production of nitric oxide (NO) and prostacyclin, which have vasodilatory and anti-proliferative effects.[11]

Fosinopril_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE InactiveFragments Inactive Fragments AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction Proliferation Oxidative Stress AT1R->Vasoconstriction Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Kallikrein B2R B2 Receptor Bradykinin->B2R Bradykinin->InactiveFragments eNOS eNOS Activation B2R->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation Anti-proliferation Anti-inflammatory NO->Vasodilation This compound This compound This compound->ACE

Caption: this compound's mechanism of action on endothelial cells.

Experimental Workflow for Studying this compound's Effects

The following diagram illustrates the general workflow for the in vitro experiments described in this document.

Experimental_Workflow Start Start: Culture Endothelial Cells (HUVEC or HCAEC) Treatment Treat cells with this compound (various concentrations) and controls Start->Treatment Assays Perform Functional Assays Treatment->Assays Proliferation Proliferation Assay (e.g., EdU) Assays->Proliferation Migration Migration Assay (e.g., Transwell) Assays->Migration Apoptosis Apoptosis Assay (e.g., Annexin V) Assays->Apoptosis NO_Production NO Production Assay (e.g., Griess Assay) Assays->NO_Production Data_Analysis Data Acquisition & Analysis (Microscopy, Flow Cytometry, Plate Reader) Proliferation->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis NO_Production->Data_Analysis Conclusion Conclusion: Determine dose-dependent effects of this compound Data_Analysis->Conclusion

Caption: General workflow for in vitro analysis of this compound.

References

Application Notes and Protocols: Synthesis and Distribution of Radiolabeled Fosinopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril (B1673572) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. To understand its mechanism of action, pharmacokinetics, and in vivo distribution, radiolabeled forms of the molecule are invaluable tools. This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound and its use in biodistribution studies. The methods described herein are based on established radiolabeling techniques for similar molecules and publicly available data on this compound's distribution.

I. Synthesis of Radiolabeled this compound

This compound can be radiolabeled with various isotopes for different research applications. Carbon-14 ([¹⁴C]) is ideal for metabolic studies due to its long half-life, while gamma-emitting isotopes like Technetium-99m ([⁹⁹mTc]) are suitable for in vivo imaging studies.

Protocol 1: Synthesis of [¹⁴C]-Fosinopril (Proposed Method)

This protocol describes a plausible late-stage radiolabeling approach to introduce a ¹⁴C label into the this compound structure. Late-stage labeling is advantageous as it introduces the radioisotope at or near the final synthetic step, maximizing radiochemical yield and minimizing the handling of radioactive intermediates.[1] A common strategy for introducing ¹⁴C is through the use of ¹⁴C-labeled synthons.[2][3]

Principle:

This proposed synthesis involves the use of a commercially available ¹⁴C-labeled alkylating agent to introduce the radiolabel on the phosphinate group of a suitable this compound precursor.

Materials:

  • This compound precursor (des-phenylbutyl this compound)

  • [¹⁴C]-4-iodobutylbenzene

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF)

  • Strong, non-nucleophilic base (e.g., Sodium hydride - NaH)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

  • Standard laboratory glassware and safety equipment for handling radioactivity

Procedure:

  • Precursor Preparation: Synthesize or procure a this compound precursor where the 4-phenylbutyl group on the phosphinate is replaced with a hydrogen or a suitable leaving group.

  • Reaction Setup: In a shielded, well-ventilated fume hood, dissolve the this compound precursor in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Carefully add a molar equivalent of a strong base, such as sodium hydride, to the reaction mixture at 0°C to deprotonate the phosphinic acid.

  • Radiolabeling: Slowly add a solution of [¹⁴C]-4-iodobutylbenzene in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by radio-HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Purification: Purify the crude [¹⁴C]-fosinopril using preparative radio-HPLC to separate it from unreacted precursors and byproducts.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity of the final product using analytical radio-HPLC. A purity of >95% is generally required for in vivo studies.

    • Specific Activity: Calculate the specific activity (e.g., in mCi/mmol or GBq/µmol) by measuring the radioactivity of a known mass of the purified product.

    • Structural Confirmation: Confirm the identity of the product by co-elution with a non-radiolabeled this compound standard on HPLC.

Protocol 2: Synthesis of [⁹⁹mTc]-Fosinopril (Proposed Method)

This protocol is adapted from methods used for labeling other phosphonate-containing molecules with Technetium-99m.[4][5] The phosphinate group in this compound provides a potential chelation site for ⁹⁹mTc.

Principle:

[⁹⁹mTc]-pertechnetate ([⁹⁹mTc]O₄⁻), obtained from a ⁹⁹Mo/⁹⁹mTc generator, is reduced in the presence of a reducing agent (e.g., stannous chloride) and subsequently complexes with the phosphinate moiety of this compound.

Materials:

  • This compound sodium

  • Sodium pertechnetate (B1241340) ([⁹⁹mTc]O₄⁻) solution from a commercial generator

  • Stannous chloride (SnCl₂) solution (freshly prepared)

  • Sterile, pyrogen-free saline

  • 0.1 M HCl

  • 0.1 M NaOH

  • Instant thin-layer chromatography (ITLC) strips

  • Gamma counter or dose calibrator

  • Sterile vials and syringes

Procedure:

  • Reagent Preparation:

    • Prepare a solution of this compound sodium in sterile saline (e.g., 1 mg/mL).

    • Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL) in 0.1 M HCl.

  • Reaction Setup: In a sterile, lead-shielded vial, add a small volume of the this compound solution (e.g., 100 µL).

  • Reducing Agent: Add a small volume of the stannous chloride solution (e.g., 50 µL).

  • pH Adjustment: Adjust the pH of the mixture to a neutral range (pH 6.5-7.0) using 0.1 M NaOH.

  • Radiolabeling: Add the desired amount of [⁹⁹mTc]O₄⁻ solution (e.g., 1-10 mCi or 37-370 MBq) to the vial.

  • Incubation: Gently agitate the mixture and let it stand at room temperature for 15-20 minutes.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity using ITLC.

      • Spot a strip with the reaction mixture and develop it in saline. Free [⁹⁹mTc]O₄⁻ will move with the solvent front, while [⁹⁹mTc]-fosinopril and reduced/hydrolyzed technetium ([⁹⁹mTc]O₂) will remain at the origin.

      • Spot a second strip and develop it in acetone. [⁹⁹mTc]-fosinopril and [⁹⁹mTc]O₂ will remain at the origin, while free [⁹⁹mTc]O₄⁻ will move with the solvent front.

      • The percentage of [⁹⁹mTc]-fosinopril is calculated by subtracting the percentage of impurities. A radiochemical purity of >95% is desirable.

II. Biodistribution Studies of Radiolabeled this compound

Biodistribution studies are essential to determine the uptake, retention, and clearance of a radiolabeled drug in various organs and tissues over time.

Protocol 3: In Vivo Biodistribution of Radiolabeled this compound in Rodents

This protocol outlines a general procedure for conducting biodistribution studies in rats or mice.[6][7]

Materials:

  • Healthy, adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific sex and weight range.

  • Radiolabeled this compound solution (prepared as in Protocol 1 or 2), diluted in sterile saline.

  • Anesthetic (e.g., isoflurane).

  • Syringes with appropriate needle sizes for intravenous injection (e.g., 27-30 gauge for tail vein injection).

  • Dissection tools.

  • Tared collection tubes for organs.

  • Gamma counter (for ⁹⁹mTc) or liquid scintillation counter (for ¹⁴C).

  • Animal scale.

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.

  • Dose Preparation: Prepare a solution of the radiolabeled this compound in sterile saline to a known radioactive concentration.

  • Administration: Anesthetize the animals and accurately administer a known amount of the radiolabeled this compound solution (e.g., 0.1-0.2 mL) via the tail vein. A standard of the injected dose should be reserved for counting.

  • Time Points: At predetermined time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr), euthanize a group of animals (typically n=3-5 per time point) using an approved method.

  • Tissue Collection: Immediately perform a gross dissection and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, stomach, intestines, muscle, bone, and brain).

  • Sample Processing:

    • Collect blood via cardiac puncture.

    • Carefully remove and blot the organs to remove excess blood.

    • Place each organ in a pre-weighed, tared tube and record the wet weight.

  • Radioactivity Measurement:

    • For [⁹⁹mTc], measure the radioactivity in each sample and the injection standard using a gamma counter.

    • For [¹⁴C], process the tissues for liquid scintillation counting (e.g., via solubilization or combustion).

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / Total counts per minute injected * 100

    • Calculate the total activity in blood assuming blood to be a certain percentage of the body weight (e.g., 7% for rats).[7]

Data Presentation

The following tables summarize expected quantitative data from biodistribution studies of radiolabeled this compound, based on available literature.

Table 1: Plasma Composition After Oral Administration of Radiolabeled this compound in Healthy Subjects [8][9]

MetabolitePercentage of Radioactivity in Plasma
Fosinoprilat (B1673573) (active metabolite)75%
Glucuronide conjugate of fosinoprilat20-30%
p-hydroxy metabolite of fosinoprilat1-5%

Table 2: Excretion of Radiolabeled this compound After Oral Administration [7][10]

Excretion RoutePercentage of Absorbed Dose
Urine~50%
Feces~50%

Table 3: Tissue Distribution of ¹⁴C-Fosinoprilat in Rats 24 Hours After a Single Oral Dose of ¹⁴C-Fosinopril [3]

TissueRelative Concentration
Large IntestineHighest
Small IntestineHigh
PlasmaHigh
LiverModerate
LungsModerate
KidneysModerate

Mandatory Visualizations

experimental_workflow cluster_synthesis Radiolabeling of this compound cluster_biodistribution Biodistribution Study This compound This compound Precursor reaction Radiolabeling Reaction This compound->reaction radiolabel Radioisotope ([¹⁴C] or [⁹⁹mTc]) radiolabel->reaction purification HPLC Purification reaction->purification qc Quality Control (Purity & Specific Activity) purification->qc labeled_this compound Radiolabeled this compound qc->labeled_this compound injection IV Injection labeled_this compound->injection animal Rodent Model animal->injection dissection Tissue Collection (Time Points) injection->dissection measurement Radioactivity Measurement dissection->measurement analysis Data Analysis (%ID/g) measurement->analysis

Caption: Experimental workflow for synthesis and biodistribution of radiolabeled this compound.

signaling_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  cleavage by renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  conversion by ace ACE ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone fosinoprilat Fosinoprilat (Active Metabolite) fosinoprilat->ace  inhibits

Caption: Mechanism of action of fosinoprilat in the Renin-Angiotensin System.

References

Application of Fosinopril in Studies of Renal Hemodynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril (B1673572), a phosphinic acid-containing ester prodrug, is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] Its active metabolite, fosinoprilat (B1673573), competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[1][3] This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation, reduced peripheral vascular resistance, and subsequent alterations in systemic and renal hemodynamics.[1][3] These application notes provide a comprehensive overview of the use of this compound in renal hemodynamic studies, including its mechanism of action, effects on key renal parameters, and detailed protocols for preclinical and clinical investigations.

Mechanism of Action in the Kidney

This compound's primary effect on renal hemodynamics stems from its inhibition of angiotensin II production. Angiotensin II preferentially constricts the efferent arterioles of the glomerulus, thereby increasing intraglomerular pressure to maintain the glomerular filtration rate (GFR) in states of reduced renal perfusion. By reducing angiotensin II levels, fosinoprilat causes vasodilation of the efferent arteriole, which in turn lowers intraglomerular pressure.[4] This mechanism is central to the renoprotective effects of ACE inhibitors. Additionally, by interfering with the degradation of bradykinin, a potent vasodilator, this compound may further contribute to its hemodynamic effects.[2]

Application Notes

This compound has been utilized in various research settings to investigate its impact on renal hemodynamics. In conscious animal models, such as dogs, intravenous administration of the active form of this compound has been shown to increase para-aminohippuric acid (PAH) clearance (a measure of renal plasma flow) and GFR without significantly altering arterial pressure.[5] In spontaneously hypertensive rats (SHR), oral administration of this compound effectively lowers blood pressure.[3]

Studies in human subjects with essential hypertension have demonstrated that this compound reduces total peripheral resistance, which is associated with a decrease in renal vascular resistance.[1] In many cases, renal blood flow and GFR remain unchanged from baseline in hypertensive patients treated with this compound.[1][2] However, in specific patient populations, such as those with congestive heart failure, this compound can lead to improvements in renal hemodynamics.

It is important to note that the renal hemodynamic response to this compound can be influenced by the volume status of the subject. The effects of ACE inhibitors are potentiated by sodium depletion.[4]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on renal hemodynamics.

Table 1: Effects of this compound on Renal Hemodynamics in Conscious Dogs

ParameterTreatmentChange from BaselineReference
PAH Clearance0.5 mg/kg bolus + 0.1 mg/kg/min infusion of fosinoprilat+25% (p < 0.05)[5]
GFR0.5 mg/kg bolus + 0.1 mg/kg/min infusion of fosinoprilat+16% (p < 0.05)[5]
Arterial Pressure0.5 mg/kg bolus + 0.1 mg/kg/min infusion of fosinoprilatNo significant change[5]
GFR1 mg/kg/day for 7 days (oral this compound)+18.5% (p < 0.05)[6]
Renal Vascular Resistance1 mg/kg/day for 7 days (oral this compound)-11.3% (p < 0.05)[6]
Mean Arterial Pressure1 mg/kg/day for 5 days (oral this compound)99.7 ± 3.9 mmHg to 87.5 ± 2.8 mmHg (p < 0.05)[6]

Table 2: Effects of this compound on Blood Pressure in Hypertensive Rats

Animal ModelTreatment (oral)Change in Arterial PressureReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg this compound183 ± 4 mmHg to 160 ± 5 mmHg[5]
Spontaneously Hypertensive Rats (SHR)30 mg/kg this compound176 ± 4 mmHg to 156 ± 4 mmHg[5]
Two-Kidney, One-Clip Hypertensive Rats10 mg/kg this compound201 ± 9 mmHg to 160 ± 7 mmHg[5]
Two-Kidney, One-Clip Hypertensive Rats30 mg/kg this compound205 ± 7 mmHg to 145 ± 7 mmHg[5]

Experimental Protocols

Protocol 1: Measurement of GFR and RPF in Anesthetized Rats

This protocol is adapted from standard methods for measuring renal hemodynamics in rodents and can be used to assess the acute effects of this compound.[7][8][9]

1. Animal Preparation and Anesthesia:

  • Anesthetize male Sprague-Dawley rats (300-350 g) with an appropriate anesthetic agent (e.g., isoflurane).[7]

  • Place the rat on a thermostatically controlled heating pad to maintain body temperature at 37°C.

  • Perform a tracheotomy to ensure a patent airway.

2. Surgical Catheterization:

  • Catheterize the femoral vein for the infusion of inulin (B196767) and PAH solutions.[7]

  • Catheterize the femoral artery for continuous blood pressure monitoring and blood sampling.[7]

  • Catheterize the bladder for timed urine collection.[7]

3. Inulin and PAH Infusion:

  • Prepare a solution of FITC-inulin (for GFR measurement) and PAH (for RPF measurement) in saline.

  • Administer a priming dose of the inulin/PAH solution, followed by a continuous intravenous infusion at a rate of approximately 1.2 ml/hr to maintain stable plasma concentrations.[7]

  • Allow for an equilibration period of at least 60 minutes.[7]

4. Experimental Procedure:

  • Collect two to three 20-minute baseline urine samples.

  • At the midpoint of each urine collection period, draw a 0.2 ml arterial blood sample.[7]

  • Administer this compound intravenously at the desired dose.

  • Following this compound administration, begin a new series of timed urine and blood collections to assess the drug's effects.

5. Sample Analysis and Calculations:

  • Centrifuge blood samples to separate plasma.

  • Measure the concentration of inulin in plasma and urine using a fluorometer.

  • Measure the concentration of PAH in plasma and urine using a colorimetric assay.

  • Calculate GFR and RPF using the standard clearance formulas:

    • GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration[7]

    • RPF = (Urine PAH Concentration x Urine Flow Rate) / Plasma PAH Concentration

Protocol 2: Chronic Study in Conscious, Spontaneously Hypertensive Rats (SHR)

This protocol is designed to evaluate the long-term effects of oral this compound administration on blood pressure and renal function.

1. Animal Model:

  • Use adult male Spontaneously Hypertensive Rats (SHR).

2. This compound Administration:

  • Administer this compound (e.g., 10 or 30 mg/kg/day) or vehicle control orally via gavage for a predetermined period (e.g., 4 weeks).[1][3]

3. Blood Pressure Measurement:

  • Measure systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method in conscious, restrained rats.

4. Renal Function Assessment:

  • At the end of the treatment period, measure GFR and RPF using one of the following methods:

    • Terminal experiment: Follow the procedures outlined in Protocol 1.

    • Conscious animal clearance: Utilize techniques for inulin and PAH clearance in conscious, freely moving rats, which may involve surgically implanted catheters or osmotic pumps for infusion.[10]

5. Data Analysis:

  • Compare the changes in blood pressure and renal hemodynamic parameters between the this compound-treated and control groups.

Visualizations

Signaling Pathway of this compound's Action on Renal Hemodynamics

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_Bradykinin Bradykinin Pathway cluster_Effects Renal Hemodynamic Effects Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin Efferent Arteriole\nVasoconstriction Efferent Arteriole Vasoconstriction This compound This compound Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Hydrolysis Fosinoprilat->ACE Inhibition Inactive Fragments Inactive Fragments Bradykinin->Inactive Fragments ACE (Kininase II) Efferent Arteriole\nVasodilation Efferent Arteriole Vasodilation Bradykinin->Efferent Arteriole\nVasodilation Promotes Decreased Intraglomerular\nPressure Decreased Intraglomerular Pressure Efferent Arteriole\nVasodilation->Decreased Intraglomerular\nPressure Increased Renal\nBlood Flow Increased Renal Blood Flow Decreased Intraglomerular\nPressure->Increased Renal\nBlood Flow

Caption: Mechanism of this compound's effect on renal hemodynamics.

Experimental Workflow for Assessing this compound in Anesthetized Rats

Animal_Preparation 1. Animal Preparation (Anesthesia, Tracheotomy) Surgical_Catheterization 2. Surgical Catheterization (Femoral Artery, Femoral Vein, Bladder) Animal_Preparation->Surgical_Catheterization Infusion_Setup 3. Infusion Setup (Inulin & PAH Priming and Continuous Infusion) Surgical_Catheterization->Infusion_Setup Equilibration 4. Equilibration Period (60 minutes) Infusion_Setup->Equilibration Baseline_Collection 5. Baseline Data Collection (Timed Urine and Blood Samples) Equilibration->Baseline_Collection Fosinopril_Administration 6. This compound Administration (Intravenous Bolus) Baseline_Collection->Fosinopril_Administration Post_Treatment_Collection 7. Post-Treatment Data Collection (Timed Urine and Blood Samples) Fosinopril_Administration->Post_Treatment_Collection Sample_Analysis 8. Sample Analysis (Inulin and PAH Concentrations) Post_Treatment_Collection->Sample_Analysis Data_Calculation 9. Data Calculation (GFR and RPF) Sample_Analysis->Data_Calculation

Caption: Experimental workflow for acute renal hemodynamic studies.

References

Application Notes and Protocols: Fosinopril as a Pharmacological Tool to Probe the Renin-Angiotensin-Aldosterone System (RAAS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosinopril (B1673572) is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is the ester prodrug of the active metabolite, fosinoprilat (B1673573).[3] By competitively inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II, thereby serving as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the Renin-Angiotensin-Aldosterone System (RAAS). These application notes provide detailed methodologies for utilizing this compound to probe the RAAS, summarize expected quantitative outcomes, and offer visualizations of the relevant pathways and workflows.

Mechanism of Action

This compound, after its hydrolysis to fosinoprilat, competitively binds to ACE, preventing it from converting angiotensin I to angiotensin II.[3] This inhibition leads to a cascade of effects within the RAAS, including decreased plasma angiotensin II levels, which in turn reduces vasoconstriction and lowers aldosterone (B195564) secretion from the adrenal cortex.[3] A key consequence of reduced angiotensin II is the removal of its negative feedback on renin secretion, leading to a compensatory increase in plasma renin activity (PRA).[3] this compound's dual elimination pathways, both renal and hepatic, give it a unique pharmacokinetic profile.[2]

Signaling Pathways and Experimental Workflows

RAAS Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical RAAS cascade and the specific inhibitory action of fosinoprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin ACE ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibition Angiotensin_II->Renin Negative Feedback Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP

RAAS cascade and this compound's inhibitory action.
Experimental Workflow for In Vivo Studies

This diagram outlines a typical experimental workflow for assessing the in vivo effects of this compound on the RAAS in an animal model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., Spontaneously Hypertensive Rats) start->acclimatization baseline Baseline Measurements (Blood Pressure, Blood Sampling) acclimatization->baseline treatment This compound Administration (Oral Gavage, Dose-Response) baseline->treatment control Vehicle Control Administration baseline->control monitoring Post-Treatment Monitoring (Blood Pressure) treatment->monitoring control->monitoring sampling Terminal Blood & Tissue Collection monitoring->sampling analysis Biochemical Analysis (PRA, Ang II, Aldosterone) sampling->analysis data Data Analysis & Interpretation analysis->data end End data->end

In vivo experimental workflow for RAAS assessment.

Data Presentation

The following tables summarize the expected quantitative changes in key RAAS components following this compound administration.

Table 1: Effect of this compound on RAAS Components in a Rat Model of Thyroid Dysfunction. [4]

GroupRenin (pg/ml)Angiotensin I (pg/ml)Angiotensin II (pg/ml)Aldosterone (pg/ml)
Hyperthyroid Control 10.3 ± 0.9108.3 ± 12.560.1 ± 7.3115.6 ± 14.1
Hyperthyroid + this compound 12.1 ± 1.565.2 ± 8.135.4 ± 4.370.2 ± 8.6
Hypothyroid Control 5.2 ± 0.645.1 ± 5.525.3 ± 3.1120.4 ± 14.7
Hypothyroid + this compound 15.3 ± 1.950.2 ± 6.128.1 ± 3.4110.8 ± 13.5

*Data are presented as Mean ± SEM. *p < 0.05 compared to the respective control group. Data is adapted from a study in rats with induced thyroid dysfunction.[4]

Table 2: Effect of this compound on Plasma Renin Activity and Aldosterone in Hypertensive Patients. [1]

ParameterPlacebo (Rest)This compound (Rest)Placebo (Exercise)This compound (Exercise)
Plasma Renin Activity (ng/mL/hr) 0.944.722.0610.39
Plasma Aldosterone (pg/mL) Not ReportedNot ReportedNot ReportedMarginal, non-significant changes

*Data are presented as mean values. *p < 0.005 compared to placebo.

Experimental Protocols

Protocol for In Vivo this compound Administration in a Rat Model

This protocol is designed for the oral administration of this compound to rats to study its effects on the RAAS.

Materials:

  • This compound sodium

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.

    • Dissolve the this compound sodium in the vehicle to the desired concentration. Ensure complete dissolution by vortexing. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each rat accurately before dosing.

    • Administer the prepared this compound solution or vehicle control via oral gavage. The volume should be adjusted based on the individual animal's body weight.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse effects.

    • Perform blood pressure measurements at specified time points post-dosing.

  • Blood and Tissue Collection:

    • At the end of the study period, collect blood samples via cardiac puncture or from a cannulated artery into pre-chilled EDTA-containing tubes.

    • Immediately place the blood samples on ice.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Aliquot and store the plasma at -80°C until analysis.

    • Harvest tissues (e.g., kidneys, heart, adrenal glands) as required, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol for Measurement of Plasma Renin Activity (PRA)

Important Considerations for PRA Measurement with ACE Inhibitors:

  • ACE inhibitors like this compound cause a significant increase in PRA by interrupting the negative feedback loop of angiotensin II on renin secretion.[3]

  • This can lead to results that are several-fold higher than baseline.[5]

  • When interpreting PRA results in the context of ACE inhibition, it is crucial to consider this pharmacological effect. Some researchers advocate for calculating an "effective" PRA to estimate the residual RAAS activity.[6]

Principle: This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.

Materials:

  • Plasma samples collected in EDTA tubes.

  • Angiotensin I standard.

  • Reagents for angiotensin I immunoassay (ELISA or RIA).

  • Incubator at 37°C.

  • Ice bath.

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Divide each plasma sample into two aliquots.

  • Incubation:

    • Incubate one aliquot at 37°C for a specified period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I.

    • Simultaneously, keep the second aliquot on ice (4°C) to prevent enzymatic activity (this serves as the baseline angiotensin I level).

  • Termination of Reaction:

    • After the incubation period, immediately place the 37°C sample on ice to stop the enzymatic reaction.

  • Quantification of Angiotensin I:

    • Measure the concentration of angiotensin I in both the 37°C and 4°C samples using a validated ELISA or RIA kit, following the manufacturer's instructions.

  • Calculation of PRA:

    • Subtract the angiotensin I concentration of the 4°C sample from that of the 37°C sample to determine the amount of angiotensin I generated during incubation.

    • Express PRA as the mass of angiotensin I generated per unit of plasma volume per unit of time (e.g., ng/mL/hour).

Protocol for Measurement of Plasma Angiotensin II by ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of angiotensin II in plasma.

Materials:

  • Commercially available Angiotensin II ELISA kit.

  • Microplate reader.

  • Plasma samples.

Procedure (General Steps - Refer to Kit Manual for Specifics):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Follow the kit's instructions for any required sample pre-treatment, such as extraction or dilution.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-angiotensin II antibody.

    • Add a fixed amount of biotinylated angiotensin II to each well.

    • Incubate the plate to allow for competitive binding between the sample/standard angiotensin II and the biotinylated angiotensin II for the antibody binding sites.

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate to develop color. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of angiotensin II in the samples by interpolating their absorbance values on the standard curve.

Protocol for Measurement of Plasma Aldosterone by RIA

Principle: This is a competitive radioimmunoassay (RIA) for the quantitative measurement of aldosterone in plasma.

Materials:

  • Commercially available Aldosterone RIA kit.

  • Gamma counter.

  • Plasma samples.

Procedure (General Steps - Refer to Kit Manual for Specifics):

  • Sample Preparation:

    • Thaw plasma samples.

    • Follow the kit's instructions for any required sample pre-treatment, which may include extraction.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate tubes.

    • Add a fixed amount of 125I-labeled aldosterone to each tube.

    • Add the anti-aldosterone antibody to each tube.

    • Incubate to allow for competitive binding between the sample/standard aldosterone and the radiolabeled aldosterone for the antibody.

    • Add a precipitating reagent (e.g., a second antibody) to separate the antibody-bound aldosterone from the free aldosterone.

    • Centrifuge the tubes and decant the supernatant.

  • Data Analysis:

    • Measure the radioactivity of the pellet in each tube using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of aldosterone in the sample.

    • Generate a standard curve by plotting the counts per minute (CPM) of the standards against their known concentrations.

    • Determine the concentration of aldosterone in the samples by interpolating their CPM values on the standard curve.

Conclusion

This compound is a robust pharmacological tool for the in-depth investigation of the Renin-Angiotensin-Aldosterone System. By employing the protocols and considering the expected quantitative changes outlined in these application notes, researchers can effectively probe the intricate roles of the RAAS in various physiological and disease states. The provided diagrams offer a clear conceptual framework for designing and interpreting experiments utilizing this potent ACE inhibitor.

References

Application Notes and Protocols for Long-Term Fosinopril Treatment Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting long-term studies in rats to evaluate the efficacy and mechanisms of fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor. The protocols detailed below are based on established experimental models of cardiovascular and renal diseases.

Experimental Design and Models

Long-term studies with this compound in rats are crucial for understanding its chronic effects on disease progression. The choice of the rat model is critical and depends on the therapeutic area of investigation. Commonly used models include those for hypertension, cardiac hypertrophy, heart failure, and diabetic nephropathy.

Animal Models

Several rat models are suitable for studying the long-term effects of this compound. The selection of the model should align with the specific research questions.

  • Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that is widely used to study the antihypertensive effects of drugs and their impact on end-organ damage.[1][2][3][4]

  • Aortic-Banded Rats: A surgical model of pressure-overload cardiac hypertrophy and the transition to heart failure.[5][6][7][8][9] This model allows for the investigation of this compound's effects on cardiac remodeling.

  • Streptozotocin (STZ)-Induced Diabetic Rats: A chemical induction model of diabetes used to study diabetic complications, including nephropathy.[10][11]

  • Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: A model of type 2 diabetes that develops diabetic nephropathy, useful for studying the renal-protective effects of this compound.[12]

  • Sinoaortic-Denervated (SAD) Rats: A model characterized by increased blood pressure variability, used to study the effects of this compound on vascular remodeling.[13]

Dosing and Administration

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat (B1673573).[14][15][16] For long-term studies in rats, this compound is typically administered orally.

Table 1: Summary of Dosing Regimens for Long-Term this compound Studies in Rats

Rat ModelThis compound DosageRoute of AdministrationTreatment DurationReference(s)
Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayIntragastric gavage8 weeks[3]
Spontaneously Hypertensive Rats (SHR)25 mg/kg/dayOral4 or 8 weeks[1]
Spontaneously Hypertensive Rats (SHR)10 and 30 mg/kgOralNot specified[4]
Aortic-Banded Rats50 mg/kg/dayIn drinking water15 weeks[5][7][9]
Streptozotocin-Induced Diabetic Rats10 mg/kg/dayNot specified4 months[10]
Streptozotocin-Induced Diabetic Rats5 mg/kg/dayIntragastric cannulation12 weeks[11]
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats0.833 mg/kg/dayIntragastric administrationNot specified[12]
Sinoaortic-Denervated (SAD) Rats15 mg/kg/dayIn chow16 weeks[13]

Experimental Protocols

Detailed protocols for key experiments are provided below. These should be adapted based on specific laboratory conditions and research objectives.

Induction of Aortic Banding in Rats

This surgical procedure induces pressure-overload cardiac hypertrophy.

  • Anesthesia: Anesthetize weanling male Wistar rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the chest area and sterilize the surgical site.

  • Incision: Make a thoracotomy to expose the ascending aorta.

  • Banding: Place a stainless steel clip on the ascending aorta to create a stenosis. The degree of constriction should be standardized.[7][9]

  • Closure: Close the chest incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Sham-operated animals undergo the same procedure without the placement of the aortic clip.[7][9]

Induction of Diabetes with Streptozotocin (STZ)

This protocol induces type 1 diabetes in rats.

  • Animal Preparation: Fast male Sprague-Dawley or Wistar rats overnight.

  • STZ Injection: Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) dissolved in a citrate (B86180) buffer.[10][11] Control animals receive an injection of the citrate buffer alone.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., 16.7 mM) are considered diabetic and included in the study.[11]

Blood Pressure Measurement

Long-term monitoring of blood pressure is essential.

  • Method: Use a non-invasive tail-cuff method for conscious rats to measure systolic blood pressure.[2]

  • Acclimatization: Acclimatize the rats to the restraining device and cuff inflation for several days before recording measurements.

  • Measurement: Take multiple readings for each animal at each time point and average them to ensure accuracy.

Assessment of Cardiac Function and Morphology
  • Echocardiography: Perform transthoracic echocardiography in anesthetized rats to assess cardiac dimensions and function (e.g., left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction).

  • Hemodynamic Measurements: In terminal experiments, measure left ventricular systolic and diastolic pressures using a catheter inserted into the left ventricle.[7][9]

  • Histopathology:

    • Excise the heart, weigh it, and calculate the heart weight to body weight ratio as an index of hypertrophy.[2]

    • Fix the heart tissue in 10% buffered formalin and embed it in paraffin.

    • Section the tissue and perform histological staining, such as Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for assessing myocardial fibrosis.[2]

    • Quantify the collagen volume fraction using image analysis software.[2]

Assessment of Renal Function and Morphology
  • Urine Collection: House rats in metabolic cages to collect 24-hour urine samples.

  • Biochemical Analysis:

  • Histopathology:

    • Excise the kidneys and fix them in 10% buffered formalin.

    • Embed the tissue in paraffin, section, and perform Periodic acid-Schiff (PAS) staining to observe glomerular and tubular structures.[12]

    • Evaluate the glomerulosclerosis index.[12]

Quantification of this compound and Fosinoprilat

A validated UFLC-MS/MS method can be used for the simultaneous determination of this compound and its active metabolite, fosinoprilat, in rat plasma.[17]

  • Sample Preparation:

    • Collect blood samples in tubes containing an anticoagulant like EDTA.[17]

    • To prevent the ex vivo conversion of this compound to fosinoprilat, add formic acid to the plasma.[17]

    • Perform protein precipitation for plasma sample clean-up.[17]

  • Chromatography: Use a suitable column (e.g., Welch Ultimate XB-C18) with a gradient elution.[17]

  • Detection: Employ tandem mass spectrometry with positive ion electrospray for detection.[17]

Western Blotting

This technique is used to quantify the expression of specific proteins in tissue lysates.

  • Protein Extraction: Homogenize heart or kidney tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., TGF-β1, Smad2, p-Smad2/3, α-SMA, SM22α, OPN, VEGF, chemerin).[11][18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of specific proteins in serum or plasma.

  • Sample Preparation: Collect blood samples and prepare serum or plasma.

  • Assay Procedure:

    • Add standards and samples to a 96-well plate pre-coated with a capture antibody for the target protein (e.g., chemerin, VEGF).[11]

    • Incubate the plate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate and wash again.

    • Add a substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the protein concentrations in the samples based on the standard curve.[11]

Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key signaling pathways.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

This compound is a competitive inhibitor of angiotensin-converting enzyme (ACE), which plays a central role in the RAAS.[14][15] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[15] This leads to reduced vasoconstriction, decreased aldosterone (B195564) secretion, and consequently, a reduction in blood pressure and fluid retention.[14]

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Fosinoprilat) This compound->ACE

Figure 1. Mechanism of RAAS inhibition by this compound.

TGF-β1/Smad Signaling Pathway

This compound has been shown to inhibit the Angiotensin II-induced activation of the TGF-β1/Smad signaling pathway in vascular smooth muscle cells (VSMCs).[18] This inhibition can reduce VSMC proliferation, migration, and phenotypic transformation, which are key processes in vascular remodeling.[18]

TGF_Beta_Signaling Ang_II Angiotensin II TGF_beta1 TGF-β1 Ang_II->TGF_beta1 Smad2 Smad2 TGF_beta1->Smad2 p_Smad2_3 p-Smad2/3 Smad2->p_Smad2_3 VSMC_Effects VSMC Proliferation, Migration, Phenotype Transformation p_Smad2_3->VSMC_Effects This compound This compound This compound->Ang_II

Figure 2. this compound's inhibition of the TGF-β1/Smad pathway.

Chemerin and VEGF in Diabetic Nephropathy

In diabetic nephropathy models, this compound has been found to protect renal function by suppressing the expression of chemerin and vascular endothelial growth factor (VEGF).[11] Elevated levels of chemerin and VEGF are associated with the pathogenesis of diabetic nephropathy.[11]

DN_Pathway Diabetes Diabetes Chemerin Chemerin Diabetes->Chemerin VEGF VEGF Chemerin->VEGF Renal_Damage Renal Damage (Diabetic Nephropathy) VEGF->Renal_Damage This compound This compound This compound->Chemerin This compound->VEGF

Figure 3. this compound's effect on chemerin and VEGF.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a long-term this compound study in a rat model of cardiovascular or renal disease.

Experimental_Workflow cluster_Phase1 Model Induction & Treatment cluster_Phase2 In-life Monitoring cluster_Phase3 Terminal Experiments & Analysis Model_Induction Disease Model Induction (e.g., Aortic Banding, STZ) Randomization Randomization into Groups (Control, this compound-treated) Model_Induction->Randomization Treatment Long-term this compound Administration Randomization->Treatment Monitoring Regular Monitoring (Blood Pressure, Body Weight, Blood Glucose) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Functional_Assays Functional Assessments (Echocardiography, Hemodynamics) Sacrifice->Functional_Assays Biochemical_Assays Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochemical_Assays Histopathology Histopathological Evaluation Sacrifice->Histopathology

Figure 4. General experimental workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects.

Table 2: Example Data Summary for a Study in Aortic-Banded Rats

ParameterSham-operated ControlUntreated Aortic-BandedThis compound-treated Aortic-Banded
Hemodynamics
Left Ventricular Systolic Pressure (mmHg)99 ± 3232 ± 9223 ± 10
Left Ventricular Diastolic Pressure (mmHg)5 ± 115 ± 210 ± 2
Cardiac Morphology
Heart Weight/Body Weight (mg/g)DataDataData
Myocyte Cell Width (µm)16.3 ± 0.920.8 ± 2.214.8 ± 0.5
Survival
Mortality Rate (%)0313*
Note: Data are presented as mean ± SEM. *p < 0.05 vs. Untreated Aortic-Banded group. Data are illustrative and based on findings from cited literature.[7][9]

Table 3: Example Data Summary for a Study in STZ-Induced Diabetic Rats

ParameterControlSTZ-induced DiabeticThis compound-treated Diabetic
Renal Function
Blood Urea Nitrogen (mg/dL)DataSignificantly elevatedSignificantly reduced
Serum Creatinine (mg/dL)DataSignificantly elevatedSignificantly reduced
24-hour Urinary Protein (mg/24h)DataSignificantly elevatedSignificantly reduced
Biomarkers
Serum Chemerin (ng/mL)DataSignificantly elevatedSignificantly reduced
Serum VEGF (pg/mL)DataSignificantly elevatedSignificantly reduced*
Note: Data are presented as mean ± SD. *p < 0.05 vs. STZ-induced Diabetic group. Data are illustrative and based on findings from cited literature.[11]

By following these detailed application notes and protocols, researchers can effectively design and execute long-term studies to investigate the therapeutic potential and underlying mechanisms of this compound in various rat models of disease.

References

Application Note: Quantification of Fosinopril and its Metabolite Fosinoprilat in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details sensitive and robust analytical methods for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril (B1673572), and its active metabolite, fosinoprilat (B1673573), in human urine samples. This compound is a prodrug that is hydrolyzed in the body to the active diacid, fosinoprilat.[1][2][3] Both compounds are eliminated through renal and hepatic pathways.[4] Accurate measurement of these compounds in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The protocols provided are based on established methodologies, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), adapted for a urine matrix.

Introduction

This compound is an ACE inhibitor used in the management of hypertension and heart failure.[1][2] It exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme, which leads to reduced production of angiotensin II, a potent vasoconstrictor.[3] this compound itself is an ester prodrug that undergoes rapid and complete hydrolysis in the gastrointestinal mucosa and liver to its active metabolite, fosinoprilat.[1][2][4] Unlike many other ACE inhibitors, fosinoprilat has a dual elimination pathway, being cleared by both the kidneys and the liver.[4] This characteristic makes it a suitable option for patients with renal impairment.[4]

The quantification of this compound and fosinoprilat in biological matrices is essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While plasma is a common matrix for such analyses, urine provides a non-invasive means to assess renal clearance and overall drug elimination. This document provides detailed protocols for the extraction and analysis of this compound and fosinoprilat from human urine, along with expected analytical performance characteristics.

Metabolic Pathway

This compound is biotransformed into its pharmacologically active form, fosinoprilat, through the cleavage of its ester group by carboxylesterases, primarily in the liver.[1] Fosinoprilat is the diacid form of the drug and the primary active moiety. Further metabolism of fosinoprilat can occur, including hydroxylation and glucuronidation.[5]

This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Hydrolysis (Carboxylesterases) Metabolites Further Metabolites (e.g., Glucuronide Conjugates) Fosinoprilat->Metabolites Metabolism

Caption: Metabolic activation of this compound.

Experimental Protocols

LC-MS/MS Method

This method is highly sensitive and selective, making it the preferred technique for quantifying low concentrations of this compound and fosinoprilat.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Urine Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes to remove particulate matter. Take 500 µL of the supernatant and add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar ACE inhibitor not present in the sample). Acidify the sample with 50 µL of 1% formic acid in water to improve the stability of this compound.[6]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: To be determined empirically (e.g., based on precursor ion and product ions)

    • Fosinoprilat: To be determined empirically (e.g., based on precursor ion and product ions)

    • Internal Standard: To be determined based on the selected IS

  • Gas Temperature: 300°C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 250°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

HPLC-UV Method

This method is less sensitive than LC-MS/MS but can be suitable for studies with higher expected analyte concentrations.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Urine Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard working solution.

  • Extraction: Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (2:1, v/v). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Shimadzu LC-20AT or equivalent.[7]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (e.g., 70:30, v/v).[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[7][8]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 210 nm.[7]

Experimental Workflow

cluster_0 Sample Collection & Pre-treatment cluster_1 Analyte Extraction cluster_2 Analysis cluster_3 Data Processing Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation IS_Spiking Internal Standard Spiking Centrifugation->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE LC-MS/MS LLE Liquid-Liquid Extraction (LLE) IS_Spiking->LLE HPLC-UV LCMS LC-MS/MS Analysis SPE->LCMS HPLC HPLC-UV Analysis LLE->HPLC Data_Acquisition Data Acquisition LCMS->Data_Acquisition HPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound analysis.

Data Presentation

The following tables summarize the typical performance characteristics of the analytical methods described. These values are based on published data for plasma analysis and would require validation for a urine matrix.[6][10]

Table 1: LC-MS/MS Method Performance

ParameterThis compoundFosinoprilat
Linearity Range (ng/mL)0.1 - 1501.0 - 1500
LLOQ (ng/mL)0.11.0
Accuracy (%)95 - 10594 - 106
Precision (RSD %)< 15< 15
Recovery (%)> 95> 91

Table 2: HPLC-UV Method Performance

ParameterThis compound Sodium
Linearity Range (µg/mL)1.6 - 30
LOD (µg/mL)0.29
LOQ (µg/mL)~1.0
Accuracy (%)98 - 102
Precision (RSD %)< 2

Method Validation

For use in regulated studies, the analytical methods must be fully validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of this compound and its active metabolite, fosinoprilat, in human urine. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring low detection limits. The HPLC-UV method is a viable alternative for applications where higher concentrations are expected. Proper method validation is imperative before the application of these protocols to clinical or research samples.

References

Application Notes and Protocols: Evaluating Fosinopril's Impact on Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the therapeutic effects of fosinopril (B1673572) on cardiac fibrosis. Detailed protocols for key histological and molecular biology techniques are outlined, along with data presentation guidelines and visualizations of the underlying signaling pathways.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. This compound, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated potential in mitigating cardiac fibrosis. This document outlines standard methodologies to assess the anti-fibrotic effects of this compound in a research setting.

Data Presentation

Quantitative data from studies evaluating this compound's effect on cardiac fibrosis should be summarized for clear comparison. Below is a template and example data derived from preclinical studies.

Table 1: Effect of this compound on Cardiac Fibrosis in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDurationCollagen Volume Fraction (CVF) (%)Perivascular Collagen Area (PVCA) (μm²)Myocardial Angiotensin II (pg/mg)
Control (Untreated SHR) 16 weeks8.5 ± 1.215,432 ± 1,87615.8 ± 2.1
This compound (10 mg/kg/day) 16 weeks4.2 ± 0.88,123 ± 1,0548.9 ± 1.5
Losartan (B1675146) (30 mg/kg/day) 16 weeks5.5 ± 1.09,876 ± 1,234*25.4 ± 3.2**

**p < 0.05 vs. Control; *p < 0.01 vs. Control Data are presented as mean ± standard deviation. This table is a composite representation based on findings from studies such as the one conducted by He et al.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Histological Assessment of Cardiac Fibrosis

Objective: To visualize collagen fibers in cardiac tissue, which stain blue, allowing for qualitative and quantitative assessment of fibrosis.[3][4][5]

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.[4]

  • Mordanting:

    • For formalin-fixed tissue, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality.[4][5]

    • Rinse in running tap water for 5-10 minutes to remove the yellow color.[4]

  • Staining:

    • Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes to stain nuclei.[4][6]

    • Rinse in running warm tap water for 10 minutes, then wash in distilled water.[4]

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[4][6]

    • Wash in distilled water.[4]

  • Differentiation:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[4][6]

  • Counterstaining:

    • Transfer sections directly to aniline (B41778) blue solution and stain for 5-10 minutes to stain collagen.[4][6]

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[4][6]

  • Dehydration and Mounting:

    • Wash in distilled water.[4]

    • Dehydrate quickly through 95% ethyl alcohol, then absolute ethyl alcohol.[4]

    • Clear in xylene and mount with a resinous mounting medium.[4]

Expected Results: Collagen fibers will be stained blue, nuclei will be stained black, and the cytoplasm and muscle fibers will be stained red.[3][5]

Objective: To specifically stain collagen fibers for quantification, particularly using polarized light microscopy where collagen types can be differentiated by color.[7]

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize and rehydrate paraffin-embedded sections as described for Masson's Trichrome.

  • Staining:

    • Stain in Picro-sirius red solution for 60 minutes.[7]

  • Rinsing and Dehydration:

    • Wash in two changes of acidified water (0.5% acetic acid in water).[7]

    • Dehydrate in three changes of 100% ethanol.[7]

  • Clearing and Mounting:

    • Clear in xylene and mount in a resinous medium.[7]

Image Analysis for Collagen Quantification:

  • Acquire images using a light microscope.

  • Use image analysis software (e.g., ImageJ/FIJI) to quantify the fibrotic area.[8][9]

  • The collagen volume fraction (CVF) is calculated as the ratio of the collagen area to the total tissue area, expressed as a percentage.

Molecular Analysis of Fibrotic Markers

Objective: To quantify the mRNA expression levels of collagen type I (COL1A1) and type III (COL3A1), key components of the fibrotic scar.[10][11]

Protocol:

  • RNA Extraction:

    • Extract total RNA from heart tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

Objective: To determine the protein levels of key components of the pro-fibrotic TGF-β1/Smad signaling pathway, such as TGF-β1, phosphorylated Smad2/3 (p-Smad2/3), and total Smad2/3.[12][13][14]

Protocol:

  • Protein Extraction:

    • Homogenize heart tissue samples in lysis buffer containing protease and phosphatase inhibitors.[15]

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against TGF-β1, p-Smad2/3, and total Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Objective: To visualize the localization and expression of TGF-β1 protein in cardiac tissue.[16][17]

Protocol:

  • Antigen Retrieval:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat source (e.g., microwave or pressure cooker).

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody against TGF-β1 overnight at 4°C.[17]

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Visualize the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize nuclei.

    • Dehydrate, clear, and mount the sections.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

G cluster_0 Mechanism of this compound in Reducing Cardiac Fibrosis cluster_1 Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Activates This compound This compound ACE ACE This compound->ACE Inhibits TGF-β1 Expression TGF-β1 Expression AT1R->TGF-β1 Expression Upregulates TGF-β Receptor Activation TGF-β Receptor Activation TGF-β1 Expression->TGF-β Receptor Activation Smad2/3 Phosphorylation (p-Smad2/3) Smad2/3 Phosphorylation (p-Smad2/3) TGF-β Receptor Activation->Smad2/3 Phosphorylation (p-Smad2/3) Nuclear Translocation Nuclear Translocation Smad2/3 Phosphorylation (p-Smad2/3)->Nuclear Translocation Collagen Gene Transcription Collagen Gene Transcription Nuclear Translocation->Collagen Gene Transcription Promotes Cardiac Fibrosis Cardiac Fibrosis Collagen Gene Transcription->Cardiac Fibrosis

Caption: this compound's inhibition of ACE reduces Angiotensin II, downregulating the TGF-β1/Smad pathway and cardiac fibrosis.

G cluster_workflow Experimental Workflow for Evaluating this compound cluster_analysis Analysis Animal_Model Induce Cardiac Fibrosis (e.g., Spontaneously Hypertensive Rat) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Tissue_Harvest Harvest Heart Tissue Treatment->Tissue_Harvest Histology Histological Staining (Masson's Trichrome, Picrosirius Red) Tissue_Harvest->Histology qPCR Quantitative PCR (Collagen I & III mRNA) Tissue_Harvest->qPCR Western_Blot Western Blot (TGF-β1, p-Smad2/3) Tissue_Harvest->Western_Blot IHC Immunohistochemistry (TGF-β1) Tissue_Harvest->IHC

Caption: Workflow for assessing this compound's anti-fibrotic effects in an animal model.

Conclusion

The protocols and methods described in these application notes provide a robust framework for the comprehensive evaluation of this compound's therapeutic effects on cardiac fibrosis. By employing these standardized techniques, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of this compound and other anti-fibrotic agents.

References

Fosinopril for Inducing Hypotension in Experimental Surgical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, is a valuable pharmacological tool for inducing controlled hypotension in various experimental surgical models. As a prodrug, this compound is hydrolyzed in vivo to its active metabolite, fosinoprilat (B1673573), which exerts its hypotensive effects by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This controlled reduction in blood pressure is crucial for a variety of research applications, including mimicking hemorrhagic shock, investigating organ perfusion under low-flow states, and creating a bloodless surgical field for delicate procedures. These application notes provide comprehensive protocols and quantitative data to guide researchers in the effective use of this compound for inducing hypotension in preclinical animal models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Fosinoprilat primarily acts by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] Under normal physiological conditions, renin release from the kidneys initiates a cascade that leads to the production of angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, promoting sodium and water retention. By blocking ACE, fosinoprilat prevents the formation of angiotensin II, leading to vasodilation and a subsequent decrease in systemic blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure increases sodium and water retention Fosinoprilat Fosinoprilat Fosinoprilat->ACE inhibits

This compound's mechanism of action within the RAAS.

Data Presentation: Hemodynamic Effects of this compound in Animal Models

The following tables summarize the quantitative data on the hemodynamic effects of this compound and its active metabolite, fosinoprilat, in various animal models. It is important to note that the route of administration and the physiological state of the animal (e.g., normotensive vs. hypertensive, conscious vs. anesthetized) significantly influence the observed effects.

Table 1: Intravenous Administration of this compound/Fosinoprilat

Animal ModelCompoundDoseRouteAnesthesiaKey Hemodynamic EffectsReference
Hypertensive DogsThis compound30 µmol/kg over 10 minIVConsciousSignificant reduction in peak left ventricular pressure.
Normotensive DogsFosinoprilat (SQ 27,519)0.5 mg/kg bolus + 0.1 mg/kg/min infusionIVConsciousNo significant change in arterial pressure; increased renal blood flow.[2]
Anesthetized Dogs with Acute Left Ventricular FailureEnalaprilat (for comparison)30 µg/kgIVPentobarbital30% decrease in mean aortic pressure.[3]

Table 2: Oral Administration of this compound

Animal ModelDoseDurationKey Hemodynamic EffectsReference
Conscious Normotensive Dogs1 mg/kg/day5 daysSystolic BP decreased from 147.1 to 131.8 mmHg; Mean Arterial Pressure (MAP) decreased from 99.7 to 87.5 mmHg.
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day-Arterial pressure lowered by 23 mmHg (from 183 to 160 mmHg).[2]
Spontaneously Hypertensive Rats (SHR)30 mg/kg/day-Arterial pressure lowered by 20 mmHg (from 176 to 156 mmHg).[2]
Two-Kidney, One-Clip Hypertensive Rats10 mg/kg/day-Arterial pressure fell from 201 to 160 mmHg.[2]
Two-Kidney, One-Clip Hypertensive Rats30 mg/kg/day-Arterial pressure fell from 205 to 145 mmHg.[2]
Apolipoprotein E Deficient Mice25 mg/kg/day12 weeksBlood pressure reduced from 93 to 70 mmHg.[4][4]
Apolipoprotein E Deficient Mice5 mg/kg/day-Insufficient to lower blood pressure.[4][4]

Experimental Protocols

The following are detailed protocols for inducing hypotension using this compound in common experimental surgical models. These should be adapted based on the specific research question, animal model, and institutional guidelines.

Protocol 1: Intravenous this compound-Induced Hypotension in Anesthetized Dogs (Hypertensive Model)

This protocol is adapted from studies showing a hypotensive effect of intravenous ACE inhibitors in a hypertensive canine model.

1. Animal Model and Preparation:

  • Species: Beagle dogs (or other suitable breed) with induced hypertension (e.g., renal artery stenosis model).

  • Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

2. Anesthesia and Surgical Instrumentation:

  • Pre-medication: Administer a standard pre-medication protocol (e.g., acepromazine (B1664959) and morphine) as per institutional guidelines.

  • Induction: Induce anesthesia with an intravenous agent such as propofol (B549288) to effect.

  • Maintenance: Intubate the animal and maintain anesthesia with an inhalant anesthetic like isoflurane (B1672236) or sevoflurane (B116992).[5] The concentration should be adjusted to a stable plane of anesthesia before inducing hypotension.

  • Catheterization:

    • Place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug and fluid administration.

    • Surgically place an arterial catheter in a peripheral artery (e.g., femoral or dorsal pedal artery) for continuous and direct blood pressure monitoring.[6] This is critical for titrating the hypotensive agent and ensuring animal safety.

3. Hemodynamic Monitoring:

  • Continuously monitor the following parameters:

    • Invasive blood pressure (systolic, diastolic, and mean arterial pressure).[7]

    • Electrocardiogram (ECG).

    • Heart rate.

    • Body temperature.

    • End-tidal CO2 (capnography).

  • Establish a stable baseline of all hemodynamic parameters for at least 30 minutes before drug administration.

4. This compound Administration for Hypotension Induction:

  • Drug Preparation: Prepare a solution of this compound sodium in sterile saline for intravenous administration.

  • Dosage: Based on available data, a starting dose of 30 µmol/kg administered as a slow intravenous infusion over 10 minutes can be used.

  • Titration: The primary goal is to achieve a target mean arterial pressure (MAP), typically a reduction of 20-30% from baseline, or a target MAP of 50-60 mmHg. The infusion rate may need to be adjusted based on the real-time blood pressure response.

  • Fluid Management: Administer intravenous fluids (e.g., lactated Ringer's solution) at a maintenance rate (e.g., 5-10 mL/kg/hr) to prevent hypovolemia, which can be exacerbated by ACE inhibitor-induced vasodilation.

5. Maintenance of Hypotension and Reversal:

  • Once the target MAP is reached, the infusion rate of this compound may need to be adjusted to maintain a stable hypotensive state for the duration of the surgical procedure.

  • If the blood pressure drops below the desired level, reduce or temporarily stop the this compound infusion and consider a fluid bolus.

  • At the end of the procedure, discontinue the this compound infusion. Blood pressure should gradually return towards baseline. If severe hypotension persists, vasopressors may be considered, although this is generally not required as the effect of fosinoprilat will wane.

IV_Hypotension_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure Animal_Prep Animal Preparation (Fasting, Acclimatization) Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Instrumentation Surgical Instrumentation (IV & Arterial Catheters) Anesthesia->Instrumentation Baseline Establish Stable Hemodynamic Baseline (30 mins) Instrumentation->Baseline Fosinopril_Admin Administer this compound IV (e.g., 30 µmol/kg over 10 min) Baseline->Fosinopril_Admin Titrate Titrate to Target MAP (e.g., 20-30% reduction) Fosinopril_Admin->Titrate Maintain Maintain Hypotension for Surgical Procedure Titrate->Maintain Discontinue Discontinue this compound Infusion Maintain->Discontinue Monitor_Recovery Monitor Hemodynamic Recovery Discontinue->Monitor_Recovery

Workflow for intravenous this compound-induced hypotension.
Protocol 2: Oral this compound Administration for Chronic Hypotension Models in Rats

This protocol is suitable for studies where a sustained period of hypotension is required, and acute, titratable control is not the primary objective.

1. Animal Model and Housing:

  • Species: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Administration:

  • Drug Preparation: this compound can be administered via oral gavage or dissolved in the drinking water. For oral gavage, suspend the appropriate dose in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage:

    • For a significant hypotensive effect in SHR, a dose of 10-30 mg/kg/day is effective.[2]

    • The dose should be adjusted based on the desired level of blood pressure reduction and the specific rat strain.

  • Administration Schedule: Administer the drug at the same time each day to maintain consistent plasma levels.

3. Blood Pressure Monitoring:

  • Method: Use a non-invasive tail-cuff method for conscious blood pressure monitoring. For more accurate and continuous data, surgical implantation of a telemetric blood pressure transducer is recommended.

  • Schedule: Measure blood pressure at regular intervals (e.g., daily or several times a week) to document the onset and stability of the hypotensive effect.

4. Experimental Procedure:

  • Once a stable level of hypotension is achieved (this may take several days of dosing), the experimental surgical procedure can be performed.

  • On the day of surgery, administer the daily dose of this compound as scheduled.

  • Follow standard anesthetic and surgical procedures as outlined in Protocol 1, with the understanding that the baseline blood pressure will be lower than in untreated animals.

Important Considerations and Troubleshooting

  • Anesthetic Choice: Inhalant anesthetics like isoflurane and sevoflurane can cause dose-dependent vasodilation and hypotension.[5] The combination with this compound can have an additive effect. It is crucial to establish a stable plane of anesthesia with the lowest possible concentration of the inhalant before administering this compound.

  • Fluid Balance: ACE inhibitors can lead to a decrease in intravascular volume. Maintaining adequate hydration with intravenous fluids is essential to prevent severe, uncontrolled hypotension.

  • Monitoring is Key: Continuous invasive arterial blood pressure monitoring is the gold standard for studies involving induced hypotension.[7] It allows for immediate detection of blood pressure changes and precise titration of the hypotensive agent.

  • Dose-Response: The hypotensive response to this compound can vary between species and even between different strains of the same species. It is recommended to perform pilot studies to determine the optimal dose-response relationship for the specific animal model and experimental conditions.

  • Reversal: The hypotensive effects of this compound are generally reversible upon discontinuation of the drug. In cases of profound and persistent hypotension, vasopressors that act independently of the RAAS, such as vasopressin or phenylephrine, may be considered.

By following these detailed application notes and protocols, researchers can safely and effectively utilize this compound to induce a controlled hypotensive state in experimental surgical models, thereby enabling a wide range of physiological and pharmacological investigations.

References

Methodological Considerations for Fosinopril Use in Aged Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and heart failure. Its use in aged animal models requires careful methodological considerations to ensure accurate and translatable preclinical data. Aging is associated with physiological changes that can alter drug pharmacokinetics and pharmacodynamics. This document provides detailed application notes and protocols for the use of this compound in aged animal models, with a focus on cardiovascular research. This compound's active metabolite, fosinoprilat (B1673573), is unique among ACE inhibitors due to its dual elimination pathway through both renal and hepatic routes.[1][2][3] This characteristic may make it a particularly suitable candidate for studies in aged subjects, who may have compromised renal function.[4][5]

Methodological Considerations

When designing studies involving this compound in aged animal models, several factors must be taken into account to ensure the reliability and relevance of the findings.

1. Animal Model Selection:

  • Spontaneously Hypertensive Rats (SHR): SHRs are a commonly used model for studying hypertension and its cardiovascular consequences. Studies have compared the effects of antihypertensive treatments in young (7-10 weeks) and old (60-82 weeks) SHRs, revealing that while treatment is effective in both, the response can be attenuated in older animals.[6]

  • Apolipoprotein E (ApoE) Deficient Mice: These mice are a well-established model for atherosclerosis and are useful for studying the effects of this compound on vascular lesion development.[7]

  • Normotensive Aged Rodents: To study the effects of this compound on age-related cardiovascular changes independent of hypertension, aged Wistar or Sprague-Dawley rats and C57BL/6 mice can be used.

2. Dosing and Administration:

  • Dosage: The appropriate dose of this compound can vary depending on the animal model and the specific research question. Previous studies in rats have used doses ranging from 10 mg/kg/day to 30 mg/kg/day.[8][9] In mice, doses of 5 mg/kg/day and 25 mg/kg/day have been reported to be effective.[7] It is crucial to perform dose-response studies to determine the optimal dose for the desired effect in the specific aged animal model.

  • Administration Route: this compound can be administered through various routes, including oral gavage, in drinking water, or mixed in chow.[7][9] Administration in drinking water or chow can reduce the stress associated with repeated gavage, which is an important consideration in older, more fragile animals. However, this method may lead to variability in drug intake.

  • Pharmacokinetics in Aging: While studies in elderly humans with normal renal and hepatic function have shown no significant differences in the pharmacokinetics of fosinoprilat compared to younger individuals, it is prudent to consider potential age-related changes in drug metabolism and excretion in animal models.[8][10] this compound's dual elimination pathway may be advantageous in aged animals with potential renal decline.[1][2][3]

3. Monitoring and Outcome Assessment:

  • Blood Pressure Measurement: Accurate blood pressure measurement is critical. Both non-invasive (tail-cuff) and invasive (telemetry or direct arterial catheterization) methods can be used.[11][12][13] While invasive methods are considered the gold standard, tail-cuff plethysmography can provide reliable data with proper acclimatization of the animals to minimize stress-induced fluctuations.[12]

  • Cardiac Function and Remodeling: Echocardiography is a non-invasive technique to assess cardiac function and structure, including left ventricular dimensions and ejection fraction. Histological analysis of heart tissue can be used to evaluate cardiac hypertrophy and fibrosis.[14][15]

  • Renal and Hepatic Function: Given this compound's elimination pathways, monitoring renal and hepatic function in aged animals is important. Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) can be measured to assess renal function.[16][17] Liver function can be evaluated by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[18]

  • Biomarkers: Measurement of biomarkers related to the renin-angiotensin-aldosterone system (RAAS), such as plasma renin activity, angiotensin II, and aldosterone (B195564) levels, can provide insights into the mechanism of action of this compound.[19]

Data Presentation

The following tables summarize quantitative data from studies using this compound in animal models, providing a reference for expected outcomes.

Table 1: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Age GroupTreatment and DoseDurationBaseline Systolic Blood Pressure (mmHg)Post-treatment Systolic Blood Pressure (mmHg)Reference
Young (4-24 weeks)This compound20 weeks~180~140[20]
Young (7-10 weeks)Captopril + Nifedipine3 weeks171.2 ± 3.5152.5 ± 2.8[6]
Old (60-82 weeks)Captopril + Nifedipine22 weeks231.0 ± 8.7193.6 ± 4.8[6]
Not SpecifiedThis compound 10 mg/kg/day2 daysNot specifiedSignificant reduction[8]
Not SpecifiedThis compound 30 mg/kg/day2 daysNot specifiedSignificant reduction[8]
Not SpecifiedThis compound 10 mg/kgNot specified183 ± 4160 ± 5[21]
Not SpecifiedThis compound 30 mg/kgNot specified176 ± 4156 ± 4[21]

Table 2: Effects of this compound on Atherosclerosis in ApoE Deficient Mice

Treatment and DoseDurationAortic Lesion Size Reduction (%)Blood Pressure ReductionReference
This compound 25 mg/kg/day12 weeks70Significant[7]
This compound 5 mg/kg/day12 weeks40Insufficient to lower BP[7]

Experimental Protocols

Protocol 1: Evaluation of this compound on Blood Pressure and Cardiac Remodeling in Aged Spontaneously Hypertensive Rats (SHR)

1. Animals and Acclimatization:

  • Use aged (e.g., 60 weeks old) male SHRs and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
  • Acclimatize animals to the housing facility for at least one week before the start of the experiment.
  • For tail-cuff blood pressure measurements, acclimatize the rats to the restraining device and procedure for several days before recording baseline measurements.

2. This compound Administration:

  • Prepare a fresh solution of this compound sodium in drinking water daily. A common dose to start with is 10-25 mg/kg/day.[8][22]
  • The drug can also be incorporated into the chow for more stable administration.[9]
  • The treatment duration can range from a few weeks to several months, depending on the study's objectives. A 12-week treatment period is often sufficient to observe significant effects on blood pressure and cardiac remodeling.

3. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals throughout the study (e.g., weekly) using a non-invasive tail-cuff system.[11][12]
  • Perform measurements at the same time of day to minimize diurnal variations.
  • For more continuous and accurate data, consider using telemetry implants, although this involves a surgical procedure.[13]

4. Echocardiographic Assessment:

  • At the end of the treatment period, perform echocardiography under light anesthesia (e.g., isoflurane) to assess cardiac function and dimensions.
  • Measure parameters such as left ventricular internal dimensions at end-diastole and end-systole, interventricular septum thickness, posterior wall thickness, and calculate left ventricular ejection fraction and fractional shortening.

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize the animals and collect blood samples for biochemical analysis (e.g., serum creatinine, BUN, ALT, AST).
  • Excise the heart, weigh it, and calculate the heart weight to body weight ratio as an index of hypertrophy.
  • Fix a portion of the heart in 10% buffered formalin for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining for morphology, Masson's trichrome or Picrosirius red staining for fibrosis).

Protocol 2: Assessment of this compound's Effect on the Renin-Angiotensin-Aldosterone System (RAAS)

1. Experimental Design:

  • Follow the animal and drug administration procedures as described in Protocol 1.

2. Blood Sample Collection:

  • At specified time points (e.g., baseline and end of treatment), collect blood samples from the tail vein or via cardiac puncture at euthanasia into chilled EDTA tubes.
  • Immediately centrifuge the blood at 4°C to separate the plasma and store it at -80°C until analysis.

3. Biomarker Analysis:

  • Measure plasma renin activity, angiotensin II, and aldosterone concentrations using commercially available ELISA or radioimmunoassay (RIA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

This compound, a prodrug, is hydrolyzed to its active form, fosinoprilat.[23] Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) and the kinin-kallikrein system.[24]

  • Inhibition of RAAS: By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. The decreased levels of angiotensin II also lead to reduced aldosterone secretion from the adrenal cortex, resulting in decreased sodium and water retention.[25]

  • Potentiation of the Kinin-Kallikrein System: ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to its antihypertensive effect through the activation of bradykinin B2 receptors, leading to the release of nitric oxide and prostacyclin.[26] In aged hearts, there is evidence of altered expression of bradykinin B1 and B2 receptors, which may influence the response to this compound.[26]

Fosinopril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments B2_Receptor B2 Receptor Bradykinin->B2_Receptor Vasodilation Vasodilation B2_Receptor->Vasodilation ACE_Kinin ACE This compound This compound Fosinoprilat Fosinoprilat (Active) This compound->Fosinoprilat Hydrolysis Fosinoprilat->ACE Inhibits Fosinoprilat->ACE_Kinin Inhibits

Caption: this compound's mechanism of action on RAAS and Kinin systems.

Experimental Workflow for this compound Studies in Aged Animal Models

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in aged animal models of cardiovascular disease.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Monitoring In-life Monitoring cluster_Endpoint Endpoint Analysis cluster_Analysis Data Analysis & Interpretation Animal_Selection Select Aged Animal Model (e.g., Aged SHR) Acclimatization Acclimatization & Baseline Measurements (Blood Pressure, Echocardiography) Animal_Selection->Acclimatization Randomization Randomize into Groups (Control vs. This compound) Acclimatization->Randomization Fosinopril_Admin Administer this compound (e.g., in drinking water for 12 weeks) Randomization->Fosinopril_Admin Weekly_BP Weekly Blood Pressure & Body Weight Monitoring Fosinopril_Admin->Weekly_BP Final_Measurements Final In-life Measurements (Blood Pressure, Echocardiography) Weekly_BP->Final_Measurements Euthanasia Euthanasia & Tissue Collection (Blood, Heart, Kidneys, Liver) Final_Measurements->Euthanasia Biochemical_Analysis Biochemical Analysis (Serum markers, RAAS components) Euthanasia->Biochemical_Analysis Histology Histological Analysis (Cardiac hypertrophy & fibrosis) Euthanasia->Histology Data_Analysis Statistical Analysis of Data Biochemical_Analysis->Data_Analysis Histology->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical experimental workflow for this compound studies.

References

Application Notes and Protocols: Measuring ACE mRNA Levels After Fosinopril Treatment Using In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in situ hybridization (ISH) to measure changes in angiotensin-converting enzyme (ACE) mRNA levels in tissues following treatment with fosinopril (B1673572). This document includes detailed experimental protocols, data presentation, and visual diagrams of the experimental workflow and the relevant signaling pathway.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2][3] It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[4][5][6][7] Fosinoprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][4][5][6][7] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[2][4][7][8] Understanding the effect of this compound on the expression of the ACE gene itself at the mRNA level is crucial for elucidating its full mechanism of action and potential long-term effects on the renin-angiotensin-aldosterone system (RAAS).

In situ hybridization is a powerful technique that allows for the localization and semi-quantification of specific mRNA transcripts within the morphological context of a tissue.[9][10][11][12] This method is invaluable for assessing how this compound treatment impacts ACE mRNA expression in specific cell types and tissues.

Data on ACE mRNA Levels After this compound Treatment

Table 1: Effect of this compound on ACE and ACE2 mRNA Transcription Levels in Rat Liver Tissue [13]

GroupTreatmentACE mRNA Level (relative to control)ACE2 mRNA Level (relative to control)
Normal Control (NC)Normal forage + SalineBaselineBaseline
High Lipid (HC)High lipid forage + SalineIncreasedDecreased
Drug Control (NF)Normal forage + this compound (3.6 mg/kg·d)No significant changeNo significant change
Drug Intervention (HF)High lipid forage + this compound (3.6 mg/kg·d)Significantly decreased (P < 0.001 vs HC)Significantly increased (P < 0.01 vs HC)

Data summarized from a study by Liu et al. (2015), which used RT-PCR for quantification.[13] This study indicates that this compound treatment can significantly down-regulate the transcription of ACE mRNA in the context of NASH induced by a high-lipid diet.[13]

Experimental Protocols

The following is a detailed protocol for performing in situ hybridization to detect ACE mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a synthesized methodology based on established ISH procedures.[9][10][14][15]

Probe Design and Synthesis
  • Probe Type : It is recommended to use antisense RNA probes (riboprobes) labeled with digoxigenin (B1670575) (DIG) or biotin. RNA:RNA hybrids are more stable than DNA:RNA hybrids, potentially increasing sensitivity.[9]

  • Probe Sequence : Design a probe that is complementary to the target ACE mRNA. The probe should be 200-1500 bp in length and specific to the ACE transcript, avoiding regions of high homology with other genes.

  • Template Generation : Generate a PCR product of the target ACE sequence that includes a T7 RNA polymerase promoter site.

  • In Vitro Transcription : Synthesize the labeled antisense RNA probe from the PCR template using an in vitro transcription kit with DIG- or biotin-labeled UTPs. A sense probe should also be synthesized as a negative control.

Tissue Preparation
  • Fixation : Immediately after dissection, fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-24 hours at 4°C. The fixation time will depend on the tissue size.

  • Dehydration and Embedding : Dehydrate the fixed tissue through a graded series of ethanol (B145695) washes, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning : Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides (e.g., SuperFrost Plus).

  • Dewaxing and Rehydration : Dewax the sections in xylene and rehydrate through a graded series of ethanol washes to water.

In Situ Hybridization
  • Permeabilization : Treat the sections with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C to improve probe penetration. The digestion time needs to be optimized for the specific tissue type.

  • Prehybridization : Incubate the slides in a prehybridization buffer (containing formamide, SSC, and blocking reagents) for at least 1 hour at the hybridization temperature.

  • Hybridization : Dilute the labeled ACE mRNA probe in hybridization buffer (typically 100-500 ng/mL). Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature of 55-65°C.

  • Post-Hybridization Washes : Perform a series of stringent washes to remove unbound probe. This typically involves washes in solutions with decreasing concentrations of SSC and at increasing temperatures.

Signal Detection
  • Blocking : Incubate the slides in a blocking solution (e.g., 2% normal sheep serum in MABT) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the sections with an anti-DIG or anti-biotin antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution, for 2 hours at room temperature or overnight at 4°C.

  • Washes : Wash the slides extensively in a suitable buffer (e.g., MABT) to remove unbound antibody.

  • Colorimetric Detection : For AP-conjugated antibodies, incubate the slides with a substrate solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt). This will produce a blue-purple precipitate at the site of mRNA localization. For HRP-conjugated antibodies, use a substrate like DAB (3,3'-diaminobenzidine).

  • Stopping the Reaction : Stop the color development by washing the slides in distilled water.

  • Counterstaining and Mounting : Lightly counterstain the sections with a nuclear stain such as Nuclear Fast Red, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Quantification and Analysis

For semi-quantitative analysis, capture images of the stained sections under a microscope. The intensity and distribution of the colorimetric signal can be analyzed using image analysis software. It is crucial to process all samples (control and this compound-treated) in parallel with the same probe concentration and development times to ensure comparability.[12]

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection & Analysis tissue_collection Tissue Collection (e.g., Kidney, Lung) fixation Fixation (4% PFA) tissue_collection->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (5-10 µm) embedding->sectioning dewaxing Dewaxing & Rehydration sectioning->dewaxing permeabilization Permeabilization (Proteinase K) dewaxing->permeabilization hybridization Hybridization with Labeled ACE mRNA Probe permeabilization->hybridization stringent_washes Stringent Washes hybridization->stringent_washes blocking Blocking stringent_washes->blocking antibody_incubation Antibody Incubation (e.g., Anti-DIG-AP) blocking->antibody_incubation color_development Colorimetric Detection (NBT/BCIP) antibody_incubation->color_development imaging Microscopy & Imaging color_development->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for in situ hybridization.

raas_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen:s->angiotensin_i:n + angiotensin_ii Angiotensin II angiotensin_i:s->angiotensin_ii:n + vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase renin Renin renin:e->angiotensin_i:w ace ACE ace:e->angiotensin_ii:w This compound This compound (Fosinoprilat) This compound->ace Inhibits

Caption: RAAS pathway and this compound's mechanism.

References

Troubleshooting & Optimization

Overcoming low bioavailability of fosinopril in oral administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the low oral bioavailability of fosinopril (B1673572).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] It is a prodrug that is hydrolyzed by esterases, primarily in the liver and gastrointestinal mucosa, to its active metabolite, fosinoprilat.[1][2][3][4] The absolute oral bioavailability of this compound is relatively low, averaging around 36%.[1][2][3][4][5] This low bioavailability can lead to variability in patient response and may necessitate higher doses, increasing the risk of side effects.

Q2: What are the primary reasons for the low oral bioavailability of this compound?

The low oral bioavailability of this compound is attributed to several factors:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Biopharmaceutical Classification System (BCS) Class IV: this compound is classified as a BCS Class IV drug, meaning it has both low solubility and low permeability.[6]

  • First-Pass Metabolism: As a prodrug, this compound undergoes hydrolysis by esterases in the gut wall and liver to its active form, fosinoprilat.[1][2][3][4] While this activation is necessary, extensive pre-systemic metabolism can reduce the amount of intact prodrug reaching systemic circulation.

Q3: How does food intake affect the absorption of this compound?

The presence of food in the gastrointestinal tract can slow the rate of this compound absorption, but it does not significantly affect the overall extent of absorption.[4][5]

Q4: What are some formulation strategies being explored to enhance the oral bioavailability of this compound?

Researchers are investigating several advanced formulation approaches to improve this compound's oral bioavailability, including:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can enhance its absorption via the lymphatic system, potentially bypassing first-pass metabolism.[7]

  • Orodispersible Tablets (ODTs): These tablets are designed to disintegrate rapidly in the mouth, which can lead to pre-gastric absorption and potentially bypass first-pass metabolism.[8][9][10]

  • Fast Dissolving Films (FDFs): Similar to ODTs, FDFs dissolve quickly in the oral cavity, offering a potential for improved absorption and bioavailability.[11][12]

Troubleshooting Guides

Issue 1: High variability in this compound plasma concentrations in preclinical animal studies.

Possible Causes:

  • Inconsistent Dosing Volume or Formulation: Inaccurate dosing can lead to significant variations. The suspension of this compound may not be uniform.

  • Food Effects: Even though the extent of absorption is not majorly affected, the rate is. Differences in the feeding schedule of animals can lead to variability.

  • Inter-animal Physiological Differences: Variations in gastric pH, gastrointestinal motility, and esterase activity among animals.

Troubleshooting Steps:

  • Standardize Dosing Procedure:

    • Use a calibrated oral gavage needle to ensure accurate volume administration.

    • If using a suspension, ensure it is thoroughly mixed before each administration to guarantee homogeneity.

  • Control Feeding Times: Fast animals overnight before dosing and control the timing of post-dose feeding to minimize variability in absorption rate.

  • Use a Sufficient Number of Animals: A larger sample size can help to account for inter-animal physiological variability.

  • Consider a Solution Formulation for Initial Studies: If feasible, dissolving this compound in a suitable vehicle can eliminate variability associated with dissolution.

Issue 2: Low entrapment efficiency in solid lipid nanoparticle (SLN) formulations.

Possible Causes:

  • Poor Miscibility of this compound in the Lipid Matrix: this compound may not be sufficiently soluble in the chosen lipid.

  • Drug Expulsion During Lipid Crystallization: As the lipid cools and crystallizes, the drug can be expelled from the matrix.

  • Inadequate Surfactant Concentration: Insufficient surfactant can lead to nanoparticle aggregation and lower entrapment.

Troubleshooting Steps:

  • Lipid Screening: Screen various solid lipids to find one with higher solubilizing capacity for this compound.

  • Optimize the Formulation:

    • Increase the drug-to-lipid ratio, but be mindful of the lipid's saturation capacity.

    • Experiment with different types and concentrations of surfactants or a combination of surfactants to improve stabilization.

  • Modify the Production Process:

    • Employ rapid cooling (e.g., using an ice bath) during the homogenization process to quickly solidify the nanoparticles and trap the drug inside.

    • Optimize homogenization speed and time to achieve smaller, more uniform nanoparticles.

Issue 3: Poor disintegration of orodispersible tablets (ODTs).

Possible Causes:

  • Inappropriate Superdisintegrant: The type or concentration of the superdisintegrant may not be optimal.

  • Excessive Compression Force: High compression force can result in a less porous tablet with a longer disintegration time.

  • High Binder Concentration: The binder may be too strong or used at a concentration that hinders disintegration.

Troubleshooting Steps:

  • Optimize Superdisintegrant:

    • Screen different superdisintegrants (e.g., crospovidone, croscarmellose sodium, sodium starch glycolate).[13]

    • Vary the concentration of the chosen superdisintegrant to find the optimal level.

  • Adjust Compression Force: Reduce the compression force during tableting to increase porosity. Monitor tablet hardness to ensure it remains within an acceptable range for handling.

  • Evaluate Binder: If a binder is used, consider reducing its concentration or using a more soluble binder.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite, Fosinoprilat.

Parameter This compound Fosinoprilat Reference
Absolute Bioavailability ~36% - [1][2][3][4][5]
Time to Peak Concentration (Tmax) ~3 hours ~3 hours [4][5]
Plasma Protein Binding - >99% [14]

| Elimination | - | Renal and Hepatic |[5][14] |

Table 2: Formulation and Characterization of this compound Solid Lipid Nanoparticles (SLNs).

Parameter Value Reference
Method Solvent Emulsification and Evaporation [7]
Lipid Glyceryl Monostearate [7]
Surfactant Sodium Taurocholate and Tween 80 [7]
Average Particle Size 178.8 nm [7]
Zeta Potential -21 mV [7]
Entrapment Efficiency 91.64% [7]

| In Vitro Drug Release (24h) | 80% |[7] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification and Evaporation

Materials:

  • This compound

  • Glyceryl monostearate (lipid)

  • Sodium taurocholate (surfactant)

  • Tween 80 (surfactant)

  • Chloroform (B151607) (organic solvent)

  • Purified water

Procedure:

  • Dissolve a precisely weighed amount of glyceryl monostearate, sodium taurocholate, and this compound in chloroform to prepare the organic phase.

  • Prepare the aqueous phase containing Tween 80 in purified water.

  • Add the aqueous phase to the organic phase and homogenize at 6000 rpm to form a coarse oil-in-water (o/w) emulsion.

  • Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form a nanoemulsion.

  • Evaporate the organic solvent from the nanoemulsion under constant stirring. As the solvent is removed, the lipid precipitates, forming solid lipid nanoparticles with the encapsulated drug.[6][7]

Protocol 2: Formulation of this compound Orodispersible Tablets (ODTs) by Direct Compression

Materials:

  • This compound sodium

  • Superdisintegrant (e.g., crospovidone)

  • Diluent (e.g., mannitol, microcrystalline cellulose)

  • Subliming agent (e.g., ammonium (B1175870) bicarbonate, camphor) (optional, to increase porosity)

  • Lubricant (e.g., magnesium stearate)

  • Glidant (e.g., talc)

  • Sweetener (e.g., saccharine)

Procedure:

  • Sift all ingredients (except the lubricant) through a fine-mesh sieve (e.g., #40 mesh).

  • Mix the sifted ingredients thoroughly in a blender to achieve a uniform blend.

  • Sift the lubricant through a finer mesh sieve (e.g., #60 mesh) and add it to the powder blend. Mix for a short period (e.g., 2-5 minutes).

  • Compress the final blend into tablets using a tablet press with appropriate tooling.

  • If a subliming agent is used, the tablets are then subjected to a sublimation process (e.g., in a vacuum oven at 40-50°C) to remove the agent and create a porous tablet structure.[8][9]

Protocol 3: Preparation of this compound Fast Dissolving Films (FDFs) by Solvent Casting

Materials:

  • This compound sodium

  • Film-forming polymer (e.g., HPMC E5, HPMC E15)

  • Plasticizer (e.g., glycerol)

  • Sweetening agents (e.g., aspartame, mannitol)

  • Solvent (e.g., distilled water)

Procedure:

  • Dissolve the film-forming polymer and plasticizer in the solvent with stirring, potentially with gentle heating, to form a homogenous solution.

  • Once the solution has cooled, add the this compound sodium and any sweetening agents and stir until fully dissolved.

  • Allow the solution to stand to remove any entrapped air bubbles.

  • Cast the solution onto a suitable substrate (e.g., a petri dish) and dry in an oven at a controlled temperature (e.g., 45°C) until the film is formed.

  • Once dried, carefully peel the film from the substrate and cut it into the desired dosage units.[11][15][16]

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Bradykinin Bradykinin (Vasodilator) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Degradation Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Leads to Renin Renin ACE ACE Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE Inhibits

Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).

Bioavailability_Workflow Start Start: this compound Formulation InVitro In Vitro Characterization Start->InVitro Dissolution Dissolution Testing (e.g., USP Apparatus II) InVitro->Dissolution Permeability Permeability Assay (e.g., Caco-2 cells) InVitro->Permeability InVivo In Vivo Animal Studies InVitro->InVivo Dosing Oral Administration to Animal Model (e.g., rats, dogs) InVivo->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis Bioanalysis of Plasma Samples (LC-MS/MS for this compound/Fosinoprilat) Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK AUC Calculate AUC, Cmax, Tmax PK->AUC Bioavailability Determine Relative Bioavailability PK->Bioavailability

Caption: Experimental workflow for evaluating the oral bioavailability of a novel this compound formulation.

References

Stabilizing fosinopril solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and use of fosinopril (B1673572) solutions in in vitro experimental settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers ensure the stability and integrity of their this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is hydrolysis. This compound is an ester prodrug that hydrolyzes to its active metabolite, fosinoprilat (B1673573).[1][2][3] This degradation occurs under acidic, neutral, and basic conditions, but it is significantly more extensive in basic solutions.[2][4][5]

Q2: How can I prepare a stock solution of this compound sodium?

A2: this compound sodium can be dissolved in water. To prepare a stock solution, you can dissolve it in H2O at a concentration of 25 mg/mL, which may require ultrasonic treatment and warming to 60°C.[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[6]

Q3: My this compound solution is showing signs of degradation. What could be the cause?

A3: Degradation of your this compound solution is likely due to hydrolysis. Several factors can accelerate this process, including the pH of the solution, exposure to light (photolytic degradation), and elevated temperatures.[2][5] this compound is generally stable against oxidative and thermal stress but is susceptible to hydrolytic and photolytic degradation.[2]

Q4: Are there any methods to enhance the stability of this compound in my experimental solutions?

A4: Yes, several methods can improve this compound stability. One effective approach is the use of cyclodextrins, such as γ-cyclodextrin (γCD), to form inclusion complexes, which can protect the this compound molecule from hydrolysis.[4][7] Additionally, incorporating antioxidants like EDTA and sodium metabisulfite (B1197395) into the formulation can help prevent degradation.[7] Encapsulating this compound in vesicular systems like niosomes has also been shown to improve its chemical stability.[4][7]

Q5: What analytical techniques are suitable for assessing the stability of my this compound solution?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective method for assessing the stability of this compound.[1][3][5][8] This technique can separate this compound from its primary degradation product, fosinoprilat, and other impurities, allowing for accurate quantification of the intact drug.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low activity of this compound in the assay. This compound has degraded into the less active or inactive fosinoprilat due to hydrolysis.Prepare fresh solutions before each experiment. Ensure the pH of your experimental buffer is not basic, as this accelerates degradation.[2][4] Consider using a stabilizing agent like γ-cyclodextrin.[4]
Precipitate forms in the this compound stock solution upon storage. The solubility limit has been exceeded, or the solution has degraded, leading to the formation of less soluble degradation products.Prepare stock solutions at a concentration known to be stable (e.g., 25 mg/mL in H2O with warming).[6] Store aliquots at -80°C to minimize freeze-thaw cycles and maintain stability.[6] If using water as the stock solvent, filter sterilize the solution before use.[6]
Inconsistent results between experiments. Variability in the preparation and handling of the this compound solution, leading to different levels of degradation.Standardize the solution preparation protocol. Protect the solution from light and control the temperature during experiments. Use a stability-indicating assay like HPLC to confirm the concentration of intact this compound before use.
HPLC analysis shows a significant peak for fosinoprilat. Hydrolysis of this compound has occurred.This confirms degradation. Review your solution preparation and storage procedures. If working with cell cultures or biological media for extended periods, be aware that the pH and enzymatic activity of the medium can contribute to hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays

This protocol describes the preparation of a this compound solution with enhanced stability using γ-cyclodextrin.

Materials:

  • This compound sodium

  • γ-Cyclodextrin (γCD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, deionized water

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of γCD in PBS (e.g., 5% w/v).

  • Weigh the required amount of this compound sodium and dissolve it in the γCD/PBS solution to achieve the desired final concentration.

  • Gently mix the solution until the this compound sodium is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility.

  • Use the freshly prepared solution for your in vitro experiments. For short-term storage, keep the solution at 2-8°C and protect it from light.[7]

Protocol 2: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method for determining the concentration of this compound and its primary degradation product, fosinoprilat.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.05% v/v phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is commonly used. A ratio of 30:70 (aqueous:organic) has been reported.[7]

  • Flow Rate: 0.9 mL/min[7]

  • Detection Wavelength: 205 nm[5][7]

  • Column Temperature: 40°C[7]

Procedure:

  • Prepare a standard curve by dissolving known concentrations of this compound sodium in the mobile phase.

  • Prepare your experimental samples by diluting them to fall within the range of the standard curve.

  • Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.[7]

  • Identify and quantify the peaks corresponding to this compound and fosinoprilat based on their retention times, as determined from the standards.

  • Calculate the concentration of intact this compound in your samples by comparing the peak area to the standard curve.

Visualizations

Fosinopril_Degradation_Pathway This compound Degradation Pathway This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Ester Hydrolysis Conditions Hydrolysis (Acidic, Neutral, Basic pH) Photolytic Conditions Conditions->this compound

Caption: Primary degradation pathway of this compound to fosinoprilat.

Experimental_Workflow Workflow for Preparing Stable this compound Solution cluster_prep Solution Preparation cluster_use Experimental Use & Analysis A Weigh this compound Sodium C Dissolve this compound in Buffer A->C B Prepare Stabilizing Buffer (e.g., with γ-Cyclodextrin) B->C D Sterile Filter (0.22 µm) C->D E In Vitro Experiment D->E F Stability Analysis (HPLC) E->F Monitor Degradation

References

Technical Support Center: Investigating Fosinoprilat Conversion In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ACE inhibitor prodrug, fosinopril (B1673572). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in the in vivo conversion of this compound to its active metabolite, fosinoprilat (B1673573).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's conversion to fosinoprilat?

This compound, an ester prodrug, is hydrolyzed to its pharmacologically active diacid metabolite, fosinoprilat.[1][2][3] This biotransformation is rapid and complete, primarily occurring in the gastrointestinal mucosa and the liver, catalyzed by carboxylesterases.[1][2][4]

Q2: What are the known metabolites of this compound besides fosinoprilat?

In addition to fosinoprilat, two minor metabolites have been identified: a glucuronide conjugate of fosinoprilat and a p-hydroxy metabolite of fosinoprilat.[1][2][5] In plasma, after an oral dose of radiolabeled this compound, approximately 75% of the radioactivity is attributed to fosinoprilat, 20-30% to the glucuronide conjugate, and 1-5% to the p-hydroxy metabolite.[1][2] It's important to note that the glucuronide conjugate is inactive, while the p-hydroxy metabolite retains ACE inhibitory activity similar to fosinoprilat in rats.[1][2][5]

Q3: How does hepatic impairment affect the conversion of this compound?

In patients with alcoholic or biliary cirrhosis, the rate of hydrolysis of this compound to fosinoprilat may be slowed; however, the overall extent of conversion remains largely unchanged.[5] Fosinoprilat has a dual elimination pathway (hepatic and renal), which compensates for reduced clearance in patients with liver disease.[3][4][6]

Q4: Is the conversion of this compound to fosinoprilat affected by renal impairment?

While the total body clearance of fosinoprilat is reduced by approximately 50% in patients with renal impairment, the conversion of this compound to fosinoprilat is not significantly altered.[6] The dual elimination pathway allows for hepatic clearance to compensate for reduced renal excretion of fosinoprilat.[6][7][8] Consequently, the plasma kinetics and bioavailability of fosinoprilat are similar across varying degrees of renal impairment.[7][8]

Q5: Are there known species differences in the conversion of this compound?

Yes, significant species-dependent differences in the metabolism of this compound have been observed. For instance, in vitro studies using liver microsomes have shown that the hydrolysis of this compound to fosinoprilat is more efficient in rats than in humans. This can lead to a higher detection of hydroxylated fosinoprilat metabolites in rat models.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound to fosinoprilat conversion.

Issue 1: High Variability in Plasma Concentrations of this compound and Fosinoprilat
  • Possible Cause 1: Ex Vivo Hydrolysis of this compound. this compound is an ester prodrug and can be rapidly hydrolyzed to fosinoprilat by esterases present in blood samples after collection.

    • Solution: To prevent ex vivo conversion, it is crucial to stabilize blood samples immediately upon collection. Use of collection tubes containing an esterase inhibitor, such as sodium fluoride, is recommended. Additionally, acidifying the plasma with formic acid has been shown to effectively stabilize this compound.[9]

  • Possible Cause 2: Inconsistent Dosing or Sampling Times. Variability in the timing of dosing and blood collection can lead to significant differences in measured plasma concentrations, especially given the rapid absorption and conversion of this compound.

    • Solution: Adhere strictly to the predetermined dosing and sampling schedule. Ensure that all personnel involved in the study are trained on the importance of precise timing.

  • Possible Cause 3: Matrix Effects in Bioanalysis. Components of the biological matrix (e.g., plasma) can interfere with the ionization of this compound and fosinoprilat during LC-MS/MS analysis, leading to ion suppression or enhancement.[10][11]

    • Solution: A thorough validation of the bioanalytical method should be conducted to assess for matrix effects.[11] This can be done by comparing the analyte's response in a standard solution to its response in a spiked matrix sample. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or adjusting the chromatographic conditions to separate the analytes from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[9]

Issue 2: Poor Recovery of this compound and Fosinoprilat During Sample Preparation
  • Possible Cause 1: Inefficient Extraction. The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for both this compound and the more polar fosinoprilat.

    • Solution: Systematically evaluate different extraction solvents and pH conditions for liquid-liquid extraction. For solid-phase extraction, test various sorbents and elution solvents to find the combination that provides the best recovery for both analytes.

  • Possible Cause 2: Adsorption to Labware. this compound and its metabolites may adsorb to the surface of plastic or glass tubes, especially at low concentrations.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. It is also good practice to include a step in the method validation to assess for non-specific binding.

Issue 3: Inconsistent In Vitro Metabolism Results
  • Possible Cause 1: Subcellular Fraction Quality. The activity of carboxylesterases in liver microsomes or S9 fractions can vary depending on the source and storage conditions.

    • Solution: Use high-quality, well-characterized subcellular fractions from a reputable supplier. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Always include positive and negative controls in your experiments to verify enzyme activity.

  • Possible Cause 2: Inappropriate Assay Conditions. Factors such as pH, incubation time, and substrate concentration can significantly impact the rate of this compound hydrolysis.

    • Solution: Optimize the assay conditions systematically. Determine the optimal pH for carboxylesterase activity and ensure that the incubation time is within the linear range of the reaction. Perform substrate concentration-response experiments to determine the Km and Vmax for the reaction.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of fosinoprilat, providing a basis for comparison across different conditions.

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Humans with Varying Renal Function

Creatinine ClearanceNAUC (ng·h/mL)Cmax (ng/mL)
Normal6790.7 ± 431.0112.0 ± 67.2
Mild to Severe Impairment12926.0 ± 293.9111.4 ± 40.1

Data are presented as mean ± SD. AUC and Cmax were measured after a single 10 mg oral dose of this compound.

Table 2: Relative Abundance of this compound and its Metabolites in Human Plasma and Urine

AnalytePlasma (%)Urine (%)
Fosinoprilat7575
Glucuronide Conjugate20-30~25
p-Hydroxy Metabolite1-5Not specified

Data are based on radioactivity measurements after a single oral dose of radiolabeled this compound.[1][2]

Experimental Protocols

Protocol 1: Quantification of this compound and Fosinoprilat in Rat Plasma using UFLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of this compound and its active metabolite in rat plasma.[9]

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of rat plasma (stabilized with formic acid), add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound or fosinoprilat).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the UFLC-MS/MS system.

2. UFLC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase C18 column (e.g., Welch Ultimate XB-C18, 2.1 mm × 50 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard.

3. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[9]

Visualizations

Metabolic Pathway of this compound

Fosinopril_Metabolism cluster_hydrolysis Hydrolysis (Carboxylesterases) cluster_conjugation Phase II Conjugation cluster_oxidation Phase I Oxidation This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active) This compound->Fosinoprilat Major Pathway Glucuronide Fosinoprilat-Glucuronide (Inactive) Fosinoprilat->Glucuronide Glucuronidation Hydroxy p-Hydroxy Fosinoprilat (Active) Fosinoprilat->Hydroxy Hydroxylation

Caption: Metabolic conversion of this compound to its metabolites.

Experimental Workflow for this compound/Fosinoprilat Quantification

Experimental_Workflow start Blood Sample Collection (with esterase inhibitor) plasma Plasma Separation (Centrifugation) start->plasma stabilize Plasma Stabilization (e.g., add Formic Acid) plasma->stabilize prepare Sample Preparation (Protein Precipitation/SPE) stabilize->prepare analyze UFLC-MS/MS Analysis prepare->analyze quantify Data Processing and Quantification analyze->quantify end Pharmacokinetic Analysis quantify->end

Caption: Workflow for quantifying this compound and fosinoprilat.

Troubleshooting Logic for High Data Variability

Troubleshooting_Variability start High Variability in This compound/Fosinoprilat Data check_stability Was ex vivo hydrolysis prevented? (e.g., esterase inhibitors, acidification) start->check_stability check_protocol Was the dosing and sampling protocol strictly followed? check_stability->check_protocol Yes solution_stability Implement sample stabilization procedures immediately upon collection. check_stability->solution_stability No check_matrix Have matrix effects been investigated and mitigated? check_protocol->check_matrix Yes solution_protocol Reinforce training on protocol adherence and precise timing. check_protocol->solution_protocol No check_matrix->start No, re-evaluate data solution_matrix Optimize sample cleanup, adjust chromatography, and use a stable isotope-labeled internal standard. check_matrix->solution_matrix Yes, but still variable

Caption: Decision tree for troubleshooting data variability.

References

Technical Support Center: Optimizing HPLC Separation of Fosinopril and Fosinoprilat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of fosinopril (B1673572) and its active metabolite, fosinoprilat (B1673573).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a typical starting point for a mobile phase to separate this compound and fosinoprilat?

A good starting point for separating this compound and its active metabolite fosinoprilat is a reversed-phase HPLC method using a C18 or C8 column. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate), often with the pH adjusted using an acid like phosphoric acid.[1][2][3][4] The organic-to-aqueous ratio is a critical parameter to adjust for achieving optimal separation.

Q2: My peaks for this compound and/or fosinoprilat are tailing. What are the common causes and solutions?

Peak tailing is a common issue in HPLC and can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: Basic compounds can interact with acidic silanol groups on the silica-based column packing, leading to tailing.

    • Solution: Lowering the pH of the mobile phase to around 3.0 can protonate these silanol groups, minimizing these secondary interactions.[5] Using an end-capped column can also reduce the number of available silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and re-injecting. If peak shape improves, column overload was likely the issue.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.

    • Solution: If other troubleshooting steps fail, try replacing the column with a new one of the same type.

Q3: I am not getting good resolution between this compound and fosinoprilat. How can I improve it?

Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

  • Adjusting Mobile Phase Strength: Changing the ratio of organic solvent to the aqueous buffer will alter the retention times of your analytes. A lower percentage of organic solvent will generally increase retention and may improve the separation between closely eluting peaks.

  • Modifying Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound and fosinoprilat. Experimenting with pH values around the pKa of the analytes can lead to better separation.

  • Changing the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Gradient Elution: If an isocratic method is not providing adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can often improve resolution, especially for compounds with different polarities.[2][4][6]

Q4: My retention times are shifting from one injection to the next. What could be the cause?

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Column Temperature Fluctuations: Maintaining a constant column temperature using a column oven is crucial for reproducible retention times.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.

Experimental Protocols and Data

Table 1: Example HPLC Methods for this compound and Fosinoprilat Separation
ParameterMethod 1Method 2Method 3
Column C18 (250mm x 4.6mm, 5µm)C8 (50mm x 2mm, 3µm)C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Water (60:40 v/v), pH 3.0 with Orthophosphoric Acid[2][7]Methanol:10mM Ammonium Acetate[3]Methanol:Water (60:40 v/v)[8]
Flow Rate 0.8 mL/min[8]1.0 mL/minNot Specified
Detection (UV) 218 nm[8]Not Specified (MS/MS detection used)[1]205 nm[2][4]
Temperature 35°C[2][6]Not SpecifiedAmbient
Mode IsocraticIsocratic[3]Isocratic
Detailed Experimental Protocol (Based on Method 1)

This protocol is a representative example for the separation of this compound.

  • Instrumentation: A standard HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chemicals and Reagents:

    • This compound sodium reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid (analytical grade)

  • Chromatographic Conditions:

    • Column: C18, 250mm x 4.6mm, 5µm particle size

    • Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio. Adjust the pH of the aqueous portion to 3.0 with orthophosphoric acid before mixing. Filter the mobile phase through a 0.45µm membrane filter and degas.

    • Flow Rate: 0.8 mL/min[8]

    • Column Temperature: 35°C

    • Detection Wavelength: 218 nm[8]

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound sodium reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase.

  • Sample Preparation (for tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

    • The retention time for this compound is expected to be around 5.9 minutes under these conditions.[8]

Visualized Workflows

HPLC_Troubleshooting_Workflow start Start: HPLC Separation Issue issue Identify the Problem (e.g., Peak Tailing, Poor Resolution) start->issue peak_tailing Peak Tailing? issue->peak_tailing poor_resolution Poor Resolution? issue->poor_resolution retention_shift Retention Time Shift? issue->retention_shift other_issues Other Issues issue->other_issues peak_tailing->poor_resolution No check_ph Check Mobile Phase pH (Is it ~3?) peak_tailing->check_ph Yes poor_resolution->retention_shift No adjust_mobile_phase Adjust Mobile Phase Strength (% Organic) poor_resolution->adjust_mobile_phase Yes retention_shift->other_issues No check_equilibration Ensure Proper Column Equilibration retention_shift->check_equilibration Yes end Problem Resolved other_issues->end Consult Instrument Manual check_overload Check for Column Overload (Dilute Sample) check_ph->check_overload check_column_health_tailing Check Column Health (Replace if necessary) check_overload->check_column_health_tailing check_column_health_tailing->end change_solvent Change Organic Solvent (ACN vs. MeOH) adjust_mobile_phase->change_solvent use_gradient Consider Gradient Elution change_solvent->use_gradient use_gradient->end check_mobile_phase_prep Check Mobile Phase Preparation (Fresh, Mixed, Degassed) check_equilibration->check_mobile_phase_prep check_temp Verify Column Temperature Stability check_mobile_phase_prep->check_temp check_temp->end

Caption: Troubleshooting workflow for common HPLC separation issues.

Fosinopril_Hydrolysis This compound This compound (Prodrug) fosinoprilat Fosinoprilat (Active Drug) This compound->fosinoprilat Hydrolysis (in vivo)

Caption: Conversion of this compound to its active form, fosinoprilat.

References

Technical Support Center: Analysis of Fosinopril by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of fosinopril (B1673572). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize matrix effects and ensure accurate and reproducible results.

Troubleshooting Guide: Minimizing Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, leading to inaccurate quantification. This guide addresses specific issues you may encounter during the analysis of this compound and its active metabolite, fosinoprilat (B1673573).

Problem 1: Low Analyte Response and Poor Sensitivity

Question: I am observing a significantly lower signal intensity for this compound and/or fosinoprilat than expected, even at higher concentrations. What could be the cause and how can I improve it?

Answer:

Low analyte response is often a direct consequence of ion suppression, where co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2][3]

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: Biological matrices like plasma contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can cause ion suppression.[2][4]

    • Solution: Employ a more rigorous sample preparation method. While protein precipitation is a quick and simple technique, it may not be sufficient for removing interfering components.[3][5] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[1][6][7] Studies have shown high recovery and reduced matrix effects for this compound analysis using these methods.[7]

  • Suboptimal Chromatographic Separation: If matrix components co-elute with your analytes of interest, ion suppression is more likely to occur.[1][8]

    • Solution: Optimize your chromatographic conditions. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase to improve the separation of this compound and fosinoprilat from matrix interferences.[1] For instance, a gradient elution on a C8 or C18 column has been shown to be effective.[5][6]

  • Choice of Ionization Technique: Electrospray ionization (ESI) is highly susceptible to matrix effects.[9][10]

    • Solution: While ESI is commonly used for this compound analysis, ensure the source parameters (e.g., spray voltage, gas flows, temperature) are optimized.[6] In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less prone to matrix effects, although it might offer lower sensitivity for certain compounds.[9][10]

Problem 2: Inconsistent and Irreproducible Results

Question: My calibration curves are not linear, and the precision and accuracy of my quality control (QC) samples are poor. What is causing this variability?

Answer:

Inconsistent results are often due to variable matrix effects between different samples and calibration standards.

Possible Causes and Solutions:

  • Matrix Variability: The composition of the biological matrix can differ from one sample to another, leading to varying degrees of ion suppression.[11]

    • Solution 1: Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your study samples (e.g., human plasma). This helps to compensate for the matrix effect by ensuring that both standards and samples are affected similarly.[1]

    • Solution 2: Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound and fosinoprilat is the most effective way to correct for matrix effects and other sources of variability.[1][11] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[6]

  • Analyte Instability: this compound, being an ester prodrug, is susceptible to hydrolysis to its active metabolite, fosinoprilat, especially in biological matrices.[5][12] This ex vivo conversion can lead to inaccurate quantification of both the parent drug and the metabolite.

    • Solution: To prevent hydrolysis, it is crucial to stabilize the plasma samples immediately after collection. Adding an esterase inhibitor or acidifying the plasma with formic acid has been shown to effectively stabilize this compound.[5][13]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for minimizing matrix effects in this compound analysis?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective in reducing matrix effects for this compound and fosinoprilat analysis in plasma.[6][7] SPE, in particular, can provide very clean extracts and high recovery rates.[7] While protein precipitation is a faster method, it is generally more prone to matrix effects.[3][5]

Q2: How can I assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2] A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What type of internal standard is recommended for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis as it closely mimics the chemical and physical properties of the analyte, ensuring the most accurate correction for matrix effects and other experimental variabilities.[1][11] If a SIL-IS is not available, a structural analog that elutes close to this compound and fosinoprilat can be used as an alternative.[6]

Q4: Can the choice of HPLC column affect matrix effects?

A4: Yes, the choice of the HPLC column and chromatographic conditions plays a crucial role in separating the analytes from endogenous matrix components.[1] A column with a suitable stationary phase (e.g., C8 or C18) and optimized gradient elution can effectively separate this compound and fosinoprilat from interfering compounds, thereby minimizing co-elution and associated matrix effects.[5][6]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the LC-MS/MS analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 100 µL of 1 M HCl to acidify the sample.

  • Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • To 200 µL of plasma sample, add the internal standard and 200 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analytes with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for this compound and fosinoprilat, highlighting the effectiveness of different sample preparation techniques.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods

AnalyteSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
This compoundLiquid-Liquid Extraction> 85%< 15%[6]
FosinoprilatLiquid-Liquid Extraction> 80%< 15%[6]
FosinoprilatSolid-Phase Extraction~97%Not Reported[7]
This compoundProtein Precipitation> 95%Negligible[5]
FosinoprilatProtein Precipitation> 91%Negligible[5]

Note: The definition and calculation of matrix effect can vary between studies. "Negligible" in this context refers to the authors' assessment in the cited paper.

Table 2: Typical LC-MS/MS Method Parameters

ParameterThis compoundFosinoprilat
LC Column C8 or C18C8 or C18
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate/Formate BufferAcetonitrile/Methanol and Ammonium Acetate/Formate Buffer
Ionization Mode Positive ESIPositive or Negative ESI
MRM Transition Specific to instrument tuningSpecific to instrument tuning
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 - 1.0 ng/mL

Visualizations

The following diagrams illustrate key workflows and concepts related to minimizing matrix effects in the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Quick, but more matrix lle Liquid-Liquid Extraction add_is->lle Good cleanup spe Solid-Phase Extraction add_is->spe Excellent cleanup lc_separation LC Separation ppt->lc_separation lle->lc_separation spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound LC-MS/MS analysis.

matrix_effects_troubleshooting cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions problem Low Sensitivity / Poor Reproducibility cause1 Ion Suppression problem->cause1 cause3 Analyte Instability problem->cause3 cause2 Inadequate Sample Cleanup cause1->cause2 solution2 Use Stable Isotope Labeled IS cause1->solution2 solution3 Optimize Chromatography cause1->solution3 solution1 Optimize Sample Prep (LLE/SPE) cause2->solution1 solution4 Stabilize Sample (e.g., acidify) cause3->solution4

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Fosinopril-Induced Cough Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, experimental protocols, and frequently asked questions for studying fosinopril-induced cough in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism underlying this compound-induced cough in animal models?

A1: The primary mechanism is the inhibition of the angiotensin-converting enzyme (ACE) by this compound's active metabolite, fosinoprilat.[1][2] ACE is responsible for breaking down bradykinin (B550075) and substance P.[1] Its inhibition leads to the accumulation of these substances in the respiratory tract, which sensitizes airway sensory nerves (C-fibers) and stimulates the cough reflex.[1][3] The accumulation of bradykinin can also stimulate the production of prostaglandins, further enhancing the cough reflex.[1][4][5]

Q2: Which animal model is most suitable for studying ACE inhibitor-induced cough?

A2: The guinea pig is the most widely used and suitable animal model for cough research.[1][6] This is because the neurophysiology of its vagus nerve, which is central to the cough reflex, closely resembles that of humans.[1] Cough can be reliably induced in guinea pigs and is potentiated by ACE inhibitors, making it a relevant model for these studies.[1][3][7] While other models like dogs, cats, and pigs are used, the guinea pig remains the most common for preclinical cough studies.[8][9]

Q3: How is cough typically induced and assessed in these animal models?

A3: In this compound-treated animals, the cough reflex is typically challenged using an aerosolized tussive agent. The most common agents are citric acid (typically 0.1 M to 0.4 M) and capsaicin (B1668287).[1][4] The number of coughs is then measured over a specific period.[4] This is often done by placing the conscious animal in a whole-body plethysmograph, where characteristic changes in airflow and pressure are recorded to quantify the cough response.[8] Synchronized audio and video recordings can also be used for more accurate identification of cough events.[8]

Q4: What are the key signaling pathways involved in this compound-induced cough?

A4: The central pathway involves This compound (B1673572) inhibiting ACE, which prevents the breakdown of bradykinin and substance P.[1][5][10] The resulting accumulation of bradykinin activates B1 and B2 receptors on airway sensory nerves.[1][11] This activation, along with the effects of substance P, sensitizes these nerves and can trigger the release of other neuropeptides and prostaglandins, ultimately lowering the threshold for the cough reflex.[1][8][12]

This compound-Induced Cough Signaling Pathway cluster_inhibition ACE Inhibition cluster_substrates Substrate Accumulation cluster_activation Sensory Nerve Activation cluster_outcome Physiological Outcome This compound This compound ACE ACE This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Normally Degrades SubstanceP Substance P ACE->SubstanceP Normally Degrades Receptors Bradykinin Receptors (B1 & B2) Bradykinin->Receptors Activates Prostaglandins Prostaglandins Bradykinin->Prostaglandins Stimulates Production SensoryNerves Airway Sensory Nerves (C-fibers) SubstanceP->SensoryNerves Sensitizes Receptors->SensoryNerves Sensitizes Cough Cough Reflex SensoryNerves->Cough Triggers Prostaglandins->SensoryNerves Sensitizes

Caption: Signaling pathway of this compound-induced cough.

Troubleshooting Guides

This section addresses common issues encountered during experiments.

Troubleshooting_Logic P1 Problem 1: Low or Inconsistent Cough Response C1a Cause: Inadequate Dose/Duration P1->C1a C1b Cause: Inappropriate Tussive Agent P1->C1b C1c Cause: Animal Strain/Condition P1->C1c P2 Problem 2: High Variability Between Animals C2a Cause: Inconsistent Aerosol Delivery P2->C2a C2b Cause: Animal Stress/Acclimatization P2->C2b P3 Problem 3: Difficulty Distinguishing Coughs C3a Cause: Inadequate Measurement Technique P3->C3a C3b Cause: Subjective Scoring P3->C3b S1a Solution: Perform dose-response and time-course studies. C1a->S1a S1b Solution: Test alternative agents (e.g., capsaicin vs. citric acid). C1b->S1b S1c Solution: Ensure animals are healthy and consider strain differences. C1c->S1c S2a Solution: Calibrate nebulizer. Use standardized exposure chamber. C2a->S2a S2b Solution: Acclimatize animals to handling and experimental setup. C2b->S2b S3a Solution: Use synchronized audio, video, and plethysmography. C3a->S3a S3b Solution: Develop clear scoring criteria. Use two blinded observers. C3b->S3b

Caption: Troubleshooting logic for common experimental issues.

Issue 1: Low or inconsistent cough response after this compound administration.

  • Possible Cause 1: Inadequate Dose or Duration.

    • Solution: this compound is a prodrug that is converted to the active fosinoprilat.[2][13] Ensure the dose is sufficient to inhibit ACE effectively and that the treatment duration is long enough to cause sensitization of the cough reflex. Perform dose-response and time-course studies to determine the optimal parameters for your specific model. While some studies on other ACE inhibitors use a 14-day or longer treatment period, the optimal duration for this compound may need to be determined empirically.[3][4][8]

  • Possible Cause 2: Choice of Tussive Agent.

    • Solution: The sensitivity to different tussive agents can vary. Some ACE inhibitors have different effects on citric acid- versus capsaicin-induced cough.[1] Consider using different tussive agents or varying their concentrations to determine the most sensitive and reproducible challenge for your study.[8]

  • Possible Cause 3: Animal Strain and Condition.

    • Solution: Ensure that the animals are healthy and free from any respiratory infections that could confound the results. There may be strain-dependent differences in cough reflex sensitivity.

Issue 2: High variability in cough counts between animals.

  • Possible Cause 1: Inconsistent Aerosol Delivery.

    • Solution: Ensure the nebulizer or aerosol generator is functioning correctly and delivering a consistent particle size and concentration.[8] Calibrate the equipment before each experiment and place the animal in a standardized exposure chamber to ensure consistent exposure.[8]

  • Possible Cause 2: Animal Acclimatization and Stress.

    • Solution: Stress can significantly affect respiratory patterns and the cough reflex.[8] Acclimatize animals thoroughly to the laboratory environment, handling procedures, and the experimental apparatus (e.g., the plethysmography chamber) before starting the experiment.[1][8]

Issue 3: Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes).

  • Possible Cause 1: Inadequate Measurement Technique.

    • Solution: Utilize a synchronized system that records audio, video, and respiratory airflow/pressure from a plethysmograph.[8] This allows for a more accurate differentiation of coughs, which have a characteristic three-phase pattern (inspiration, glottal closure with expiratory muscle contraction, and glottal opening with high-velocity expiratory airflow).[8]

  • Possible Cause 2: Subjective Scoring.

    • Solution: Develop a clear, objective scoring criterion for identifying coughs based on the recorded data.[8] To ensure consistency and reduce bias, have at least two independent observers who are blinded to the treatment groups score the recordings.[8]

Experimental Protocols

This section provides a generalized protocol for inducing and measuring cough in guinea pigs, which can be adapted for this compound studies.

Experimental_Workflow Start Start Acclimatization 1. Animal Acclimatization (≥ 1 week) Start->Acclimatization Baseline 2. Baseline Cough Assessment (Optional: Pre-treatment challenge) Acclimatization->Baseline Dosing 3. This compound Administration (e.g., daily oral gavage for 14-21 days) Baseline->Dosing Challenge 4. Tussive Challenge (e.g., Citric Acid Aerosol) Dosing->Challenge Recording 5. Cough Recording (Whole-body plethysmography) Challenge->Recording Analysis 6. Data Analysis (Cough Count, Latency, etc.) Recording->Analysis End End Analysis->End

Caption: General experimental workflow for studying this compound-induced cough.

Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Hartley or Dunkin-Hartley guinea pigs (300-400 g) are commonly used.[1][8] Female guinea pigs can also be used, as studies have shown no significant difference in cough response between sexes for common tussive agents.[14]

  • Acclimatization: House animals for at least one week before the experiment in a controlled environment with free access to food and water to allow them to adapt.[1]

  • This compound Administration:

    • Administer this compound orally (e.g., via gavage) daily for a predetermined period (e.g., 14-21 days). A vehicle control group (e.g., receiving saline or the drug vehicle) should be run in parallel.

    • The effective dose must be determined. For context, studies with other ACE inhibitors like ramipril (B1678797) have used doses of 3-10 mg/kg.[4] this compound's starting dose in humans is typically 10 mg daily.[15] An appropriate dose-finding study in the animal model is recommended.

  • Cough Induction:

    • On the day of the experiment, place the conscious and unrestrained animal in a whole-body plethysmograph chamber and allow it to acclimate for 5-10 minutes.

    • Expose the animal to an aerosol of citric acid (e.g., 0.1 M - 0.4 M) for a set duration (e.g., 5-10 minutes).[1][4] The aerosol should be generated by a calibrated nebulizer to ensure consistent output.

  • Cough Measurement and Analysis:

    • Record the characteristic explosive expiratory efforts (coughs) during the exposure period and for a short time afterward (e.g., 5 minutes).

    • Use a pressure transducer connected to the plethysmograph to detect and record the pressure changes associated with each cough.

    • Analyze the data to determine the total number of coughs and the latency to the first cough. Compare the results between the this compound-treated group and the vehicle control group.

Data Presentation

Quantitative data from relevant studies are summarized below for comparison.

Table 1: Effect of Different ACE Inhibitors on Citric Acid-Induced Cough in Guinea Pigs

Data extracted from a study comparing the effects of 2-week oral administration of zofenopril (B1663440) and ramipril.[4]

Treatment Group (Dose)Mean Number of Coughs (± SEM)% Change vs. VehicleBradykinin in BALF (pg/mL)Prostaglandin E2 in BALF (pg/mL)
Vehicle Control15.0 ± 1.8-Not ReportedNot Reported
Ramipril (3 mg/kg)21.0 ± 2.1+40%IncreasedIncreased
Ramipril (10 mg/kg)24.0 ± 2.5+60%IncreasedIncreased
Zofenopril (10 mg/kg)16.5 ± 1.5+10%UnchangedUnchanged

*BALF = Bronchoalveolar Lavage Fluid. *P<0.05 compared with the vehicle control group.

Table 2: Comparison of Cough Frequency Between this compound and Enalapril (B1671234) in Hypertensive Patients with a History of ACE Inhibitor-Associated Cough

This table presents human clinical data for context. Data extracted from a prospective, randomized, double-blind study.[16]

ParameterThis compound (10 mg)Enalapril (5 mg)p-value
All-Cough Frequency (Mean Score ± SE)40.6 ± 3.852.8 ± 3.60.02
Nonproductive Cough Frequency (Mean Score ± SE)26.7 ± 3.540.3 ± 3.4≤ 0.01
Patients Spontaneously Reporting Cough10 (12%)25 (27%)0.01

References

Technical Support Center: Fosinopril Dosage in Renal Impairment Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting fosinopril (B1673572) dosage for renally impaired research subjects. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is hydrolyzed by esterases in the gastrointestinal mucosa and liver to its active metabolite, fosinoprilat (B1673573).[1] Fosinoprilat is a competitive inhibitor of angiotensin-converting enzyme (ACE).[2] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS) and is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, fosinoprilat decreases plasma levels of angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.[2]

Q2: How is this compound eliminated from the body, and why is this important for subjects with renal impairment?

A2: Fosinoprilat has a unique dual-excretion pathway; it is eliminated by both the kidneys and the liver.[4] This dual pathway is advantageous in subjects with renal impairment because the liver can compensate for decreased renal clearance.[5][6] This characteristic distinguishes this compound from many other ACE inhibitors that are primarily cleared by the kidneys.[1][4]

Q3: Is a dosage adjustment of this compound required for all research subjects with renal impairment?

A3: Not necessarily. Due to the compensatory hepatic elimination, dosage adjustments may not be needed for subjects with mild to moderate renal dysfunction.[1] However, in cases of severe renal impairment or in subjects with heart failure and renal dysfunction, a lower initial dose is recommended.[6]

Q4: What are the potential risks of administering this compound to subjects with renal impairment?

A4: While this compound is generally considered safer than other ACE inhibitors in this population, potential risks include hypotension (a sharp drop in blood pressure), hyperkalemia (elevated potassium levels), and a further decline in renal function.[7] It is crucial to monitor blood pressure, serum potassium, and renal function throughout the study.

Troubleshooting Guide

Problem: Unexpectedly high plasma concentrations of fosinoprilat are observed in a subject with mild renal impairment.

  • Possible Cause: While this compound has compensatory hepatic clearance, individual variability can exist. The subject might have underlying hepatic insufficiency that was not initially diagnosed.

  • Solution: Review the subject's medical history for any signs of liver disease. Consider performing liver function tests. A reduction in dose may be necessary.

Problem: A research subject develops hyperkalemia after initiation of this compound.

  • Possible Cause: this compound can increase serum potassium by reducing aldosterone secretion.[2] The risk is higher in subjects with renal insufficiency or those taking other medications that can elevate potassium (e.g., potassium-sparing diuretics, potassium supplements).[7]

  • Solution: Discontinue any concomitant medications that may contribute to hyperkalemia. Monitor serum potassium levels closely. A reduction in this compound dosage or discontinuation of the drug may be required.

Data Presentation

The following tables summarize the pharmacokinetic parameters of fosinoprilat in subjects with varying degrees of renal function.

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Subjects with Normal vs. Impaired Renal Function

ParameterNormal Renal Function (Creatinine Clearance > 80 mL/min/1.73m²)Impaired Renal Function (Creatinine Clearance 10-80 mL/min/1.73m²)
Cmax (ng/mL) 324 ± 0.25387 ± 0.19
tmax (h) 3.03.5
AUC (ng·h/mL) 2701 ± 0.353510 ± 0.29
Cumulative Urinary Excretion (%) 7.40 ± 2.565.08 ± 2.70

Data adapted from a study involving a single 20 mg dose of this compound.[8]

Table 2: Pharmacokinetic Parameters of Fosinoprilat in Hemodialysis Patients

ParameterValue
Cmax (ng/mL) 197
tmax (h) 5.2
Bioavailability (%) 29.2
Half-life (h) 28.3
Clearance by Hemodialysis (%) ~1.5

Data from a study in hemodialysis patients following a 10 mg oral dose of 14C-fosinopril.[9]

Table 3: Accumulation Index of Fosinoprilat and Other ACE Inhibitors in Patients with Chronic Renal Insufficiency (Creatinine Clearance < 30 mL/min)

ACE InhibitorAccumulation Index (Day 10 AUC / Day 1 AUC)
Fosinoprilat 1.27
Enalaprilat (B1671235) 1.77
Lisinopril (B193118) 2.62

This table illustrates the lower accumulation of fosinoprilat compared to other ACE inhibitors in subjects with severe renal impairment.[4]

Experimental Protocols

1. Determination of Fosinoprilat in Human Plasma via Liquid Chromatography

  • Objective: To quantify the concentration of fosinoprilat in plasma samples.

  • Methodology: A high-performance liquid chromatography (HPLC) method with UV detection can be utilized.

    • Sample Preparation: Plasma samples are diluted with the mobile phase.[10]

    • Chromatographic System: An HPLC system equipped with a C18 column (e.g., Bakerbond ENV 4.6 mm x 150 mm, 5 µm particle size) is used.[10]

    • Mobile Phase: A microemulsion system can be employed, consisting of diisopropyl ether, sodium dodecyl sulphate (SDS), n-propanol, and an aqueous solution of di-sodium hydrogen phosphate (B84403) adjusted to an acidic pH.[10]

    • Detection: UV detection is performed at a wavelength of 220 nm.[10]

    • Flow Rate: A flow rate of 1.0 mL/min is maintained.[10]

  • Validation: The method should be validated for specificity, linearity, limit of quantification, precision, accuracy, and stability according to regulatory guidelines.[10]

2. Radioenzymatic Assay for ACE Inhibitor Activity

  • Objective: To determine the inhibitory activity of fosinoprilat on angiotensin-converting enzyme.

  • Methodology:

    • Sample Preparation: Plasma or urine samples are diluted with methanol (B129727) to precipitate endogenous ACE, followed by centrifugation. The supernatant is further diluted with a suitable buffer (e.g., HEPES buffer, pH 8).[11]

    • Incubation: The diluted samples are incubated at 37°C with the substrate [3H]hippurylglycylglycine and rabbit lung ACE.[11]

    • Extraction: The reaction is stopped by adding hydrochloric acid, and the product, [3H]hippuric acid, is extracted into a scintillation cocktail.[11]

    • Quantification: The radioactivity is measured, and a standard curve is used to correlate enzyme activity with the concentration of the ACE inhibitor.[11]

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone secretes Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Fosinoprilat Fosinoprilat Fosinoprilat->ACE inhibits Dosage_Adjustment_Workflow Start Subject with Renal Impairment Assess_Renal_Function Assess Severity of Renal Impairment (Creatinine Clearance) Start->Assess_Renal_Function Mild_Moderate Mild to Moderate Impairment (CrCl > 30 mL/min) Assess_Renal_Function->Mild_Moderate Mild/Moderate Severe Severe Impairment (CrCl < 30 mL/min) Assess_Renal_Function->Severe Severe Standard_Dose Initiate Standard this compound Dose (e.g., 10 mg/day) Mild_Moderate->Standard_Dose Heart_Failure Concomitant Heart Failure? Severe->Heart_Failure Heart_Failure->Standard_Dose No Reduced_Dose Initiate Reduced this compound Dose (e.g., 5 mg/day) Heart_Failure->Reduced_Dose Yes Monitor Monitor Blood Pressure, Serum Potassium, and Renal Function Standard_Dose->Monitor Reduced_Dose->Monitor Titrate Titrate Dose Based on Response and Tolerance Monitor->Titrate Titrate->Monitor Adjust and Continue Monitoring End Maintain Effective and Safe Dose Titrate->End Optimal Dose Achieved

References

Technical Support Center: Formulation of Fosinopril Sodium and its Polymorphic Forms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the polymorphic forms of fosinopril (B1673572) sodium in formulation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation of this compound sodium, with a focus on challenges arising from its polymorphism.

Problem 1: Inconsistent Dissolution Profiles Batch-to-Batch

  • Question: We are observing significant variability in the dissolution rates of our this compound sodium tablets between different manufacturing batches. What could be the cause and how can we troubleshoot this?

  • Answer: Inconsistent dissolution profiles for this compound sodium formulations are frequently linked to the presence of different polymorphic forms of the active pharmaceutical ingredient (API). This compound sodium is known to exist in at least two polymorphic forms, and these forms can have different solubilities and dissolution rates. The less stable polymorph (Form B) is generally more soluble than the more stable polymorph (Form A).[1][2][3][4] The manufacturing process itself (e.g., milling, granulation, drying) can sometimes induce a polymorphic transformation, leading to a mix of forms in the final product.

    Troubleshooting Steps:

    • Polymorph Characterization: The first step is to determine the polymorphic form(s) present in the API batches exhibiting variable dissolution. Powder X-ray Diffraction (PXRD) is the definitive method for identifying the specific polymorphs.[1][5] Differential Scanning Calorimetry (DSC) can also be used to detect the presence of different forms through their distinct thermal events (e.g., melting points).[1][5][6]

    • Raw Material Control: Implement a strict incoming raw material analysis protocol. Each batch of this compound sodium API should be tested to confirm it is the desired, stable polymorphic form (Form A) before being used in manufacturing.

    • Process Parameter Review: Evaluate your manufacturing process for steps that could induce polymorphic changes. High mechanical stress (e.g., high-shear granulation, aggressive milling) and the presence of certain solvents or moisture can cause transformations.[1][3]

    • Formulation Excipient Compatibility: While less common, interactions with excipients under certain conditions could potentially influence the stability of the polymorphic form. Review the compatibility studies for your formulation.

Problem 2: Changes in Tablet Hardness and Friability Upon Storage

  • Question: Our this compound sodium tablets show a gradual increase in hardness and a decrease in friability during stability studies. Could this be related to polymorphism?

  • Answer: Yes, changes in the physical properties of tablets on storage can be an indication of a polymorphic transformation of the API. If the formulation was manufactured with a less stable, metastable polymorph, it may slowly convert to the more stable form over time.[3] This change in the crystal structure of the API can alter the tablet's mechanical properties.

    Troubleshooting Steps:

    • Stability Testing with Polymorph Analysis: Incorporate polymorphic analysis (using PXRD and DSC) into your stability testing protocol. Test tablets at each stability time point to see if there is a change in the polymorphic form of the this compound sodium.

    • Hygroscopicity Assessment: The presence of moisture can facilitate polymorphic transformations.[1] Assess the hygroscopicity of your formulation and ensure appropriate packaging to protect the tablets from moisture.

    • Use of the Stable Polymorph: To prevent this issue, it is highly recommended to use the most thermodynamically stable polymorph (Form A) in your formulation, as it is less likely to undergo changes during storage.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound sodium?

A1: this compound sodium is known to exist in at least two crystalline polymorphic forms, commonly referred to in the literature as Form A and Form B.[1][2]

Q2: Which is the more stable polymorphic form of this compound sodium?

A2: Form A is considered to be the more thermodynamically stable polymorph of this compound sodium.[1][2] Form B is a metastable form.[1] In pharmaceutical development, using the most stable polymorph is generally preferred to ensure the consistency, stability, and performance of the drug product throughout its shelf life.[3]

Q3: How do the properties of Form A and Form B differ?

A3: The primary differences between the polymorphic forms of a drug substance lie in their physicochemical properties.[3][7] For this compound sodium, Form A and Form B have distinct Powder X-ray Diffraction (PXRD) patterns and different thermal behaviors as observed by Differential Scanning Calorimetry (DSC).[1] While specific solubility data is not extensively published, it is a general principle that the metastable form (Form B) will be more soluble than the stable form (Form A).[4]

Q4: What analytical techniques are essential for characterizing this compound sodium polymorphs?

A4: A combination of analytical techniques is recommended for the thorough characterization of this compound sodium polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the primary and most definitive technique for identifying the crystal structure of each polymorph.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, which are unique for each polymorph.[5][6]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can detect differences in the vibrational spectra of the polymorphs, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the local molecular environment and conformation of the this compound sodium molecules in the solid state.

Data on Physicochemical Properties

The following table summarizes the key distinguishing characteristics of the known polymorphic forms of this compound sodium based on available data.

PropertyPolymorph Form APolymorph Form BReference
Thermodynamic Stability More StableLess Stable (Metastable)[1][2]
Relative Solubility LowerHigher[4]
Differential Scanning Calorimetry (DSC) Exhibits a distinct endotherm corresponding to its melting point.Exhibits a different thermal profile, potentially showing a solid-solid transition to Form A before melting, or a lower melting point.[1]
Powder X-ray Diffraction (PXRD) Characteristic diffraction pattern.A distinct diffraction pattern that differs from Form A.[1][8]
Infrared (IR) Spectroscopy Unique IR spectrum.IR spectrum differs from Form A, particularly in regions corresponding to the acetal (B89532) side chain and peptide bond.
Experimental Protocols

1. Polymorph Identification by Powder X-ray Diffraction (PXRD)

  • Objective: To identify the polymorphic form(s) of this compound sodium in a given sample.

  • Methodology:

    • Sample Preparation: Gently grind the this compound sodium sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

    • Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed) as per standard operating procedures. A typical scan range would be from 3° to 40° 2θ.

    • Data Acquisition: Place the powdered sample on the sample holder and initiate the scan.

    • Data Analysis: Compare the resulting diffractogram with reference patterns for Form A and Form B of this compound sodium. The presence of characteristic peaks at specific 2θ angles will confirm the identity of the polymorph(s) present.[8]

2. Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Objective: To characterize the thermal properties (e.g., melting point, phase transitions) of this compound sodium polymorphs.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the this compound sodium sample into an aluminum DSC pan. Crimp the pan to seal it.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

    • Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (crystallization) events. The peak temperature of the melting endotherm is taken as the melting point. Compare the thermal events to those of known reference standards for Form A and Form B.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Polymorph Characterization cluster_decision Identification and Decision cluster_results Results cluster_action Action start This compound Sodium Sample (Unknown Polymorphic Content) pxrd Powder X-ray Diffraction (PXRD) start->pxrd Primary Analysis dsc Differential Scanning Calorimetry (DSC) start->dsc Thermal Analysis ftir FT-IR Spectroscopy start->ftir Spectroscopic Analysis compare Compare Data with Reference Standards pxrd->compare dsc->compare ftir->compare form_a Identified as Pure Form A compare->form_a Match with Form A form_b Identified as Pure Form B or Mixture compare->form_b Match with Form B or Mixture unknown Unidentified Form compare->unknown No Match proceed Proceed with Formulation form_a->proceed rejection Reject Batch or Conduct Further Investigation form_b->rejection unknown->rejection

Caption: Experimental workflow for the characterization of this compound sodium polymorphs.

troubleshooting_workflow start Inconsistent Formulation Performance Observed (e.g., Dissolution Variability) q1 Is the polymorphic form of the API controlled and monitored? start->q1 a1_no Implement PXRD and DSC for API batch release and stability testing. q1->a1_no No a1_yes Analyze failing batches for polymorphic changes. q1->a1_yes Yes q2 Has a polymorphic transformation occurred in the final dosage form? a1_no->q2 a1_yes->q2 a2_yes Review manufacturing process (granulation, milling, drying) for high-energy steps. q2->a2_yes Yes a2_no Investigate other formulation factors (e.g., excipient variability, binder concentration). q2->a2_no No solution Optimize process to avoid polymorphic transition or reformulate with stable polymorph. a2_yes->solution

Caption: Troubleshooting decision tree for formulation issues related to polymorphism.

References

Preventing degradation of fosinopril during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fosinopril (B1673572) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample storage and preparation. Accurate quantification of this compound, a prodrug, and its active metabolite, fosinoprilat (B1673573), is critical for reliable pharmacokinetic and bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation in biological samples, such as plasma and blood, is enzymatic hydrolysis. This compound is an ester prodrug that is rapidly converted to its active metabolite, fosinoprilat, by esterase enzymes present in these matrices. This ex vivo conversion can lead to an underestimation of this compound concentrations and an overestimation of fosinoprilat concentrations.

Q2: How can I prevent the ex vivo hydrolysis of this compound in plasma samples?

A2: To prevent the ex vivo hydrolysis of this compound, it is crucial to inhibit esterase activity immediately after sample collection. The most effective method is the acidification of the plasma sample. Adding formic acid to the plasma has been shown to effectively stabilize this compound. Additionally, using EDTA as an anticoagulant and maintaining low temperatures (i.e., processing samples on ice) during collection and processing can further minimize degradation.

Q3: What are the recommended storage conditions for this compound and fosinoprilat in plasma?

A3: For long-term storage, stabilized plasma samples should be kept at -80°C. Under these conditions, both this compound and fosinoprilat have demonstrated stability for at least 30 days. For short-term storage, stabilized samples are stable for up to 6 hours at room temperature. It is also important to minimize freeze-thaw cycles, as both analytes are stable through at least three cycles when stored at -80°C.

Q4: Besides enzymatic degradation, what other factors can affect this compound stability?

A4: this compound is susceptible to degradation under hydrolytic (both acidic and basic) and photo-acidic conditions.[1][2] It is relatively stable under oxidative and thermal stress.[1][2] Therefore, it is important to protect this compound solutions from prolonged exposure to light and extreme pH conditions.

Q5: What are the best practices for preparing this compound stock solutions?

A5: this compound sodium is a white to off-white crystalline powder that is soluble in water, methanol (B129727), and ethanol. Stock solutions are typically prepared in methanol or a mixture of methanol and water. For storage, stock solutions should be kept in tightly sealed containers, protected from light, and stored at low temperatures. Stability has been demonstrated for up to one month at -20°C and for up to six months at -80°C.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or undetectable this compound concentrations in plasma samples. Incomplete inhibition of esterase activity leading to ex vivo hydrolysis to fosinoprilat.- Ensure immediate acidification of plasma samples with formic acid after separation.- Use collection tubes containing EDTA and keep samples on ice during processing.- Minimize the time between sample collection and stabilization/freezing.
High variability in this compound concentrations between replicate analyses of the same sample. Inconsistent sample handling and storage; repeated freeze-thaw cycles.- Adhere strictly to a standardized protocol for sample collection, processing, and storage.- Aliquot samples after the first thaw to avoid multiple freeze-thaw cycles of the bulk sample.- Ensure thorough mixing of samples after thawing and before extraction.
Degradation of this compound in stock or working solutions. Improper storage conditions (e.g., exposure to light, elevated temperature, or non-optimal pH).- Store stock solutions at -80°C for long-term storage or -20°C for short-term storage in amber vials or wrapped in foil to protect from light.- Prepare working solutions fresh daily from the stock solution.
Poor recovery of this compound during sample extraction. Suboptimal extraction procedure; non-specific binding to container surfaces.- Optimize the protein precipitation or liquid-liquid extraction method. Ensure the pH of the extraction solvent is appropriate.- Use low-binding polypropylene (B1209903) tubes for sample collection and storage.
Presence of unexpected peaks in the chromatogram. Degradation of this compound into byproducts other than fosinoprilat.- Review the sample handling and storage history for exposure to extreme pH or light.- Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent drug.

Data Summary

Table 1: Stability of this compound and Fosinoprilat in Stabilized Rat Plasma
ConditionDurationAnalyteStability (% of Initial Concentration)
Room Temperature6 hoursThis compoundStable
FosinoprilatStable
Freeze-Thaw Cycles (-80°C to RT)3 cyclesThis compoundStable
FosinoprilatStable
Long-Term Storage30 daysThis compoundStable
FosinoprilatStable
Post-Preparative (Autosampler at 4°C)36 hoursThis compoundStable
FosinoprilatStable

Data summarized from a study utilizing formic acid for plasma stabilization.

Table 2: Forced Degradation Conditions for this compound
Stress ConditionOutcome
Hydrolytic (Acidic, Basic, Neutral)Degradation observed.[1]
OxidativeStable.[1]
Photolytic (Acidic)Degradation observed.[1]
ThermalStable.[1]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Stabilization
  • Blood Collection: Collect whole blood samples in tubes containing EDTA as the anticoagulant.

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection to slow down enzymatic activity.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Stabilization: To every 950 µL of plasma, add 50 µL of 8.8% formic acid in water (v/v). This will result in a final formic acid concentration of approximately 0.44%.

  • Vortexing: Vortex the stabilized plasma samples for 10 seconds to ensure thorough mixing.

  • Storage: Immediately store the stabilized plasma samples at -80°C until analysis.

Protocol 2: UFLC-MS/MS Analysis of this compound and Fosinoprilat
  • Instrumentation: An ultra-fast liquid chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS).

  • Sample Preparation:

    • Thaw the stabilized plasma samples at room temperature.

    • To a 50 µL aliquot of the plasma sample, add an internal standard solution.

    • Precipitate proteins by adding a suitable volume of acetonitrile (B52724) (e.g., 200 µL).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the UFLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Welch Ultimate XB-C18).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing formic acid.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard.

Visualizations

Fosinopril_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound (Ester Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Enzymatic Hydrolysis (in vivo and ex vivo) DegradationProducts Other Degradation Products This compound->DegradationProducts Hydrolytic (Acid/Base) Photo-acidic Degradation

Caption: Primary degradation pathways of this compound.

Sample_Preparation_Workflow Start Start: Blood Sample Collection 1. Collect Blood in EDTA tubes (Keep on ice) Start->Collection Centrifugation 2. Centrifuge at 4°C Collection->Centrifugation Plasma 3. Separate Plasma Centrifugation->Plasma Stabilization 4. Add Formic Acid Plasma->Stabilization Storage 5. Store at -80°C Stabilization->Storage Analysis Analysis Storage->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for Fosinopril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic hydrolysis step for the synthesis of fosinopril (B1673572).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic hydrolysis for this compound synthesis?

The synthesis of this compound often involves the use of a racemic mixture of a precursor ester. Enzymatic hydrolysis is employed for the enantioselective conversion of one of the enantiomers in the racemic mixture. This process typically utilizes a protease or an esterase to selectively hydrolyze the ester function of one enantiomer, allowing for the separation of the desired stereoisomer, which is a key intermediate in the synthesis of this compound.

Q2: Which enzymes are recommended for this hydrolysis?

Proteases, particularly those derived from bacteria of the genus Bacillus, such as Bacillus licheniformis, have been shown to be effective.[1] Esterases from various sources including bacteria, fungi, and animals can also be utilized for this enantioselective hydrolysis.[1]

Q3: How can the progress of the enzymatic hydrolysis be monitored?

The reaction progress can be monitored by two primary methods:

  • High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of the substrate (racemic precursor) and the product (hydrolyzed intermediate). The reaction is typically monitored until approximately 50% conversion of the starting racemate is achieved.[1]

  • pH-Stat Titration: As the hydrolysis of the ester bond releases a carboxylic acid, the pH of the reaction mixture will decrease. A pH-stat instrument can be used to maintain a constant pH by the automated addition of a base (e.g., NaOH). The rate of base addition is directly proportional to the rate of the enzymatic reaction. The reaction is considered complete when the titrator no longer needs to add base to maintain the set pH.[1]

Troubleshooting Guide

Low or No Enzymatic Activity

Q4: I am observing very low or no conversion of my this compound precursor. What are the possible causes and solutions?

Several factors can contribute to low or no enzymatic activity. Consider the following troubleshooting steps:

  • Enzyme Quality and Activity:

    • Problem: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Ensure the enzyme is stored at the recommended temperature and is within its expiration date. It is advisable to perform an activity assay on the enzyme using a standard substrate to confirm its viability before use.

  • Reaction Conditions:

    • Problem: The pH, temperature, or buffer composition may not be optimal for the enzyme.

    • Solution: Verify that the reaction pH and temperature are within the optimal range for the specific enzyme being used. For proteases from Bacillus, a pH between 5 and 9 and a temperature between 15°C and 60°C are generally recommended, with a preferred range of 20°C to 40°C.[1] Ensure the buffer system is appropriate and does not contain any inhibitory components.

  • Substrate Solubility:

    • Problem: The this compound precursor may not be sufficiently soluble in the aqueous reaction medium, limiting its availability to the enzyme.[1]

    • Solution: The patent for this process suggests that the reaction does not require highly diluted conditions.[1] However, if solubility is an issue, ensure the substrate is fully dissolved. The protocol may involve suspending the racemic mixture in a buffer and adding a few drops of a base like 2N NaOH to achieve complete dissolution while maintaining the pH in the 7-8 range.[1]

Incomplete Conversion or Stalled Reaction

Q5: My reaction starts well but then stalls, leaving a significant amount of unreacted precursor. Why is this happening and what can I do?

Incomplete conversion is a common issue. Here are potential causes and their remedies:

  • Product Inhibition:

    • Problem: The accumulation of the hydrolyzed product may inhibit the enzyme, slowing down or stopping the reaction.

    • Solution: Consider strategies for in-situ product removal, if feasible. Alternatively, optimizing the initial substrate concentration may help to mitigate the inhibitory effects.

  • Enzyme Instability:

    • Problem: The enzyme may not be stable under the reaction conditions for the required duration. The typical reaction time can be 1-2 days.[1]

    • Solution: Check the stability of your enzyme at the operating pH and temperature over the full course of the reaction. If enzyme denaturation is suspected, consider using a lower temperature, which may require a longer reaction time, or immobilizing the enzyme to improve its stability.

  • pH Shift:

    • Problem: If not using a pH-stat, the production of the acidic product will lower the pH of the reaction mixture, potentially moving it out of the optimal range for the enzyme and causing the reaction to slow down or stop.

    • Solution: Use a pH-stat to maintain a constant pH throughout the reaction. If a pH-stat is not available, use a well-buffered system and periodically monitor and adjust the pH manually.

Poor Enantioselectivity

Q6: The enzymatic hydrolysis is proceeding, but the enantiomeric excess (e.e.) of the product is low. How can I improve the enantioselectivity?

  • Enzyme Choice:

    • Problem: The selected enzyme may not have high enantioselectivity for the specific this compound precursor.

    • Solution: Screen a panel of different proteases and esterases to identify an enzyme with higher enantioselectivity for your substrate.

  • Reaction Conditions:

    • Problem: Temperature and the presence of co-solvents can influence the enantioselectivity of an enzyme.

    • Solution: Systematically vary the reaction temperature. In some cases, lowering the temperature can enhance enantioselectivity. If using co-solvents to improve substrate solubility, be aware that they can impact enzyme structure and selectivity. Screen different co-solvents and their concentrations.

Experimental Protocols & Data

Table of Recommended Reaction Parameters
ParameterRecommended RangeOptimal Value (Example)Reference
Enzyme Protease, EsteraseProtease from Bacillus licheniformis[1]
pH 5 - 97.5[1]
Temperature 15°C - 60°C25°C[1]
Substrate Conc. Not highly diluted0.250 g in 15 mL buffer[1]
Reaction Time 1 - 2 daysMonitored to ~50% conversion[1]
Monitoring HPLC, pH-StatBoth[1]
Detailed Experimental Protocol: Enzymatic Hydrolysis using a pH-Stat
  • Substrate Preparation: Suspend 0.250 g of the racemic mixture of the this compound precursor in 15 mL of 0.05 M phosphate (B84403) buffer at a pH of 7.5 in a reaction vessel.[1]

  • Solubilization: While stirring, add a few drops of 2N NaOH to maintain the pH between 7 and 8 and to ensure the complete dissolution of the solid.[1]

  • pH-Stat Setup: Place the reaction vessel in a pH-stat system and set the endpoint to a pH of 7.5.[1]

  • Enzyme Addition: Prepare a solution of the enzyme (e.g., 1.0 mg of freeze-dried ESL-001-01 enzyme in 0.5 mL of 0.05 M phosphate buffer at pH 7.0) and add it to the reaction mixture.[1]

  • Reaction Monitoring: Allow the reaction to proceed under stirring. The pH-stat will automatically add a titrant (e.g., 0.1 N NaOH) to maintain the pH at 7.5. The reaction is complete when the titrator ceases to add the titrant.[1] The reaction can be stopped after approximately 2 days.[1]

  • Work-up: Once the reaction is complete, acidify the solution to approximately pH 4 with 1N HCl and extract the product with a suitable organic solvent like ethyl acetate.[1]

Detailed Experimental Protocol: HPLC Monitoring
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 20 μl) of the reaction solution.[1]

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer with trifluoroacetic acid).

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: Inject the sample into the HPLC system. The retention times of the substrate and product will differ, allowing for their separation and quantification. Calculate the percentage conversion based on the peak areas of the substrate and product.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring In-Process Control cluster_workup Product Isolation A Suspend Racemic Precursor in Buffer B Adjust pH for Dissolution A->B C Set up pH-Stat (e.g., pH 7.5) B->C D Add Enzyme Solution C->D E Monitor Reaction (1-2 days) D->E F HPLC Analysis for Conversion E->F Periodic Sampling G pH-Stat Data for Reaction Rate E->G Continuous H Acidify Reaction Mixture E->H Reaction Complete (~50% conversion) I Extract with Organic Solvent H->I

Caption: Workflow for enzymatic hydrolysis of this compound precursor.

Troubleshooting_Tree cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_inhibition Reaction Inhibition Start Low/No Conversion? Enzyme_Activity Check Enzyme Activity & Storage Start->Enzyme_Activity Yes pH_Temp Verify Optimal pH & Temperature Start->pH_Temp Yes Enzyme_Conc Optimize Enzyme Concentration Enzyme_Activity->Enzyme_Conc Solution Problem Resolved Enzyme_Conc->Solution Substrate_Sol Ensure Substrate is Fully Dissolved pH_Temp->Substrate_Sol Product_Inhib Investigate Product Inhibition Substrate_Sol->Product_Inhib Enzyme_Stab Check Enzyme Stability Over Time Product_Inhib->Enzyme_Stab Enzyme_Stab->Solution

Caption: Troubleshooting decision tree for low conversion.

References

Challenges in measuring fosinopril concentrations due to rapid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the measurement of fosinopril (B1673572) concentrations, primarily due to its rapid and extensive metabolism to the active metabolite, fosinoprilat (B1673573).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to measure this compound in plasma samples?

A1: this compound is an ester prodrug that undergoes rapid and complete hydrolysis to its active diacid metabolite, fosinoprilat, in the gastrointestinal mucosa and liver.[1][2][3][4] This biotransformation is so efficient that peak plasma concentrations of this compound itself are often very low or undetectable, while fosinoprilat is the predominant species observed. After an oral dose, approximately 75% of the radioactivity in plasma is attributed to fosinoprilat.[2][5][6]

Q2: What is the primary active form of the drug that I should be measuring?

A2: For pharmacokinetic and pharmacodynamic (PK/PD) studies, the primary analyte of interest is fosinoprilat. Fosinoprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE) and is responsible for the therapeutic effects of the drug.[1][2][4]

Q3: What is the typical timeframe to reach maximum concentration of fosinoprilat in plasma?

A3: The peak plasma concentration (Tmax) of fosinoprilat is typically reached in approximately 3 hours following oral administration of this compound.[1][5][7]

Q4: Can the presence of food in the gastrointestinal tract affect the measurement?

A4: While the rate of absorption of this compound may be slowed by the presence of food, the overall extent of absorption is essentially unaffected.[1][5]

Q5: Are there any other significant metabolites of this compound that I should be aware of?

A5: Yes, in addition to fosinoprilat, two other metabolites have been identified in plasma: a glucuronide conjugate of fosinoprilat (20-30% of radioactivity) and a p-hydroxy metabolite of fosinoprilat (1-5% of radioactivity).[1][2][5][6] The glucuronide conjugate does not possess ACE inhibitory activity.[1][5][6]

Troubleshooting Guide

Issue 1: Undetectable or very low concentrations of this compound in plasma samples.

Possible Cause Recommended Solution
Rapid in vivo Metabolism: this compound is quickly converted to fosinoprilat after administration.Focus on quantifying fosinoprilat as the primary analyte. If measurement of this compound is essential, consider very early and frequent blood sampling time points post-administration.
Ex vivo Degradation: The ester linkage in this compound is susceptible to hydrolysis by esterases present in blood.[8][9]Immediately upon collection, stabilize blood samples. Use collection tubes containing an esterase inhibitor like sodium fluoride. Acidify plasma samples with formic acid to a pH that inhibits esterase activity.[9]
Analytical Method Sensitivity: The analytical method may not be sensitive enough to detect the low levels of the parent drug.Utilize highly sensitive analytical techniques such as Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).[9]

Issue 2: High variability in fosinoprilat concentrations between subjects.

Possible Cause Recommended Solution
Individual Differences in Metabolism: Genetic polymorphisms in esterases or liver function can lead to inter-individual variability.Increase the number of subjects in the study to ensure statistical power. Consider genotyping subjects for relevant metabolic enzymes if variability is a persistent issue.
Co-administered Medications: Antacids containing aluminum or magnesium hydroxide (B78521) can impair the absorption of this compound.[2][7]If co-administration is necessary, separate the dosing of this compound and antacids by at least two hours.[2]
Renal and Hepatic Function: Fosinoprilat is eliminated by both renal and hepatic pathways.[3][7][10] Impairment in either of these organs can affect clearance and thus plasma concentrations.Document and consider the renal and hepatic function of study subjects as a potential covariate in data analysis.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Fosinoprilat

ParameterValueSpeciesReference
Time to Peak Concentration (Tmax)~3 hoursHuman[1][5][7]
Effective Half-Life (Hypertensive Patients)11.5 hoursHuman[1][2]
Effective Half-Life (Heart Failure Patients)14 hoursHuman[1][2]
Terminal Elimination Half-Life (Intravenous)~12 hoursHuman[5]
Protein Binding>99%Human[5][7]
Absolute Bioavailability~36%Human[5]

Table 2: Relative Abundance of this compound and its Metabolites in Plasma

CompoundRelative Abundance (% of Radioactivity)Reference
Fosinoprilat75%[2][5][6]
Glucuronide Conjugate of Fosinoprilat20-30%[2][5][6]
p-hydroxy Metabolite of Fosinoprilat1-5%[2][5][6]

Experimental Protocols

Protocol 1: Sample Stabilization and Preparation for LC-MS/MS Analysis

This protocol is adapted from methodologies designed to prevent the ex vivo degradation of this compound.[8][9]

  • Blood Collection: Collect whole blood samples in tubes containing an anticoagulant and an esterase inhibitor (e.g., EDTA and sodium fluoride).

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Acidification: To the collected plasma, add formic acid to a final concentration that effectively inhibits esterase activity (e.g., a 1:10 ratio of 1% formic acid in water to plasma).[9]

  • Protein Precipitation: For sample clean-up, perform protein precipitation by adding a solvent like acetonitrile (B52724) (e.g., in a 3:1 ratio of acetonitrile to plasma).

  • Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Inject the supernatant into a validated LC-MS/MS system for the simultaneous quantification of this compound and fosinoprilat.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound

The following is an example of an isocratic reversed-phase HPLC method for the determination of this compound.[11]

  • Column: Phenomenex RP18 (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: Methanol: 10% Aqueous Phosphoric Acid (800:195:5, v/v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 205 nm

  • Injection Volume: 20 µL

Visualizations

Fosinopril_Metabolism This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Rapid Hydrolysis (GI Mucosa, Liver) [Carboxylesterases] Glucuronide Glucuronide Conjugate (Inactive) Fosinoprilat->Glucuronide Glucuronidation Hydroxy p-hydroxy Metabolite Fosinoprilat->Hydroxy Hydroxylation

This compound's metabolic pathway to its active and inactive forms.

Experimental_Workflow cluster_collection Sample Collection & Stabilization cluster_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Collection (with Esterase Inhibitor) Plasma Plasma Separation (Centrifugation) Blood->Plasma Acidify Plasma Acidification (e.g., Formic Acid) Plasma->Acidify Protein Protein Precipitation (e.g., Acetonitrile) Acidify->Protein Supernatant Supernatant Collection Protein->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for this compound and fosinoprilat analysis in plasma.

References

Mitigating fosinopril's interaction with other drugs in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of fosinopril (B1673572) with other therapeutic agents.

Frequently Asked Questions (FAQs)

This compound Metabolism and Transport

Q1: What is the primary metabolic pathway for this compound?

This compound is a prodrug that is hydrolyzed by carboxylesterases, primarily in the liver and gastrointestinal mucosa, to its active metabolite, fosinoprilat (B1673573). Fosinoprilat is the active angiotensin-converting enzyme (ACE) inhibitor.

Q2: Which enzymes are responsible for the metabolism of this compound?

The conversion of this compound to fosinoprilat is mediated by carboxylesterases.

Q3: What are the main excretion routes for this compound and its active metabolite?

Fosinoprilat is eliminated through both renal and hepatic pathways. This dual excretion pathway is a notable characteristic of this compound.

Troubleshooting Drug Interactions

Interaction with Diuretics

Q1: We observed significant hypotension in our animal models after co-administering this compound with a thiazide diuretic. How can we mitigate this?

This is a known pharmacodynamic interaction. This compound's antihypertensive effect is potentiated by diuretics. To mitigate this, consider the following experimental adjustments:

  • Staggered Dosing: Administer the diuretic and this compound at different times. In clinical settings, it's often recommended to discontinue the diuretic 2-3 days before initiating this compound therapy.

  • Dose Reduction: Start with a lower dose of this compound when co-administering with a diuretic.

  • Volume Status Monitoring: Ensure the subjects are not volume-depleted before this compound administration, as this can exacerbate the hypotensive effect.

Q2: Our study involves the co-administration of this compound and a potassium-sparing diuretic (e.g., spironolactone), and we are seeing elevated serum potassium levels. What is the mechanism and how can we manage this?

This compound, like other ACE inhibitors, can increase serum potassium levels by decreasing aldosterone (B195564) secretion. Potassium-sparing diuretics also increase serum potassium. Their concomitant use can lead to hyperkalemia.

  • Mechanism: this compound inhibits the production of angiotensin II, which in turn reduces aldosterone secretion. Aldosterone is responsible for potassium excretion; therefore, its reduction leads to potassium retention.

  • Management in a research setting:

    • Implement frequent monitoring of serum potassium levels.

    • Consider using a lower dose of the potassium-sparing diuretic.

    • Ensure the experimental diet is not high in potassium.

Interaction with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Q1: We are not seeing the expected antihypertensive effect of this compound in our rat models treated with an NSAID (e.g., ibuprofen). Why is this happening?

NSAIDs can reduce the antihypertensive effect of ACE inhibitors.

  • Mechanism: The antihypertensive effect of ACE inhibitors is partly mediated by prostaglandins, which have vasodilatory effects. NSAIDs inhibit prostaglandin (B15479496) synthesis, thereby counteracting the blood pressure-lowering effect of this compound.

  • Troubleshooting:

    • Consider using an alternative analgesic that does not interfere with prostaglandin synthesis if the study design allows.

    • If the NSAID is a necessary component of the study, a higher dose of this compound may be required to achieve the desired antihypertensive effect. This should be determined through a dose-response study.

    • Monitor renal function closely, as the combination can increase the risk of renal impairment, especially in subjects with pre-existing kidney conditions.

Interaction with Antacids

Q1: The plasma concentrations of fosinoprilat are lower than expected in our subjects who received an antacid shortly before this compound administration. What could be the cause?

Antacids containing aluminum or magnesium hydroxide (B78521) can impair the absorption of this compound, leading to reduced plasma levels of its active metabolite, fosinoprilat.

  • Mechanism: Antacids can alter gastric pH and may also adsorb this compound, thereby reducing its absorption from the gastrointestinal tract.

  • Mitigation Strategy: In your experimental protocol, ensure a time separation between the administration of antacids and this compound. A 2-hour interval is generally recommended.

Quantitative Data on this compound Drug Interactions

Co-administered Drug Pharmacokinetic/Pharmacodynamic Parameter Effect Mitigation Strategy
Hydrochlorothiazide Fosinoprilat AUCNo significant changeMonitor for hypotension
Fosinoprilat CmaxNo significant changeMonitor for hypotension
Hydrochlorothiazide AUC~14% decrease (not considered clinically significant)Generally not required
Antacids (Aluminum/Magnesium Hydroxide) Fosinoprilat Serum LevelsReducedSeparate administration by at least 2 hours
Fosinoprilat Urinary ExcretionReducedSeparate administration by at least 2 hours
Potassium-Sparing Diuretics (e.g., Spironolactone) Serum PotassiumIncreased risk of hyperkalemiaFrequent monitoring of serum potassium, consider dose reduction of the diuretic
NSAIDs (e.g., Ibuprofen) Antihypertensive Effect of this compoundReducedMonitor blood pressure and renal function, consider alternative analgesics
Lithium Serum Lithium LevelsIncreasedFrequent monitoring of serum lithium levels is recommended.

Experimental Protocols

In Vitro Study: CYP450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes.

Methodology:

  • System: Human liver microsomes.

  • Substrates: Use specific probe substrates for major CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, bufuralol (B1668043) for CYP2D6, and midazolam for CYP3A4).

  • Incubation:

    • Pre-incubate this compound (at a range of concentrations) with human liver microsomes and a NADPH-generating system.

    • Initiate the reaction by adding the probe substrate.

    • Incubate at 37°C for a specific time.

    • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

In Vivo Study: Pharmacokinetic Interaction with an NSAID in Rats

Objective: To evaluate the effect of co-administration of an NSAID (e.g., ibuprofen) on the pharmacokinetics of fosinoprilat.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Study Groups:

    • Group 1: this compound alone (oral administration).

    • Group 2: Ibuprofen (B1674241) alone (oral administration).

    • Group 3: this compound and ibuprofen co-administered orally.

  • Dosing: Administer the respective drugs at clinically relevant doses, adjusted for the animal model.

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of fosinoprilat and ibuprofen in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters of fosinoprilat (and ibuprofen) including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Statistical Analysis: Compare the pharmacokinetic parameters of fosinoprilat in the presence and absence of ibuprofen using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased_BP Vasoconstriction->Increased_BP This compound This compound ACE ACE This compound->ACE inhibits Renin Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.

DDI_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_clinical Clinical Evaluation Metabolism Metabolism Assays (Microsomes, Hepatocytes) PK_Study Pharmacokinetic (PK) Study in Animal Models Metabolism->PK_Study informs Transporter Transporter Assays (Caco-2, MDCK cells) Transporter->PK_Study Clinical_Trial Clinical Drug Interaction Study PK_Study->Clinical_Trial guides PD_Study Pharmacodynamic (PD) Study in Animal Models PD_Study->Clinical_Trial

Caption: Experimental workflow for investigating potential drug-drug interactions.

Mitigation_Logic Start Potential DDI Identified Mechanism Interaction Mechanism? Start->Mechanism Absorption Absorption-based (e.g., Antacids) Mechanism->Absorption Absorption Pharmacodynamic Pharmacodynamic (e.g., Diuretics, NSAIDs) Mechanism->Pharmacodynamic Pharmacodynamic Metabolic Metabolic Mechanism->Metabolic Metabolic Mitigation_Absorption Separate Dosing Times Absorption->Mitigation_Absorption Mitigation_PD Dose Adjustment & Monitor Biomarkers Pharmacodynamic->Mitigation_PD Mitigation_Metabolic Consider Alternative Drug or Dose Adjustment Metabolic->Mitigation_Metabolic

Caption: Logical relationship for mitigating this compound's drug interactions.

Technical Support Center: Long-Term Fosinopril Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers investigating the long-term effects of fosinopril (B1673572) in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Drug Administration & Dosing

  • Q1: What is the recommended method for long-term oral administration of this compound in rats?

    • A1: Daily oral gavage is a precise method for ensuring accurate dosing.[1][2] However, for long-term studies, consider acclimatizing the animals to the procedure to minimize stress, which can be a confounding factor.[3] Voluntary consumption by incorporating the drug into palatable food or drinking water can be an alternative, but intake variability must be carefully monitored.[4][5] If using drinking water, be aware of the potential for this compound sodium to self-associate at concentrations above 1.5 mg/mL, which could affect its bioavailability.[6]

  • Q2: My animals are showing signs of distress during oral gavage. How can I minimize this?

    • A2: Ensure proper restraint and use the correct size gavage needle for the animal's weight.[7] The needle length should be pre-measured from the corner of the mouth to the last rib.[7] Never force the needle; if resistance is met, withdraw and reinsert.[2] Using flexible tubes and providing a food reward after the procedure can also reduce stress.[4] For repeated gavage, dipping the needle in a sucrose (B13894) solution may improve acceptance.[4]

  • Q3: How should I prepare and store this compound for administration?

    • A3: this compound sodium can be dissolved in water. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers to prevent moisture degradation.[8] If preparing a solution for administration in drinking water, filter and sterilize it before use.[8] Be mindful that antacids containing aluminum or magnesium hydroxide (B78521) can impair the absorption of this compound.[9]

Animal Model Selection & Refinement

  • Q4: Which rat model is most appropriate for studying the long-term effects of this compound on hypertension and vascular remodeling?

    • A4: The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension that develops vascular structural alterations and endothelial dysfunction, making it suitable for this purpose.[10][11] Studies have successfully used SHRs to demonstrate the persistent blood pressure-lowering and vascular-protective effects of this compound.[10] Wistar-Kyoto (WKY) rats are the appropriate normotensive control for SHRs.

  • Q5: I am investigating this compound's effects on cardiac hypertrophy and the transition to heart failure. What is a suitable surgical model?

    • A5: Aortic banding is a common and effective method to induce pressure overload, leading to cardiac hypertrophy and eventual heart failure.[12] Transverse aortic constriction (TAC) and abdominal aortic constriction are two established techniques in rats.[13][14] The abdominal approach is generally less invasive and may be more clinically relevant to hypertensive heart disease due to the gradual onset of hypertrophy.[14]

  • Q6: What are some recommended models for studying this compound's long-term effects on chronic kidney disease (CKD)?

    • A6: The 5/6 nephrectomy (subtotal nephrectomy) model is a well-established surgical model for progressive renal failure.[15] It induces hypertension and structural changes in the remnant kidney, such as glomerulosclerosis and interstitial fibrosis.[15][16] Alternatively, adenine-induced nephropathy is a non-surgical model that can mimic many features of human CKD.[17]

Experimental Readouts & Complications

  • Q7: I am observing significant variability in blood pressure measurements in my long-term study. What could be the cause?

    • A7: Ensure consistent measurement conditions, including the time of day, animal handling, and measurement technique (e.g., tail-cuff plethysmography). Acclimatize animals to the measurement device to reduce stress-induced fluctuations. For continuous and more accurate data, consider using radiotelemetry.

  • Q8: Some of my this compound-treated animals are developing hyperkalemia. How should I manage this?

    • A8: Hyperkalemia is a known side effect of ACE inhibitors due to decreased aldosterone (B195564) secretion.[3] Monitor serum potassium levels regularly. If co-administering potassium-sparing diuretics or potassium supplements, do so with caution and increase the frequency of monitoring.[9]

  • Q9: How can I assess for potential liver toxicity during a long-term this compound study?

    • A9: While rare, ACE inhibitors have been associated with liver injury.[9][18] Monitor liver function by measuring serum aminotransferase levels periodically throughout the study.[18] At the study endpoint, perform histological analysis of liver tissue.

Data Summary Tables

Table 1: Summary of this compound Dosing in Long-Term Rat Studies

Animal ModelThis compound DoseAdministration RouteStudy DurationKey FindingsReference
Spontaneously Hypertensive Rat (SHR)25 mg/kg/dayNot specified, likely oral4-8 weeks of treatment, followed by observation up to 38 weeks of agePersistently reduced systolic blood pressure and vascular structural alterations.[10]
Aortic-Banded RatNot specifiedNot specified15 weeks (treatment from week 6 to 21 post-banding)Improved myocyte shortening and responsiveness to Ca2+.
Acute Myocardial Infarction (AMI) Rat4.67 mg/kgOral4 weeksReduced cardiac dysfunction and apoptosis.[8][8]

Table 2: Common Animal Models for Cardiovascular and Renal Research

ModelDisease/ConditionInduction MethodKey Pathophysiological Features
Spontaneously Hypertensive Rat (SHR)Essential HypertensionGeneticProgressive increase in blood pressure, cardiac hypertrophy, vascular remodeling.[15]
Aortic Banding (Transverse or Abdominal)Cardiac Hypertrophy / Heart FailureSurgical Constriction of AortaPressure overload, left ventricular hypertrophy, fibrosis, eventual cardiac failure.[13][14]
5/6 NephrectomyChronic Kidney DiseaseSurgical Removal of Renal MassProteinuria, decreased GFR, glomerulosclerosis, interstitial fibrosis.[15][16]
Adenine DietChronic Kidney DiseaseDietaryInduces tubular-interstitial injury and fibrosis.[17]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy by Abdominal Aortic Constriction in Rats

  • Objective: To create a model of pressure-overload cardiac hypertrophy.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a midline abdominal incision to expose the abdominal aorta.

    • Carefully isolate the abdominal aorta between the origins of the right and left renal arteries.[14]

    • Pass a 4-0 silk suture underneath the aorta.

    • Place a blunted 22-gauge needle alongside the aorta.[14]

    • Tie a secure knot around both the aorta and the needle.

    • Immediately remove the needle to create a constriction of a defined diameter.[14]

    • Close the abdominal muscle and skin layers with appropriate sutures.

    • Provide post-operative analgesia and care as per institutional guidelines.

    • Cardiac hypertrophy and remodeling are typically observable by 10 weeks post-surgery.[14]

Protocol 2: Assessment of Vascular Reactivity in Isolated Mesenteric Arteries using Pressure Myography

  • Objective: To evaluate endothelial function and vascular smooth muscle contractility.

  • Procedure:

    • Euthanize the rat and excise the mesenteric arcade, placing it in cold physiological salt solution (PSS).[19][20]

    • Dissect a segment of a small mesenteric resistance artery (third to fifth order) under a microscope.[21]

    • Mount the artery segment onto two glass cannulas in a pressure myograph chamber filled with PSS.

    • Pressurize the artery to a physiologically relevant intraluminal pressure (e.g., 70 mmHg) and allow it to equilibrate and develop myogenic tone.[19]

    • Assess vascular viability by applying a vasoconstrictor (e.g., 1 µM phenylephrine) followed by a vasodilator (e.g., 1 µM acetylcholine).[19]

    • Construct concentration-response curves to various vasoactive agents to determine changes in vascular function.

    • At the end of the experiment, determine the passive diameter by incubating the artery in a Ca2+-free PSS.[19]

Protocol 3: Isolation of Adult Rat Ventricular Myocytes

  • Objective: To obtain a high yield of viable, calcium-tolerant cardiomyocytes for cellular function studies.

  • Procedure:

    • Anesthetize the rat and administer heparin (e.g., 500 U, IP) to prevent clotting.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion apparatus.[22][23]

    • Perfuse the heart retrogradely with a calcium-free buffer (e.g., Krebs-Henseleit buffer) for approximately 5 minutes to wash out blood and stop contractions.[22][24]

    • Switch the perfusion to a buffer containing a low concentration of calcium and digestive enzymes (e.g., collagenase type II and hyaluronidase).[23][24]

    • Perfuse until the heart becomes flaccid (typically 10-20 minutes).

    • Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in the enzyme solution.[25]

    • Disperse the cells by gentle pipetting.

    • Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

    • Filter the cell suspension and allow the viable, rod-shaped myocytes to settle by gravity.

    • Resuspend the myocyte pellet in an appropriate culture or experimental medium.

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP This compound This compound (ACE Inhibitor) This compound->ACE Inhibits Experimental_Workflow cluster_Model Animal Model Development cluster_Treatment Long-Term Treatment Phase cluster_Analysis Endpoint Analysis Model_Selection Select Animal Model (e.g., SHR, Aortic Banding) Surgery_Induction Induce Pathology (if applicable) Model_Selection->Surgery_Induction Acclimatization Acclimatization Period Surgery_Induction->Acclimatization Baseline Baseline Measurements (BP, Echo, etc.) Acclimatization->Baseline Randomization Randomize to Groups (Control vs. This compound) Baseline->Randomization Chronic_Dosing Chronic this compound Administration Randomization->Chronic_Dosing Monitoring Regular Monitoring (Weight, Health, BP) Chronic_Dosing->Monitoring Terminal_Measurements Terminal Hemodynamic Measurements Monitoring->Terminal_Measurements Tissue_Harvest Harvest Tissues (Heart, Vessels, Kidney) Terminal_Measurements->Tissue_Harvest Functional_Assays Ex Vivo Functional Assays (Myography, Myocyte Isolation) Tissue_Harvest->Functional_Assays Histo_Molecular Histology & Molecular Analysis Functional_Assays->Histo_Molecular Troubleshooting_Logic cluster_Dosing Dosing & Administration cluster_Model Animal Model cluster_Measurement Measurement & Readout Start Issue Encountered: Inconsistent Results Check_Dose Verify Dose Calculation & Preparation Start->Check_Dose Check_Model Confirm Model Pathophysiology Start->Check_Model Calibrate Calibrate Measurement Equipment Start->Calibrate Check_Route Assess Administration Technique (Gavage Stress) Check_Dose->Check_Route Check_Stability Confirm Drug Stability in Vehicle Check_Route->Check_Stability Check_Controls Evaluate Control Group Health Check_Model->Check_Controls Check_Environment Assess Housing & Environmental Stressors Check_Controls->Check_Environment Standardize Standardize Assay Protocols Calibrate->Standardize Blinding Implement Blinding in Data Analysis Standardize->Blinding

References

Technical Support Center: Enhancing the Resolution of Fosinopril Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to advancing your research in the chiral separation of fosinopril (B1673572) enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chiral High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for developing a chiral separation method for this compound enantiomers?

A1: For the chiral separation of ACE inhibitors like this compound, a logical first step is to screen polysaccharide-based chiral stationary phases (CSPs).[1][2] Columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD (amylose-based) are excellent starting points due to their broad applicability for this class of compounds.[1][2] Initial screening can be performed using a normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol.[2][3]

Q2: How can I improve poor or no resolution of this compound enantiomers?

A2: If you are experiencing co-elution or poor resolution (Rs < 1.5), a systematic optimization of the mobile phase is recommended. In normal-phase chromatography, decreasing the concentration of the alcohol modifier (e.g., isopropanol) will generally increase retention times and may improve resolution. Additionally, the introduction of an acidic additive, such as 0.1% trifluoroacetic acid (TFA), can significantly enhance selectivity by interacting with the analyte and the stationary phase. Temperature is another critical parameter; lowering the column temperature often increases chiral resolution, though this is compound-dependent and should be evaluated empirically.[1] Finally, reducing the flow rate can also lead to better separation.[1]

Q3: What causes peak tailing in the chiral chromatography of this compound, and how can it be mitigated?

A3: Peak tailing is a common issue that can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase. For an acidic compound like this compound, adding a small amount of a stronger acid, such as TFA, to the mobile phase can help to minimize these interactions and improve peak shape.[3] Other potential causes include column overload, which can be addressed by reducing the sample concentration or injection volume, and column contamination, which may necessitate flushing the column with a strong solvent.[1]

Q4: I'm observing high backpressure in my system. What are the likely causes and solutions?

A4: High backpressure can stem from several sources. A common cause is a blockage in the system, often in the guard column or the column inlet frit. Replacing the guard column or in-line filter is a primary troubleshooting step. If a blockage of the column frit is suspected, back-flushing the column (if permitted by the manufacturer's instructions) may resolve the issue.[1][4] Additionally, ensure that any buffers used in the mobile phase are fully dissolved and miscible with the organic modifier to prevent precipitation.[1]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • Resolution (Rs) value is less than 1.5.

  • Enantiomer peaks are partially or completely co-eluting.

Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) csp Verify Appropriate CSP (e.g., Chiralcel® OD-H) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase CSP is appropriate screen_csp Screen Alternative CSPs csp->screen_csp No improvement temp Optimize Temperature mobile_phase->temp Partial Improvement success Resolution Achieved (Rs >= 1.5) mobile_phase->success Significant Improvement flow_rate Optimize Flow Rate temp->flow_rate Partial Improvement temp->success Significant Improvement flow_rate->success Significant Improvement

Figure 1: Troubleshooting workflow for poor resolution.

Detailed Steps:

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Confirm that a suitable CSP for ACE inhibitors, such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is being used. If resolution remains poor after optimizing other parameters, consider screening other CSPs.[1][2]
Sub-optimal Mobile Phase CompositionFor normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol in n-hexane). A lower percentage generally increases retention and may improve resolution. Introduce an acidic additive like 0.1% TFA to enhance selectivity.[3]
Inadequate Temperature ControlOptimize the column temperature. Begin at ambient temperature and then evaluate in 5°C increments, both lower and higher (e.g., 15°C, 20°C, 30°C, 35°C), as the effect on resolution can be compound-specific.[1]
High Flow RateReduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). Slower flow rates can lead to better peak separation.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks with a pronounced "tail" or "front."

  • Difficulty in accurate peak integration.

Troubleshooting Workflow:

G start Poor Peak Shape overload Check for Column Overload start->overload sample_solvent Verify Sample Solvent overload->sample_solvent No Overload success Symmetric Peaks overload->success Resolved mobile_phase_mod Add Mobile Phase Modifier sample_solvent->mobile_phase_mod Solvent Compatible sample_solvent->success Resolved column_health Check Column Health mobile_phase_mod->column_health No Improvement mobile_phase_mod->success Resolved

Figure 2: Troubleshooting workflow for poor peak shape.

Detailed Steps:

Potential Cause Suggested Solution
Peak Tailing
Secondary InteractionsFor this compound, an acidic analyte, add a small amount (e.g., 0.1%) of a stronger acid like TFA to the mobile phase to minimize interactions with the stationary phase.
Column OverloadReduce the sample concentration or injection volume.
Peak Fronting
Sample Solvent IncompatibilityEnsure the sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[1]
Column OverloadReduce the amount of sample injected onto the column.[1]
General
Column Contamination/DegradationFlush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[1]

Experimental Protocols

The following is a detailed methodology for the chiral separation of this compound enantiomers, based on established methods for ACE inhibitors.

Protocol 1: Chiral Separation of this compound Enantiomers using Normal-Phase HPLC

Objective: To achieve baseline separation of this compound enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol. A good starting ratio is 90:10 (v/v).

    • Add 0.1% TFA to the mobile phase to improve peak shape and selectivity.

    • Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

Data Presentation: Expected Performance and Optimization Parameters

The following table summarizes expected outcomes and parameters for optimization.

Parameter Initial Condition Effect on Resolution Optimization Range
Isopropanol (%) 10%Decreasing % generally increases resolution5 - 15%
Flow Rate (mL/min) 1.0Lower flow rate often improves resolution0.5 - 1.2
Temperature (°C) 25°CLower temperature often improves resolution15 - 35°C

Experimental Workflow Diagram:

G prep_mobile Prepare Mobile Phase (n-Hexane:IPA:TFA) equilibrate Equilibrate Chiralcel® OD-H Column prep_mobile->equilibrate prep_sample Prepare this compound Sample (1 mg/mL in Mobile Phase) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run_hplc Run HPLC Analysis inject->run_hplc analyze Analyze Chromatogram for Resolution run_hplc->analyze

Figure 3: Experimental workflow for chiral HPLC analysis.

References

Validation & Comparative

Fosinopril vs. Enalapril: A Comparative Analysis of ACE Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination for researchers and drug development professionals on the comparative efficacy of fosinopril (B1673572) and enalapril (B1671234) in angiotensin-converting enzyme (ACE) inhibition, supported by experimental data and methodologies.

This compound and enalapril are both widely utilized angiotensin-converting enzyme (ACE) inhibitors, critical in the management of hypertension and heart failure. While both drugs function by inhibiting ACE, their distinct chemical structures—this compound being a phosphinate-containing prodrug and enalapril a carboxyl-containing prodrug—lead to differences in their pharmacokinetic profiles and potency. This guide provides a comprehensive comparison of their ACE inhibition capabilities, drawing upon available experimental data.

Quantitative Comparison of ACE Inhibition and Pharmacokinetics

ParameterThis compound / Fosinoprilat (B1673573)Enalapril / EnalaprilatReference(s)
Active Metabolite FosinoprilatEnalaprilat[1][2]
Relative ACE Inhibitory Potency (in vitro) Fosinoprilat is reported to be less potent than enalaprilat. A study of seven ACE inhibitors reported relative potencies where this compound had a value of 13 and enalapril had a value of 12 (relative to SQ 29,852 as 1.0).Enalaprilat is considered a highly potent ACE inhibitor.[3][4][5]
Inhibition Constant (Ki) for ACE Domains Fosinoprilat exhibits low nanomolar inhibition with a Ki of 4.11 ± 0.38 nM for the nACE domain and 0.15 ± 0.01 nM for the cACE domain, showing a 27.4-fold selectivity for the cACE domain.Not explicitly found in a direct comparative context with fosinoprilat.[6]
Bioavailability Approximately 36% for this compound.Approximately 60% for enalapril.[1]
Time to Peak Plasma Concentration (Tmax) of Active Metabolite ~3 hours3-4 hours[1]
Elimination Half-life of Active Metabolite ~12 hoursBiphasic: initial 2-6 hours, prolonged terminal phase of ~36 hours[1]
Protein Binding of Active Metabolite >99%50-60%[1]
Primary Route of Elimination Dual elimination: renal and hepatic.Primarily renal.[1][2]

Onset and Duration of ACE Inhibition

Clinical studies indicate that both this compound and enalapril, following oral administration, achieve maximum ACE inhibition within a few hours. This inhibition is sustained for at least 24 hours, supporting once-daily dosing regimens for both drugs in the treatment of hypertension.

Experimental Protocols

The determination of ACE inhibition potency is a critical aspect of the preclinical and clinical evaluation of drugs like this compound and enalapril. Below are detailed methodologies for key experiments cited in the evaluation of these inhibitors.

In Vitro ACE Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ACE.

1. Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Buffer: Sodium borate (B1201080) buffer (pH 8.3) or Tris buffer

  • Inhibitor solutions (fosinoprilat, enalaprilat) at various concentrations

  • Reaction termination solution (e.g., 1 M HCl)

  • Detection reagent (e.g., fluorescamine (B152294) for HHL assay)

  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Prepare serial dilutions of the inhibitor (fosinoprilat or enalaprilat) in the assay buffer.

  • In a microplate, add the ACE solution to each well, followed by the addition of the inhibitor solutions of varying concentrations. A control well with no inhibitor is also prepared.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the termination solution.

  • Quantify the product formed. For the HHL substrate, the released hippuric acid can be measured. For fluorogenic substrates, the increase in fluorescence is measured.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetic Studies in Healthy Volunteers

This protocol describes a typical design for a clinical study to determine the pharmacokinetic profile of an ACE inhibitor.[1]

1. Study Design:

  • A single-dose, open-label, crossover or parallel-group study.

  • Enrollment of a cohort of healthy adult volunteers.

2. Procedure:

  • Subjects are administered a single oral dose of this compound or enalapril after an overnight fast.

  • Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated from the blood samples.

  • The concentrations of the prodrug (this compound or enalapril) and its active metabolite (fosinoprilat or enalaprilat) in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life, are calculated from the plasma concentration-time data.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ACE Signaling Pathway

The renin-angiotensin system (RAS) is the primary target of ACE inhibitors. The following diagram illustrates the cascade leading to the production of angiotensin II and the site of action for ACE inhibitors.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone ACE_Inhibitors This compound / Enalapril (Active Metabolites) ACE_Inhibitors->ACE inhibit IC50_Workflow prep Prepare Reagents (ACE, Substrate, Buffer, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep->serial_dilution incubation Pre-incubate ACE and Inhibitor serial_dilution->incubation reaction Initiate Reaction with Substrate incubation->reaction termination Terminate Reaction reaction->termination detection Quantify Product Formation termination->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis result IC50 Value analysis->result

References

A Comparative Analysis of the Antihypertensive Effects of Fosinopril and Lisinopril in Spontaneously Hypertensive Rats (SHRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitors, fosinopril (B1673572) and lisinopril (B193118), focusing on their distinct effects within the spontaneously hypertensive rat (SHR) model, a cornerstone in preclinical hypertension research. While both agents effectively lower blood pressure by inhibiting ACE, preclinical evidence in SHRs reveals significant differences in their tissue-specific activity, which may have implications for their cardiovascular and renal protective effects.

Executive Summary

This compound and lisinopril are both potent inhibitors of the angiotensin-converting enzyme, a critical component of the renin-angiotensin-aldosterone system (RAAS). Inhibition of this enzyme leads to reduced production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][2] While clinical studies in humans have demonstrated similar antihypertensive efficacy between the two drugs, research in the SHR model highlights differential effects on ACE activity in key target organs such as the heart, brain, and kidneys.[3][4] Lisinopril has been shown to normalize systolic blood pressure and prevent cardiac hypertrophy in SHRs.[5][6] A key pharmacokinetic distinction is this compound's dual-elimination pathway (hepatic and renal), which contrasts with lisinopril's primarily renal excretion.[7]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both this compound and lisinopril exert their antihypertensive effects by inhibiting the conversion of angiotensin I to angiotensin II. This action disrupts the RAAS cascade, leading to vasodilation and a reduction in aldosterone (B195564) secretion.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin->Angiotensin_I  Renin ACE->Angiotensin_II  ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibitors This compound & Lisinopril ACE_Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Comparative Efficacy in SHRs: Tissue-Specific ACE Inhibition

A seminal study by Cushman et al. (1989) provides the most direct comparison of this compound and lisinopril in the SHR model. The study used normalized oral doses to achieve equivalent levels of circulating ACE inhibition, allowing for a direct comparison of their effects on tissue-level ACE activity.

Target OrganComparative ACE InhibitionImplication
Aorta Lisinopril showed a greater magnitude and duration of ACE inhibition (3-4 days) compared to this compound.[3]Inhibition in the aorta is correlated with antihypertensive action.[8]
Brain Both this compound and lisinopril demonstrated delayed but long-lasting inhibitory actions on brain ACE.[3]Brain ACE may influence central blood pressure regulation.[3]
Heart This compound produced a more striking and long-lasting inhibition of cardiac ACE compared to lisinopril.[3][7]Inhibition of cardiac ACE may be linked to the prevention of ischemic damage to the myocardium.[3]
Kidney This compound was noted for its weaker action on renal ACE, possibly due to its biliary excretion route.[3]This may have implications for renal function and drug accumulation in cases of renal impairment.

Effects on Cardiovascular and Renal Parameters in SHRs

While direct head-to-head blood pressure data is limited, studies on lisinopril in SHRs have shown significant effects:

  • Blood Pressure: Chronic treatment with lisinopril has been shown to normalize systolic blood pressure in SHRs.[5][6]

  • Cardiac Hypertrophy: Lisinopril treatment prevents the development of cardiac hypertrophy in SHRs.[8]

  • Renal Arterioles: Long-term lisinopril administration normalizes the structure of afferent arterioles in the kidneys of SHRs, suggesting a reversal of vascular remodeling.[8]

Experimental Protocols

The following methodologies are based on the comparative study of ACE inhibitors in SHRs.[3]

Animal Model and Dosing
  • Animal Model: Spontaneously Hypertensive Rats (SHRs).

  • Drug Administration: Single oral doses.

  • Normalized Doses for Equivalent Serum ACE Inhibition:

    • This compound: 25 mg/kg

    • Lisinopril: 10 mg/kg

Experimental Workflow

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Analysis A Select SHRs B Acclimatize Animals A->B C Administer Single Oral Dose (this compound or Lisinopril) B->C D Collect Blood & Tissue Samples (Aorta, Brain, Heart, Kidney) at various time points C->D E Prepare Tissue Homogenates D->E F Measure ACE Activity (Fluorometric Assay) E->F G Compare Tissue-Specific ACE Inhibition F->G

Caption: General experimental workflow for comparing tissue-specific ACE inhibition in SHRs.

Measurement of ACE Activity
  • Method: ACE activity was determined fluorometrically in SHR sera and in uncentrifuged homogenates of solid tissues at various times after oral dosing.[3]

Pharmacokinetic Profiles

A significant differentiator between this compound and lisinopril, primarily characterized in human studies, is their route of elimination.

FeatureThis compoundLisinopril
Prodrug Yes (hydrolyzed to fosinoprilat)No
Elimination Dual pathway: Hepatic and Renal[7]Primarily Renal[7]
Accumulation in Renal Insufficiency Significantly less accumulation[7]Greater accumulation[7]

Conclusion

Both this compound and lisinopril are effective ACE inhibitors. However, preclinical data from the SHR model reveals important distinctions in their tissue-specific actions. Lisinopril demonstrates more potent and prolonged ACE inhibition in the aorta, which is closely linked to its antihypertensive effect.[3][8] Conversely, this compound exhibits a more pronounced and sustained inhibition of ACE in the heart, suggesting a potentially greater direct cardioprotective effect.[3][7] The dual elimination pathway of this compound also presents a significant pharmacokinetic advantage, particularly in subjects with renal impairment.[7]

These findings underscore that while ACE inhibitors share a common mechanism of action, their individual pharmacodynamic and pharmacokinetic profiles may lead to different therapeutic advantages. For researchers and drug developers, these differences in the SHR model provide a rationale for further investigation into the specific applications where one agent might be more beneficial than the other.

References

A Comparative Guide to a New Analytical Method for the Quantification of Fosinopril Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method for the quantification of fosinopril (B1673572), benchmarked against established analytical techniques. The data presented herein is supported by detailed experimental protocols and is intended to assist researchers, scientists, and drug development professionals in the evaluation and implementation of analytical methodologies for this compound.

Introduction to this compound Analysis

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, fosinoprilat.[3][4][5] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. A variety of analytical methods have been developed and validated for this purpose, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being a prominent technique.[6][7][8] This guide introduces a new, validated analytical method and compares its performance against established RP-HPLC and spectrophotometric methods.

Methodology Overview

The validation of the new analytical method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing tests for specificity, linearity, accuracy, precision, robustness, and system suitability. The performance of this new method is compared to data synthesized from published, validated methods for this compound analysis.

Visualizing the Validation Workflow

A systematic workflow is essential for the comprehensive validation of any new analytical method. The following diagram illustrates the logical progression of validation steps undertaken for the new this compound quantification method.

Caption: Workflow for the validation of a new analytical method for this compound.

Comparative Performance Data

The performance of the new analytical method was evaluated against established RP-HPLC and spectrophotometric methods. The following tables summarize the comparative data for key validation parameters.

Table 1: Chromatographic and Spectrophotometric Conditions
ParameterNew Method (RP-HPLC)Established Method 1 (RP-HPLC)Established Method 2 (Spectrophotometry)
Column C18 (250 x 4.6 mm, 5µm)Inertsil ODS C18 (250 x 4.6 mm, 5µ)[6]Not Applicable
Mobile Phase Acetonitrile:Methanol (90:10 v/v)Methanol:Water (60:40 v/v)[8]Not Applicable
Flow Rate 1.0 mL/min0.8 mL/min[8]Not Applicable
Detection Wavelength 271 nm218 nm[8]610 nm[1]
Retention Time ~2.9 min~5.9 min[8]Not Applicable
Reagents Not ApplicableNot ApplicableAlkaline Potassium Permanganate[1]
Table 2: Validation Parameters Comparison
Validation ParameterNew MethodEstablished Method 1 (RP-HPLC)Established Method 2 (Spectrophotometry)
Linearity (R²) 0.9995≥ 0.999[7][8]Not Specified
Concentration Range 10 - 60 µg/mL10 - 50 µg/mL[8]Not Specified
Accuracy (% Recovery) 99.5 - 101.2%98 - 102%[8]Good Agreement[1]
Precision (%RSD) < 1.5%< 2.0%[6][8]< 2.0%[1]
LOD 0.5 µg/mLNot SpecifiedCalculated[1]
LOQ 1.5 µg/mLNot SpecifiedCalculated[1]
Robustness %RSD < 2.0% for minor changes%RSD < 2.0% for minor changes[8]Robust[1]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. This compound reference standards were used throughout the validation process.

Specificity

The specificity of the method was determined by analyzing the diluent, a placebo solution, and a standard solution of this compound. The chromatograms were examined to ensure that there was no interference from the excipients at the retention time of this compound.

Linearity

A series of solutions were prepared from a stock solution of this compound reference standard at concentrations ranging from 10 µg/mL to 60 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

Accuracy

The accuracy of the method was evaluated by performing recovery studies. A known amount of this compound reference standard was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at a concentration of 40 µg/mL were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was conducted on a different day by a different analyst to assess the intermediate precision. The %RSD between the two days was calculated.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical conditions. The parameters varied included the flow rate (± 0.1 mL/min), the mobile phase composition (± 2%), and the detection wavelength (± 2 nm). The %RSD of the peak areas was calculated for each variation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

System Suitability

System suitability was assessed by injecting five replicate injections of the standard solution. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of the peak areas and retention times, were evaluated to ensure the chromatographic system was suitable for the analysis.

Conclusion

The new analytical method for the quantification of this compound demonstrates excellent performance with respect to specificity, linearity, accuracy, precision, and robustness. The comparative data indicates that the new method offers improvements in terms of shorter retention times and comparable or superior precision to the established RP-HPLC and spectrophotometric methods. This validated method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

References

A Cross-Validation of HPLC and LC-MS/MS Methods for the Analysis of Fosinopril

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. Its analysis in biological matrices and pharmaceutical formulations necessitates robust and reliable analytical methods. This guide provides a comparative overview of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison guide delves into the experimental protocols and performance characteristics of both methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate analytical technique for their specific needs. The information presented is a synthesis of data from validated methods reported in peer-reviewed scientific literature.

Comparative Performance Data

The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the quantitative performance data for validated HPLC and LC-MS/MS methods for the analysis of this compound and its active metabolite, fosinoprilat (B1673573).

Performance ParameterHPLC MethodLC-MS/MS MethodReference
Analyte(s)This compound SodiumThis compound & Fosinoprilat[1][2]
MatrixBulk DrugHuman Plasma[1][2]
Linearity Range10-50 µg/mLThis compound: 0.1-15.0 ng/mLFosinoprilat: 1.0-700 ng/mL[1][2]
Correlation Coefficient (R²)>0.999Not explicitly stated, but linearity was established[1][2]
Lower Limit of Quantification (LLOQ)Not specified for low concentrationsThis compound: 0.1 ng/mLFosinoprilat: 1.0 ng/mL[1]
Accuracy (% Recovery)Within acceptable limits (<2% RSD)Within acceptable limits[1][2]
Precision (% RSD)<2.0%Within acceptable limits[1][2]

Note: The data presented is compiled from different studies and is intended for comparative purposes. The performance of a specific method can vary based on the instrumentation, reagents, and experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducibility of analytical methods. Below are the methodologies for both HPLC and LC-MS/MS analysis of this compound.

This protocol is based on a validated method for the determination of this compound Sodium in bulk drug.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Column: An Agilent C18 analytical column (250 x 4.6 mm, 5 µm) is employed for separation.[2]

  • Mobile Phase: The mobile phase consists of a mixture of Methanol and water (with 0.1% orthophosphoric acid, pH adjusted to 3.3) in a 70:30 (v/v) ratio.[2]

  • Flow Rate: The mobile phase is pumped at a flow rate of 0.7 mL/min.[2]

  • Detection: The UV detector is set to a wavelength of 267 nm for the detection of this compound Sodium.[2]

  • Injection Volume: A 20 µL sample volume is injected into the system.[2]

  • Retention Time: Under these conditions, the retention time for this compound Sodium is approximately 4.543 minutes.[2]

This protocol is based on a validated method for the simultaneous determination of this compound and its active metabolite, fosinoprilat, in human plasma.[1]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is utilized.[1]

  • Sample Preparation: Analytes are extracted from plasma samples using a liquid-liquid extraction (LLE) procedure.[1]

  • Chromatographic Column: Separation is achieved on a reversed-phase C8 column.[1]

  • Mobile Phase: A gradient elution procedure is used. The specific composition of the mobile phase is not detailed in the abstract but would typically involve a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: The analytes and an internal standard (zaleplon) are detected using positive electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode.[1]

  • Linearity and LLOQ: The method demonstrated a lower limit of quantification of 0.1 ng/mL for this compound and 1.0 ng/mL for fosinoprilat. The calibration curves were linear over the ranges of 0.1-15.0 ng/mL for this compound and 1.0-700 ng/mL for fosinoprilat in human plasma.[1]

Methodology and Principle Comparison

To visualize the workflows and fundamental principles of these two analytical techniques, the following diagrams are provided.

cluster_hplc HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow hplc_sample Sample Preparation (e.g., Dissolution) hplc_injection Injection hplc_sample->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Chromatogram) hplc_detection->hplc_data lcmsms_sample Sample Preparation (e.g., LLE from Plasma) lcmsms_injection Injection lcmsms_sample->lcmsms_injection lcmsms_separation LC Separation (C8 Column) lcmsms_injection->lcmsms_separation lcmsms_ionization ESI Source (Ionization) lcmsms_separation->lcmsms_ionization lcmsms_mass_analysis Tandem MS (Precursor & Product Ions) lcmsms_ionization->lcmsms_mass_analysis lcmsms_data Data Analysis (Mass Spectrum) lcmsms_mass_analysis->lcmsms_data cluster_principles Detection Principles cluster_application Primary Applications for this compound Analysis hplc_uv HPLC-UV hplc_uv_principle Principle: Measures the absorbance of UV light by the analyte. Selectivity: Based on chromophore of the molecule. Sensitivity: Generally in the µg/mL range. hplc_uv->hplc_uv_principle hplc_app Quality control of bulk drug and pharmaceutical formulations. hplc_uv->hplc_app lc_msms LC-MS/MS lc_msms_principle Principle: Measures the mass-to-charge ratio of fragmented ions. Selectivity: Based on molecular weight and fragmentation pattern. Sensitivity: High sensitivity, often in the ng/mL to pg/mL range. lc_msms->lc_msms_principle lcmsms_app Pharmacokinetic and bioequivalence studies in biological matrices. lc_msms->lcmsms_app

References

Fosinopril versus Amlodipine in Diabetic Cardiovascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril (B1673572), and the calcium channel blocker, amlodipine (B1666008), in preventing cardiovascular events in diabetic models. The information presented is based on preclinical and clinical data to inform research and development in cardiovascular therapeutics for diabetic patients.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from studies comparing the effects of this compound and amlodipine in diabetic models.

ParameterThis compoundAmlodipineStudy ModelReference
Hemodynamics
Systolic Blood Pressure↓ (8 mmHg reduction)↓↓ (10 mmHg reduction)Hypertensive Type 2 Diabetic Patients[1][2][3]
Diastolic Blood Pressure↓ (3 mmHg reduction)↓↓ (5 mmHg reduction)Hypertensive Type 2 Diabetic Patients[1][2][3]
End-Diastolic PressurePrevents or diminishes increase-Streptozotocin-Diabetic Rats[4]
Coronary Perfusion PressurePrevents or diminishes increase-Streptozotocin-Diabetic Rats[4]
Vascular ResistancePrevents or diminishes increase-Streptozotocin-Diabetic Rats[4]
Cardiac Function & Remodeling
Left Ventricular Mass Index (LVMI)↓ (fell by 6.5%)-Type 2 Diabetic Patients[5]
Isovolumic Relaxation TimeImproved-Type 2 Diabetic Patients[5]
Ejection Fraction (%EF)-↑ (Improved)Diabetic Rats with Acute Myocardial Infarction[6]
Fractional Shortening (%FS)-↑ (Improved)Diabetic Rats with Acute Myocardial Infarction[6]
Left Ventricular End-Systolic Diameter (LVEDs)-↓ (Reduced)Diabetic Rats with Acute Myocardial Infarction[6]
Cardiovascular Events (Clinical Data)
Combined Outcome (Acute MI, Stroke, Hospitalized Angina)↓ (51% reduction in risk)Higher risk compared to this compoundHypertensive Type 2 Diabetic Patients (FACET Trial)[7][8]
Biomarkers & Cellular Effects
Plasminogen Activator Inhibitor-1 (PAI-1)↓ (Tended to decrease)↑ (Tended to increase)Hypertensive Type 2 Diabetic Patients[1][2][3]
Interstitial and Perivascular FibrosisInhibition↓ (Reduced)Streptozotocin-Diabetic Rats[4][6]
Cardiomyocyte Apoptosis-↓ (Decreased)Diabetic Rats with Acute Myocardial Infarction[6]
Endothelial Progenitor Cell (EPC) Mobilization-↑ (Improved)Diabetic Rats with Acute Myocardial Infarction[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Streptozotocin-Induced Diabetic Rat Model for this compound Efficacy
  • Animal Model: Male Wistar rats were used in the study.

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 50-60 mg/kg body weight. A blood glucose concentration of ≥16.67 mmol/L was considered indicative of successful diabetes induction.[9]

  • Treatment Groups:

    • Control group

    • Control + this compound group

    • Diabetic group

    • Diabetic + this compound group

  • Drug Administration: this compound was administered daily via oral gavage at a dose of 10 mg/kg body weight for a duration of 4 to 6 months.[4][10]

  • Cardiovascular Function Analysis: Cardiac performance was analyzed in isolated perfused hearts. Parameters measured included end-diastolic pressure (EDP), coronary perfusion pressure (CPP), and vascular resistance. Myocardial perfusion was also assessed.[4]

Streptozotocin-Induced Diabetic Rat Model for Amlodipine Efficacy
  • Animal Model: Male Wistar rats were utilized.

  • Induction of Diabetes: Diabetes was induced via an intraperitoneal injection of STZ. For non-insulin-dependent diabetes mellitus (NIDDM) models, STZ was injected in neonatal rats.

  • Treatment Groups:

    • Control group

    • Diabetic group

    • Diabetic + Amlodipine group

  • Drug Administration: Amlodipine was administered orally at a dose of 2.5 to 5 mg/kg per day for six weeks.[6][11]

  • Cardiovascular and Metabolic Analysis: Parameters assessed included blood glucose levels, insulin (B600854) levels, serum lipids, blood pressure, and heart rate. In studies involving myocardial infarction, cardiac function was evaluated using echocardiography to measure ejection fraction and fractional shortening.[6][11] Histological analysis was also performed to assess for myocardial degeneration and inflammatory cell presence.

Signaling Pathways

The cardioprotective effects of this compound and amlodipine in diabetic models are mediated through distinct signaling pathways.

This compound's Cardioprotective Signaling Pathway

This compound exerts its beneficial effects in part by inhibiting the renin-angiotensin system, which in turn can modulate pathways involved in fibrosis and inflammation. One key pathway identified is the TGF-β1/Smad signaling cascade, which is crucial in the development of cardiac fibrosis. By reducing angiotensin II levels, this compound can attenuate the activation of this pathway, leading to decreased collagen deposition and reduced cardiac stiffness. Furthermore, evidence suggests this compound may inhibit the TLR4/NF-κB/NLRP3 inflammasome pathway, thereby reducing inflammation.

fosinopril_pathway cluster_this compound This compound Action cluster_tgf_beta TGF-β1/Smad Pathway cluster_tlr4 TLR4/NF-κB/NLRP3 Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits TLR4 TLR4 This compound->TLR4 Inhibits AngII Angiotensin II ACE->AngII Blocks Conversion TGFb1 TGF-β1 AngII->TGFb1 Activates Smad Smad2/3 TGFb1->Smad Activates Fibrosis Cardiac Fibrosis Smad->Fibrosis Promotes NFkB NF-κB TLR4->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Inflammation Inflammation NLRP3->Inflammation Promotes

Caption: this compound's inhibition of ACE reduces Angiotensin II, mitigating fibrosis and inflammation.

Amlodipine's Cardioprotective Signaling Pathway

Amlodipine's cardioprotective mechanisms in diabetic models involve the promotion of neovascularization and protection against neuronal apoptosis. One identified pathway is the VEGF/Akt/eNOS signaling cascade, which plays a critical role in endothelial progenitor cell mobilization and angiogenesis. Amlodipine has been shown to activate this pathway, leading to improved blood vessel formation in ischemic tissue. Additionally, amlodipine may protect against diabetic peripheral neuropathy through the GPR40/LKB1/AMPK/SIRT1/PGC-1α pathway, which is involved in neuronal survival and mitochondrial function.

amlodipine_pathway cluster_amlodipine Amlodipine Action cluster_vegf VEGF/Akt/eNOS Pathway cluster_gpr40 GPR40/AMPK/SIRT1 Pathway Amlodipine Amlodipine VEGF VEGF Amlodipine->VEGF Activates GPR40 GPR40 Amlodipine->GPR40 Activates Akt Akt VEGF->Akt Activates eNOS eNOS Akt->eNOS Activates Neovascularization Neovascularization eNOS->Neovascularization Promotes AMPK AMPK GPR40->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates NeuronalProtection Neuronal Protection (Anti-apoptosis) SIRT1->NeuronalProtection Promotes

References

Comparative Efficacy of Fosinopril and Ramipril in Cardiac Remodeling: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling, a key pathophysiological process in the progression of heart failure, is characterized by changes in the size, shape, and function of the heart. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy for heart failure and hypertension, largely due to their ability to attenuate adverse cardiac remodeling. Within this class, fosinopril (B1673572) and ramipril (B1678797) are widely prescribed. This guide provides a comparative analysis of their efficacy in mitigating cardiac remodeling, drawing upon available preclinical and clinical data. While direct head-to-head clinical trials with a primary focus on remodeling endpoints are limited, this guide synthesizes existing evidence to highlight key differences in their pharmacological profiles and reported effects on the heart.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Both this compound and ramipril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a critical component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key driver of pathological cardiac remodeling. The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone (B195564) secretion, and direct anti-proliferative and anti-fibrotic effects on the myocardium.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Fibrosis Cardiac Fibrosis & Hypertrophy AT1_Receptor->Fibrosis Renin Renin ACE ACE ACE_Inhibitors This compound / Ramipril ACE_Inhibitors->ACE Inhibition

Figure 1: Inhibition of the RAAS by this compound and Ramipril.

Comparative Pharmacokinetics and Tissue ACE Inhibition

A key differentiator among ACE inhibitors is their pharmacokinetic profile and their ability to inhibit ACE in various tissues, not just in the circulation.

FeatureThis compoundRamipril
Active Metabolite FosinoprilatRamiprilat
Elimination Pathway Dual: Renal and Hepatic[1]Primarily Renal[1]
Cardiac ACE Inhibition (in SHR) Striking and long-lasting[2][3]Barely detectable[2][3]

One of the most significant preclinical findings comes from a study comparing seven ACE inhibitors in spontaneously hypertensive rats (SHR).[2][3] This research demonstrated that at systemically equivalent doses, this compound produced a marked and sustained inhibition of ACE within the cardiac tissue. In contrast, ramipril's effect on cardiac ACE was minimal.[2][3] This suggests a potential mechanistic advantage for this compound in directly targeting the local RAAS within the heart muscle, which is a primary site of pathological remodeling.

This compound also possesses a dual elimination pathway, being cleared by both the kidneys and the liver.[1] This characteristic may offer a safety and dosing advantage in patients with renal impairment, a common comorbidity in individuals with heart failure.

Data on Cardiac Remodeling Parameters

While a single head-to-head study providing a complete set of comparative remodeling data is not available, the following tables summarize findings from separate studies on the effects of this compound and ramipril on key remodeling parameters.

Table 1: Effects of this compound on Cardiac Remodeling
ParameterStudy PopulationDurationDosageKey FindingsReference
Left Ventricular Mass Index (LVMI) Hypertensive Patients3 months10-20 mg/dayLVMI reduced by 14.9 g/m² compared to placebo.--INVALID-LINK--
Collagen Volume Fraction (CVF) Spontaneously Hypertensive Rats16 weeks10 mg/kg/daySignificantly reduced CVF compared to control. Effect was greater than that of losartan (B1675146) at 16 weeks.[4]
Cardiomyocyte Apoptotic Index Spontaneously Hypertensive Rats16 weeks10 mg/kg/daySignificantly reduced apoptotic index compared to control. Effect was greater than that of losartan at 16 weeks.[4]
Table 2: Effects of Ramipril on Cardiac Remodeling
ParameterStudy PopulationDurationDosageKey FindingsReference
All-Cause Mortality Patients with Chronic Heart FailureMeta-analysisN/AAssociated with the lowest incidence of all-cause mortality among several ACE inhibitors.[5]
Left Ventricular Hypertrophy & Fibrosis Rats with Aortic Banding1 year10 µg/kg/day (non-antihypertensive dose)Prevented left ventricular hypertrophy and myocardial fibrosis.--INVALID-LINK--

Experimental Protocols

Assessment of Tissue ACE Inhibition in Spontaneously Hypertensive Rats

This protocol is based on the methodology described in the comparative study of seven ACE inhibitors.[2][3][6]

cluster_Workflow Experimental Workflow: Tissue ACE Inhibition Animal_Model Spontaneously Hypertensive Rats (SHR) Dosing Oral Administration of This compound or Ramipril (Normalized Doses) Animal_Model->Dosing Tissue_Harvest Harvest Heart, Aorta, Lungs, Kidneys, Brain Dosing->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization ACE_Assay Fluorometric Assay for ACE Activity Homogenization->ACE_Assay Data_Analysis Comparison of ACE Inhibition in Different Tissues ACE_Assay->Data_Analysis

Figure 2: Workflow for Tissue ACE Inhibition Assessment.
  • Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of genetic hypertension and associated cardiac hypertrophy.

  • Drug Administration: Single oral doses of this compound (25 mg/kg) and ramipril (5 mg/kg) are administered. Doses are normalized for their in-vitro inhibitory potency to ensure equivalent levels of systemic ACE-inhibitory activity.[2][3]

  • Tissue Collection: At various time points after dosing, animals are euthanized, and tissues (heart, aorta, lungs, kidneys, and brain) are rapidly excised and placed in cold saline.[2][3]

  • Sample Preparation: Tissues are homogenized in a buffer solution.

  • ACE Activity Measurement: ACE activity in the tissue homogenates is determined using a fluorometric assay with a synthetic substrate for ACE. The rate of substrate cleavage is proportional to the ACE activity.

  • Data Analysis: The percentage of ACE inhibition in each tissue is calculated by comparing the ACE activity in the drug-treated groups to that in a vehicle-treated control group.

Discussion and Conclusion

The available evidence presents a nuanced comparison between this compound and ramipril. Preclinical data strongly suggest a more potent and sustained inhibition of cardiac ACE by this compound compared to ramipril.[2][3] This finding, coupled with studies demonstrating this compound's efficacy in reducing left ventricular mass, myocardial fibrosis, and apoptosis, points to a potentially more direct and robust effect on the structural and cellular components of cardiac remodeling.[4]

On the other hand, ramipril has demonstrated a significant mortality benefit in large-scale clinical trials and network meta-analyses, which is the ultimate goal of cardiovascular therapy.[5] This suggests that its systemic effects and potentially its actions in other tissues like the vasculature are highly effective in improving overall patient outcomes.

For researchers and drug development professionals, the choice between this compound and ramipril as a comparator or a development candidate may depend on the specific research question. If the focus is on direct myocardial effects and the local cardiac RAAS, this compound's pharmacological profile is compelling. If the primary endpoint is clinical outcomes in a broad heart failure population, ramipril has a strong evidence base.

References

Fosinopril and Captopril: A Head-to-Head Comparison on Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of renal protective agents, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone of therapy. Among this class, fosinopril (B1673572) and captopril (B1668294) have been widely utilized. This guide provides a detailed, data-driven comparison of their efficacy in preserving renal function, drawing upon available clinical evidence. While direct head-to-head long-term renal outcome trials are limited, a comparative analysis can be informed by individual studies and pharmacokinetic profiles.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both this compound and captopril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion. The resulting decrease in intraglomerular pressure is a primary mechanism for their renal protective effects.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE ACE_Inhibitors This compound / Captopril ACE_Inhibitors->ACE Inhibition

Caption: Mechanism of action of this compound and Captopril via the RAAS pathway.

Comparative Efficacy in Renal Protection

Direct comparative trials focusing solely on the renal protective effects of this compound versus captopril are not abundant in the published literature. However, data from placebo-controlled and active-comparator studies for each drug provide insights into their individual efficacy.

Key Renal Protection Parameters from Individual Studies (Indirect Comparison)

ParameterThis compoundCaptopril
Reduction in Proteinuria In normotensive patients with IgA nephropathy, this compound significantly reduced proteinuria from a mean of 1.74 g/24h to 1.37 g/24h over 4 months[1].In patients with diabetic nephropathy, captopril treatment was associated with a 50% reduction in the risk of the combined endpoints of death, dialysis, and transplantation[2]. In another study on patients with IgA nephritis, captopril reduced proteinuria from 2.55 g/day to 1.58 g/day within three months[3].
Effect on Glomerular Filtration Rate (GFR) In a study of older hypertensive patients with chronic renal insufficiency, GFR did not change significantly over a 22-week period with this compound treatment.In a study on diabetic patients undergoing coronary angiography, the captopril group had a mean increase of 13 ml/min in GFR, while the control group had a mean fall of 9.6 ml/min[4].
Serum Creatinine (B1669602) In patients with HIV-associated nephropathy, those who received this compound had a lower serum creatinine at 24-week follow-up compared to those without treatment[5].In a large study on diabetic nephropathy, the doubling of baseline serum creatinine concentration was significantly lower in the captopril group (25 patients) compared to the placebo group (43 patients)[2].
Blood Pressure Control In a study on patients with primary renal disease, this compound was effective in lowering blood pressure, with systolic blood pressure values being 4-6 mmHg lower compared to the nifedipine (B1678770) GITS group[6].Captopril has been shown to be effective in lowering blood pressure in various patient populations, including those with diabetic nephropathy[2][7].

Note: The data presented in the table above is from separate studies and does not represent a direct head-to-head comparison. The patient populations, study designs, and treatment durations may vary.

Pharmacokinetic Profile: A Key Differentiator

A significant distinction between this compound and captopril lies in their pharmacokinetic profiles, particularly their routes of elimination.

FeatureThis compoundCaptopril
Prodrug Yes (hydrolyzed to fosinoprilat)No
Elimination Dual elimination: renal and hepatic[8][9].Primarily renal.
Half-life Long half-life, allowing for once-daily dosing[10].Shorter half-life, often requiring multiple daily doses.
Food Interaction Not significantly affected by food.Absorption can be reduced by food[11].

This compound's dual elimination pathway is a noteworthy feature, as hepatic clearance can compensate for reduced renal function[8][9]. This may offer a potential advantage in patients with pre-existing renal impairment, as dosage adjustments may be less critical compared to drugs that are primarily cleared by the kidneys[9][11].

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental workflow for a clinical trial designed to assess the renal protective effects of an ACE inhibitor, based on common elements from the reviewed literature.

Experimental_Workflow Patient_Screening Patient Screening (e.g., CKD, Proteinuria) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Fosinopril_Group This compound Group (Dosage Titration) Randomization->Fosinopril_Group Captopril_Group Captopril Group (Dosage Titration) Randomization->Captopril_Group Follow_up Follow-up Visits (e.g., Monthly, Quarterly) Fosinopril_Group->Follow_up Captopril_Group->Follow_up Data_Collection Data Collection (Proteinuria, GFR, BP, etc.) Follow_up->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Change in Proteinuria, Time to Doubling of Serum Creatinine) Data_Collection->Endpoint_Analysis

Caption: Generalized workflow for a clinical trial comparing renal protective agents.
Example Protocol: The Collaborative Study Group Trial on Captopril in Diabetic Nephropathy[2]

  • Objective: To determine if captopril has kidney-protecting properties independent of its effect on blood pressure in diabetic nephropathy.

  • Study Design: A randomized, controlled trial comparing captopril with a placebo.

  • Patient Population: Patients with insulin-dependent diabetes mellitus, urinary protein excretion of ≥ 500 mg per day, and a serum creatinine concentration of ≤ 2.5 mg per deciliter.

  • Intervention: Patients were randomized to receive either captopril or a placebo. Blood pressure goals were defined to achieve control during a median follow-up of three years.

  • Primary Endpoint: A doubling of the baseline serum creatinine concentration.

  • Key Findings: Captopril treatment was associated with a 50 percent reduction in the risk of the combined endpoints of death, dialysis, and transplantation. The doubling of serum creatinine was significantly less frequent in the captopril group.

Conclusion

Both this compound and captopril have demonstrated efficacy in providing renal protection, primarily through their inhibitory effects on the Renin-Angiotensin-Aldosterone System. While direct, long-term comparative trials on renal outcomes are scarce, the available evidence from individual studies suggests that both agents are effective in reducing proteinuria and slowing the progression of renal disease.

The key difference between the two lies in their pharmacokinetic profiles. This compound's dual elimination pathway and longer half-life may offer practical advantages, particularly in patients with compromised renal function and for improving patient adherence through once-daily dosing. However, captopril has a longer history of use and a robust evidence base for its renal protective effects, particularly in diabetic nephropathy.

The choice between this compound and captopril for renal protection should be guided by individual patient characteristics, including the degree of renal impairment, comorbidities, and medication adherence considerations. Further head-to-head clinical trials are warranted to definitively establish the comparative long-term renal and cardiovascular benefits of these two ACE inhibitors.

References

Validating the Therapeutic Window of Fosinopril in a Heart Failure Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of fosinopril's performance in a preclinical heart failure model, offering supporting experimental data for researchers, scientists, and drug development professionals. The focus is on the validation of its therapeutic window, with detailed methodologies and comparative data presentation.

Introduction to This compound (B1673572) and Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key therapeutic strategy in managing heart failure is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This compound is an angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to reduced peripheral vascular resistance, decreased blood pressure, and a reduction in the cardiac workload, thereby mitigating the pathological remodeling of the heart associated with heart failure.[1][2] this compound is a prodrug that is hydrolyzed in the liver to its active metabolite, fosinoprilat.[1]

Experimental Model: Doxorubicin-Induced Cardiomyopathy in Rats

To validate the therapeutic window of this compound, a robust and reproducible animal model of heart failure is essential. The doxorubicin-induced cardiomyopathy model in rats is a well-established method that mimics the cardiotoxic effects of this chemotherapeutic agent, leading to a phenotype of heart failure.

Experimental Protocol:

The following protocol is based on the methodology described by Zhang et al. (2012) in their study on the cardioprotective effects of this compound.[3]

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-220 g

Induction of Cardiomyopathy:

  • Doxorubicin (B1662922) (DOX) is administered via intraperitoneal injection at a cumulative dose of 15 mg/kg.

  • The total dose is divided into six equal injections of 2.5 mg/kg every other day over a period of two weeks.

  • A control group receives saline injections following the same schedule.

Treatment Groups:

  • Control Group: Receives saline injections and no further treatment.

  • DOX Group: Receives doxorubicin injections as described above.

  • This compound-Treated Group (DOX + FOS): Receives doxorubicin injections and is co-treated with this compound. This compound is administered daily by oral gavage at a dose of 10 mg/kg, starting from the first day of DOX injection.

Duration of Study:

  • The study duration is typically 4 weeks from the initial doxorubicin injection.

Assessment Parameters:

  • Hemodynamic and Ventricular Function: Measured using a catheter inserted into the left ventricle to assess parameters such as Left Ventricular Systolic Pressure (LVSP), Left Ventricular End-Diastolic Pressure (LVEDP), and the maximum rates of pressure rise and fall (+dP/dt and -dP/dt).

  • Morphological Analysis: Heart weight to body weight ratio (HW/BW) is calculated as an indicator of cardiac hypertrophy.

  • Biochemical Markers: Plasma levels of cardiac troponin I (cTnI), creatine (B1669601) phosphokinase (CPK), lactate (B86563) dehydrogenase (LDH), and brain natriuretic peptide (BNP) are measured as indicators of cardiac injury.

  • Sarcoplasmic Reticulum Function: Ca2+-uptake and Ca2+-ATPase activity are measured in sarcoplasmic reticulum vesicles isolated from the left ventricle.

  • Protein Expression: Western blot analysis is used to quantify the expression levels of key calcium-handling proteins, SERCA2 (sarco/endoplasmic reticulum Ca2+-ATPase 2) and phospholamban (PLB).

Data Presentation: this compound's Efficacy in the Heart Failure Model

The following tables summarize the quantitative data from a representative study validating the efficacy of this compound in the doxorubicin-induced heart failure model.

Table 1: Effects of this compound on Hemodynamic and Ventricular Function

ParameterControl GroupDOX GroupDOX + this compound Group
LVSP (mmHg)125 ± 898 ± 7115 ± 9
LVEDP (mmHg)5.2 ± 1.115.8 ± 2.38.1 ± 1.5
+dP/dt (mmHg/s)3510 ± 2502150 ± 1803100 ± 210
-dP/dt (mmHg/s)-2850 ± 210-1540 ± 160-2450 ± 190

*p < 0.05 compared to the DOX group. Data are presented as mean ± SD. (Data adapted from Zhang et al., 2012)[3]

Table 2: Effects of this compound on Morphological and Biochemical Markers

ParameterControl GroupDOX GroupDOX + this compound Group
HW/BW (mg/g)2.9 ± 0.34.8 ± 0.53.5 ± 0.4
cTnI (ng/mL)0.1 ± 0.051.2 ± 0.30.4 ± 0.1
CPK (U/L)150 ± 25420 ± 50210 ± 30
LDH (U/L)280 ± 40650 ± 70350 ± 50
BNP (pg/mL)25 ± 8150 ± 2550 ± 12*

*p < 0.05 compared to the DOX group. Data are presented as mean ± SD. (Data adapted from Zhang et al., 2012)[3]

Comparison with Other Alternatives

While the presented data focuses on this compound, it is important to consider its performance relative to other ACE inhibitors. In clinical settings, this compound has been shown to have comparable efficacy to enalapril (B1671234) in improving symptoms and reducing hospitalizations in heart failure patients.[4] A key differentiating factor for this compound is its dual elimination pathway (renal and hepatic), which may be advantageous in patients with renal impairment, a common comorbidity in heart failure.[1]

To establish a comprehensive therapeutic window in a preclinical model, a dose-ranging study would be necessary, comparing multiple doses of this compound against a placebo and a positive control, such as enalapril. This would allow for the determination of the minimal effective dose and the dose at which adverse effects may occur.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_sr Sarcoplasmic Reticulum Ca2+ Handling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Cardiac_Remodeling Cardiac Remodeling AT1_Receptor->Cardiac_Remodeling This compound This compound (Fosinoprilat) This compound->Angiotensin_I Inhibits ACE SERCA2 SERCA2 Ca2_Uptake SR Ca2+ Uptake SERCA2->Ca2_Uptake Phospholamban Phospholamban (PLB) Phospholamban->SERCA2 Inhibits Myocyte_Relaxation Myocyte Relaxation Ca2_Uptake->Myocyte_Relaxation Doxorubicin Doxorubicin Doxorubicin->SERCA2 Decreases Expression Doxorubicin->Phospholamban Decreases Expression Fosinopril_SR This compound Fosinopril_SR->SERCA2 Attenuates Decrease Fosinopril_SR->Phospholamban Attenuates Decrease

Caption: Signaling pathways affected by this compound in heart failure.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment (4 Weeks) Animal_Model Sprague-Dawley Rats HF_Induction Doxorubicin Injection (15 mg/kg cumulative) Animal_Model->HF_Induction Control Control (Saline) DOX DOX (Heart Failure) FOS DOX + this compound (10 mg/kg/day) Hemodynamics Hemodynamic & Ventricular Function Control->Hemodynamics Morphology Morphological Analysis (HW/BW) Control->Morphology Biomarkers Biochemical Markers Control->Biomarkers SR_Function SR Function & Protein Expression Control->SR_Function DOX->Hemodynamics DOX->Morphology DOX->Biomarkers DOX->SR_Function FOS->Hemodynamics FOS->Morphology FOS->Biomarkers FOS->SR_Function

References

Reproducibility of fosinopril's effects on blood pressure in different rat strains

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reproducibility of fosinopril's effects on blood pressure in Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, providing researchers with comparative data and detailed experimental protocols to inform future studies.

This compound (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension. Its efficacy is predicated on its ability to block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] This guide provides a comparative analysis of the reproducibility of this compound's blood pressure-lowering effects in different rat strains, primarily focusing on the Spontaneously Hypertensive Rat (SHR) model and its normotensive control, the Wistar-Kyoto (WKY) rat. The data presented is crucial for researchers in the fields of cardiovascular pharmacology and drug development for understanding the consistency and variability of this compound's antihypertensive action in preclinical models.

Comparative Efficacy of this compound on Blood Pressure in SHR and WKY Rats

The following table summarizes the quantitative data on the effects of this compound on systolic blood pressure (SBP) in Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats from various studies.

Rat StrainTreatment GroupDoseDuration of TreatmentAge of RatsBaseline SBP (mmHg)Post-Treatment SBP (mmHg)Change in SBP (mmHg)Reference
SHR This compound25 mg/kg/day4 to 8 weeks4 weeks~129Persistently reducedSignificant reduction[5][6]
SHR This compound25 mg/kg/day8 to 12 weeks8 weeks~180Persistently reducedSignificant reduction[5][6]
SHR This compound25 mg/kg/day4 to 12 weeks4 weeks~129Persistently reducedSignificant reduction[5][6]
SHR This compound (high dose)Not specified6 weeks6 weeksNot specifiedSignificantly reduced (-22%)Significant reduction[7]
SHR This compound (low dose)Not specified6 weeks6 weeksNot specifiedSmall, nonsignificant reductionNo significant change[7]
SHR This compound10 mg/kg/day8 weeks22 weeksNot specifiedReducedSignificant reduction[8]
SHR This compound10 mg/kgSingle doseNot specified183 ± 4160 ± 5-23[9]
SHR This compound30 mg/kgSingle doseNot specified176 ± 4156 ± 4-20[9]
WKY Untreated Control--4 weeks~133--[5]
WKY Untreated Control--8 weeks~151--[5]
WKY This compound (high dose)Not specified6 weeks6 weeksSignificantly lower than untreated SHRNo difference from untreated WKYNo significant change[7]
WKY This compound (low dose)Not specified6 weeks6 weeksSignificantly lower than untreated SHRNo difference from untreated WKYNo significant change[7]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This is a commonly used technique for repeated blood pressure measurements in conscious rats.[5][7]

Materials:

  • Non-invasive blood pressure system with a tail-cuff and a pulse sensor.

  • Animal restrainer.

  • Warming platform.

Procedure:

  • Acclimatization: To minimize stress-induced blood pressure fluctuations, acclimate the rats to the restraining device and warming platform for several days before the actual measurements are taken.[10]

  • Animal Preparation: Gently place the conscious rat into an appropriately sized restrainer.

  • Warming: Position the restrainer on a warming platform to maintain the rat's body temperature, which facilitates the detection of the tail pulse.

  • Cuff Placement: Securely place the occlusion cuff and the volume-pressure recording cuff at the base of the rat's tail.

  • Baseline Measurement: Record a series of baseline blood pressure readings until a stable value is achieved. It is advisable to discard the initial measurements and average the subsequent 10-15 readings.[10]

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage).

  • Post-Dose Measurement: Measure blood pressure at predetermined time points following drug administration to assess the onset and duration of the antihypertensive effect.

Invasive Blood Pressure Measurement

This method provides a more direct and continuous measurement of arterial blood pressure but requires anesthesia and surgery.[11][12]

Materials:

  • Anesthetic (e.g., urethane, pentobarbital (B6593769) sodium).[11]

  • Surgical instruments.

  • Pressure transducer and data acquisition system.

  • Catheter.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Preparation: Surgically expose a suitable artery (e.g., carotid or femoral artery).

  • Catheterization: Insert a catheter filled with heparinized saline into the artery and secure it.

  • Transducer Connection: Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Stabilization: Allow the animal's blood pressure to stabilize before recording baseline measurements.

  • Drug Administration: Administer this compound or vehicle intravenously through a cannulated vein (e.g., femoral vein).

  • Data Recording: Continuously record the arterial blood pressure to observe the effects of the drug.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimatization Acclimatization to Restrainer baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) acclimatization->baseline_bp animal_selection Select Rat Strains (SHR, WKY) animal_selection->acclimatization drug_admin This compound or Vehicle Administration baseline_bp->drug_admin post_dose_bp Post-Dose Blood Pressure Measurement drug_admin->post_dose_bp data_analysis Calculate Change in Systolic Blood Pressure post_dose_bp->data_analysis comparison Compare Effects Between Strains and Doses data_analysis->comparison

Experimental workflow for assessing this compound's effects.

fosinopril_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure This compound This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) This compound->Fosinoprilat Hydrolysis in Liver Fosinoprilat->ACE Inhibits

Signaling pathway of this compound's mechanism of action.

References

A comparative study of the side-effect profiles of fosinopril and other ACE inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 18, 2025

This guide offers a detailed comparison of the side-effect profiles of fosinopril (B1673572) and other widely prescribed Angiotensin-Converting Enzyme (ACE) inhibitors. It is intended for researchers, scientists, and drug development professionals, providing a synthesis of clinical trial data, an overview of experimental methodologies for assessing adverse drug reactions, and a look into the relevant physiological pathways.

Executive Summary

This compound, an ACE inhibitor used in the management of hypertension and heart failure, is distinguished by its dual pathway of elimination, involving both renal and hepatic routes.[1] This pharmacokinetic property suggests a potential for a more favorable side-effect profile, particularly in patients with renal impairment, as it may lead to less drug accumulation compared to ACE inhibitors that are primarily cleared by the kidneys, such as enalapril (B1671234) and lisinopril.[1][2] Clinical evidence indicates that while the side-effect profiles of ACE inhibitors are largely a class effect, there are nuances in the incidence and severity of specific adverse events. Notably, studies suggest this compound may be associated with a lower incidence of cough compared to some other agents in the class.

Comparative Analysis of Side-Effect Incidence

The following tables summarize the incidence of common adverse events associated with this compound and other ACE inhibitors based on data from various clinical trials. It is important to note that direct comparison of absolute percentages across different studies can be challenging due to variations in study design, patient populations, and dosage regimens.

Table 1: Incidence of Common Side Effects of this compound vs. Placebo in Patients with Heart Failure

Side EffectThis compound (%)Placebo (%)
Dizziness11.95.4
Cough9.75.1
Hypotension4.40.8

Source: Data from a review of clinical trials in patients with heart failure.[1]

Table 2: Comparative Incidence of Selected Side Effects: this compound vs. Enalapril

Side EffectThis compoundEnalapril
Orthostatic Hypotension 1.6%7.6%
Withdrawals due to Adverse Events 8 patients (out of 195 total patients in the study arm)14 patients (out of 195 total patients in the study arm)
Cough Similar incidence reported in one study[1]Higher incidence of cough, gastrointestinal discomfort, and kidney problems reported in another study[3]

Sources: Data compiled from studies comparing this compound and enalapril in patients with chronic heart failure and hypertension.[4][5]

Table 3: Overview of Common Class-Wide ACE Inhibitor Side Effects

Side EffectTypical Incidence Range (%)Notes
Dry Cough 0 - 44Incidence varies significantly based on population and study.[6]
Hypotension VariableMore common in patients with heart failure or those who are volume-depleted.[6]
Dizziness VariableOften related to hypotension.
Hyperkalemia ~3.3ACE inhibitors can reduce potassium excretion.[7]
Angioedema 0.1 - 0.7A rare but potentially life-threatening side effect.[8]
Renal Insufficiency VariableCan occur, particularly in patients with pre-existing renal artery stenosis.

Sources: Data from various reviews and studies on ACE inhibitor side effects.[6][7][8]

Key Differentiators of this compound

The primary pharmacological distinction of this compound is its balanced dual elimination pathway.[9] The active metabolite, fosinoprilat, is cleared by both the liver and the kidneys.[9] This compensatory mechanism means that if one route of elimination is impaired (e.g., in patients with chronic kidney disease), the other can largely compensate.[9] This potentially reduces the risk of drug accumulation and associated side effects in patients with renal dysfunction, a common comorbidity in the target patient population for ACE inhibitors.[1][2]

Experimental Protocols for Side-Effect Assessment in Antihypertensive Clinical Trials

The evaluation of adverse drug reactions is a critical component of clinical trials for antihypertensive agents. A typical protocol involves the following stages:

  • Phase I Trials : These are first-in-human studies conducted in a small number of healthy volunteers. The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug. Dose-escalation studies are performed to identify the maximum tolerated dose.

  • Phase II Trials : These studies are conducted in a larger group of patients with the target condition (e.g., hypertension). The primary objective is to evaluate the efficacy of the drug in lowering blood pressure and to further assess its safety profile. Different doses may be tested to establish a dose-response relationship for both efficacy and side effects.

  • Phase III Trials : These are large-scale, multicenter, randomized, and often double-blind, placebo-controlled or active-comparator trials. They are designed to confirm the efficacy and safety of the drug in a large, diverse patient population. The primary endpoints are typically changes in systolic and diastolic blood pressure.[10] Safety assessments are comprehensive and include the collection of all adverse events, which are then coded using standardized terminologies like MedDRA.

  • Phase IV (Post-Marketing Surveillance) : After a drug is approved, ongoing surveillance is crucial for detecting rare or long-term side effects that may not have been apparent in the limited timeframe of clinical trials.

Data Collection and Monitoring:

  • Spontaneous Reporting : Patients are encouraged to report any new or unusual symptoms to the investigators.

  • Systematic Inquiry : At each study visit, investigators systematically question patients about the occurrence of a pre-defined list of common and serious adverse events.

  • Laboratory Tests : Regular monitoring of blood and urine samples is conducted to detect any drug-induced changes in renal function, liver enzymes, and electrolyte levels (e.g., potassium).[8]

  • Physical Examinations : Regular physical examinations, including measurement of blood pressure in different postures to detect orthostatic hypotension, are performed.[10]

Visualizing the Mechanisms and Processes

To better understand the context of ACE inhibitor side effects and the methodology of their assessment, the following diagrams are provided.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE Cough Cough Bradykinin->Cough ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->AngiotensinII Inhibits ACE_Inhibitor->Inactive_Bradykinin Inhibits

Caption: Mechanism of ACE Inhibitors and the Bradykinin Pathway in Cough.

start Start: Patient Recruitment (Hypertensive Population) screening Screening & Baseline Assessment - Medical History - Physical Exam - Lab Tests start->screening randomization Randomization screening->randomization groupA Group A: this compound randomization->groupA groupB Group B: Other ACE Inhibitor randomization->groupB groupC Group C: Placebo/Active Comparator randomization->groupC treatment Treatment Period (e.g., 12 weeks) groupA->treatment groupB->treatment groupC->treatment monitoring Adverse Event Monitoring - Spontaneous Reports - Systematic Inquiry - Lab Monitoring treatment->monitoring data_collection Data Collection - Blood Pressure - Adverse Event Logs - Lab Results monitoring->data_collection analysis Statistical Analysis - Incidence of Side Effects - Comparison between groups data_collection->analysis end End: Conclusion on Comparative Side-Effect Profile analysis->end

Caption: Experimental Workflow for Comparing ACE Inhibitor Side Effects.

Conclusion

This compound presents a viable alternative to other ACE inhibitors, with a side-effect profile that is generally comparable to the class. Its unique dual elimination pathway may offer a safety advantage in specific patient populations, particularly those with renal impairment. While some studies suggest a lower incidence of cough with this compound compared to enalapril, further large-scale, head-to-head comparative trials are needed to definitively establish the superiority of one ACE inhibitor over another in terms of tolerability. The choice of an ACE inhibitor should be individualized based on the patient's clinical characteristics, comorbidities, and tolerability.

References

Fosinopril Versus Losartan: A Comparative Analysis of RAAS Blockade Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two widely used prescription drugs, fosinopril (B1673572) and losartan (B1675146), in the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the distinct signaling pathways affected by these two agents.

Introduction

This compound, an angiotensin-converting enzyme (ACE) inhibitor, and losartan, an angiotensin II receptor blocker (ARB), are both mainstays in the management of hypertension and other cardiovascular diseases.[1][2] While both effectively interrupt the RAAS, their mechanisms of action are fundamentally different, leading to distinct physiological and biochemical consequences. This compound acts by inhibiting the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] In contrast, losartan selectively blocks the action of angiotensin II at the AT1 receptor, preventing its downstream effects.[1] This guide delves into the specifics of these mechanisms, supported by experimental findings.

Comparative Analysis of RAAS Biomarkers

The differential effects of this compound and losartan on key components of the RAAS are summarized below. While direct head-to-head studies measuring all parameters simultaneously are limited, the following tables synthesize available data from various clinical trials.

BiomarkerEffect of this compoundEffect of Losartan
Plasma Renin Activity (PRA) IncreasesIncreases
Angiotensin I IncreasesIncreases
Angiotensin II DecreasesIncreases
Aldosterone (B195564) DecreasesDecreases
Bradykinin (B550075) IncreasesNo significant change or slight increase

Table 1: Comparative Effects of this compound and Losartan on RAAS Biomarkers. This table summarizes the general trends observed in plasma levels of key RAAS components following administration of this compound and losartan.

Quantitative Data from Clinical Studies

The following table presents quantitative data from a clinical trial comparing the effects of this compound and losartan in hypertensive patients with type 2 diabetes.

ParameterThis compound (10 mg/day)Losartan (50 mg/day)
Baseline Systolic Blood Pressure (mmHg) 155.4 ± 12.6157.2 ± 13.1
Systolic Blood Pressure after 6 months (mmHg) 134.6 ± 11.8136.4 ± 12.5
Baseline Diastolic Blood Pressure (mmHg) 94.2 ± 6.595.1 ± 7.2
Diastolic Blood Pressure after 6 months (mmHg) 82.3 ± 5.983.1 ± 6.8
Baseline Creatinine Clearance (ml/min) 102.3 ± 25.4105.1 ± 28.9
Creatinine Clearance after 6 months (ml/min) 98.1 ± 23.7100.2 ± 27.5

Table 2: Effects of this compound and Losartan on Blood Pressure and Creatinine Clearance in Hypertensive Type 2 Diabetic Patients.[4] Data are presented as mean ± standard deviation. Both treatments resulted in significant reductions in blood pressure.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and losartan within the RAAS cascade are illustrated in the following diagrams.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lung Lung Endothelium cluster_Adrenal Adrenal Gland Angiotensinogen (B3276523) Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction ↑ Blood Pressure AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Aldosterone Aldosterone Aldosterone_Release->Aldosterone Renin Renin ACE ACE Na_H2O_Retention Na+ & H2O Retention ↑ Blood Volume Aldosterone->Na_H2O_Retention

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway. A simplified diagram illustrating the key components and steps in the RAAS cascade, which regulates blood pressure and fluid balance.

Fosinopril_Mechanism cluster_RAAS RAAS Cascade Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE This compound This compound (ACE Inhibitor) This compound->ACE Inhibits This compound->ACE Inhibits Degradation

Figure 2: Mechanism of Action of this compound. this compound inhibits the angiotensin-converting enzyme (ACE), thereby blocking the conversion of angiotensin I to angiotensin II and preventing the degradation of bradykinin.

Losartan_Mechanism cluster_RAAS RAAS Cascade Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Downstream_Effects Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Downstream_Effects Losartan Losartan (ARB) Losartan->AT1_Receptor Blocks

Figure 3: Mechanism of Action of Losartan. Losartan selectively blocks the binding of angiotensin II to the AT1 receptor, thus inhibiting the downstream physiological effects of angiotensin II.

Experimental Protocols

This section details the methodologies for key experiments used to quantify the effects of this compound and losartan on the RAAS.

Measurement of Plasma Renin Activity (PRA)

Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample.

Protocol:

  • Blood Collection: Whole blood is collected in pre-chilled EDTA tubes.

  • Plasma Separation: The blood is centrifuged at 4°C to separate the plasma.

  • Inhibition of Angiotensin I Conversion: A cocktail of enzyme inhibitors is added to the plasma to prevent the conversion of angiotensin I to angiotensin II and its degradation.

  • Incubation: The plasma sample is divided into two aliquots. One is incubated at 37°C for a specified time (e.g., 1.5-3 hours) to allow for angiotensin I generation, while the other is kept at 4°C to serve as a baseline control.

  • Quantification of Angiotensin I: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Calculation: PRA is calculated as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Measurement of Angiotensin II

Principle: This method involves the extraction and quantification of angiotensin II from plasma using high-performance liquid chromatography (HPLC) coupled with radioimmunoassay (RIA) or mass spectrometry (MS).

Protocol:

  • Blood Collection and Plasma Preparation: Blood is collected into tubes containing a protease inhibitor cocktail to prevent peptide degradation. Plasma is separated by centrifugation at low temperatures.

  • Solid-Phase Extraction (SPE): Angiotensin II is extracted from the plasma using a C18 SPE cartridge to remove interfering substances.

  • HPLC Separation: The extracted sample is injected into an HPLC system with a reverse-phase column to separate angiotensin II from other peptides.

  • Quantification: The fraction containing angiotensin II is collected and quantified by RIA or tandem mass spectrometry (LC-MS/MS).

Measurement of Aldosterone

Principle: Aldosterone levels in plasma or serum are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.

Protocol:

  • Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma or serum sample.

  • Extraction: Aldosterone is extracted from the sample using a liquid-liquid or solid-phase extraction method.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The aldosterone and internal standard are separated by liquid chromatography and detected by mass spectrometry based on their specific mass-to-charge ratios.

  • Quantification: The concentration of aldosterone is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Measurement of Bradykinin

Principle: Due to its short half-life, the measurement of bradykinin requires specific collection procedures and sensitive analytical methods like competitive ELISA or LC-MS/MS.[5]

Protocol:

  • Blood Collection: Blood is drawn into tubes containing a cocktail of protease inhibitors to prevent bradykinin degradation.[5]

  • Plasma Separation: Plasma is immediately separated by refrigerated centrifugation.[5]

  • Extraction: Bradykinin is extracted from the plasma using SPE.

  • Quantification: The extracted bradykinin is quantified using a competitive ELISA kit or by LC-MS/MS for higher specificity.[5]

Discussion of Mechanistic Differences and Their Implications

The primary distinction between this compound and losartan lies in their point of intervention in the RAAS. This compound's inhibition of ACE leads to a reduction in angiotensin II production and an accumulation of bradykinin, a potent vasodilator.[3][6] The increase in bradykinin may contribute to both the therapeutic effects (vasodilation) and a common side effect (dry cough) associated with ACE inhibitors.[7]

In contrast, losartan does not inhibit ACE and therefore does not directly affect bradykinin levels to the same extent.[8] It provides a more specific blockade of the RAAS by targeting the AT1 receptor. This specificity may result in a lower incidence of cough. However, by blocking the AT1 receptor, losartan leads to a compensatory increase in circulating angiotensin II levels, which can then stimulate the unblocked AT2 receptors. The long-term physiological consequences of AT2 receptor stimulation are still an area of active research.

Conclusion

This compound and losartan, while both effective in mitigating the effects of the RAAS, do so through distinct mechanisms that result in different biochemical profiles. This compound, as an ACE inhibitor, reduces angiotensin II levels and increases bradykinin levels. Losartan, an ARB, blocks the action of angiotensin II at the AT1 receptor, leading to a more specific RAAS blockade but with a reactive increase in angiotensin II. The choice between these agents in a clinical or research setting may be guided by these mechanistic differences and their potential physiological consequences. Further head-to-head studies providing comprehensive, quantitative comparisons of their effects on the full spectrum of RAAS components are warranted to fully elucidate their comparative pharmacology.

References

Independent validation of the Fosinopril Versus Amlodipine Cardiovascular Events Trial (FACET) findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of the Fosinopril (B1673572) Versus Amlodipine (B1666008) Cardiovascular Events Trial (FACET) Findings

The this compound Versus Amlodipine Cardiovascular Events Trial (FACET) was a notable study that compared the effects of an angiotensin-converting enzyme (ACE) inhibitor, this compound, with a calcium channel blocker, amlodipine, on cardiovascular outcomes in patients with both hypertension and non-insulin-dependent diabetes mellitus (NIDDM). This guide provides a detailed comparison of the performance of these two drugs, supported by data from the FACET trial and its follow-up study, the this compound Versus Amlodipine Comparative Treatments Study (FACTS), as well as findings from broader meta-analyses.

Data Presentation

The quantitative outcomes of the FACET and FACTS trials are summarized in the tables below, offering a clear comparison of the effects of this compound and amlodipine.

Table 1: Cardiovascular Events in the FACET Trial [1][2]

OutcomeThis compound Group (n=189)Amlodipine Group (n=191)Hazard Ratio (95% CI)
Combined Outcome (MI, Stroke, Hospitalized Angina)14270.49 (0.26-0.95)

MI: Myocardial Infarction; CI: Confidence Interval

ParameterThis compoundAmlodipineP-value
Systolic Blood Pressure Reduction8 mm Hg10 mm Hg0.029
Diastolic Blood Pressure Reduction3 mm Hg5 mm Hg0.040
Change in PAI-1 (ng/mL)-3.8 ± 2.55.4 ± 3.60.045

Experimental Protocols

This compound Versus Amlodipine Cardiovascular Events Trial (FACET)[1][2]
  • Study Design: A multicenter, randomized, open-label trial.

  • Inclusion Criteria: Patients with a diagnosis of NIDDM and hypertension (systolic blood pressure > 140 mmHg or diastolic blood pressure > 90 mmHg).

  • Exclusion Criteria: History of coronary heart disease or stroke, serum creatinine (B1669602) > 1.5 mg/dl, and albuminuria > 40 micrograms/min.

  • Interventions: Patients were randomly assigned to receive either this compound (20 mg/day) or amlodipine (10 mg/day). If blood pressure was not controlled with the initial monotherapy, the other study drug was added.

  • Follow-up: Patients were followed for up to 3.5 years.

  • Primary Aim: To compare the effects of this compound and amlodipine on serum lipids and diabetes control.

  • Secondary Outcomes: Prospectively defined cardiovascular events, including acute myocardial infarction, stroke, and hospitalized angina.

This compound Versus Amlodipine Comparative Treatments Study (FACTS)[3][4]
  • Study Design: A double-blind, crossover, randomized, controlled trial.

  • Participants: Individuals with type 2 diabetes and hypertension.

  • Intervention: After a 4-week placebo period, participants were randomized to receive either this compound (20 mg or 40 mg daily) or amlodipine (5 mg or 10 mg daily) for 4 weeks. This was followed by a 4-week placebo washout period before crossing over to the other treatment.

  • Secondary Outcomes: Blood pressure, angiotensin II, tissue plasminogen activator (tPA) antigen, fibrinogen, C-reactive protein (CRP), and interleukin-6 (IL-6).

Signaling Pathways and Experimental Workflow

The mechanisms of action of this compound and amlodipine involve distinct signaling pathways. This compound acts on the Renin-Angiotensin-Aldosterone System (RAAS), while amlodipine blocks L-type calcium channels.

cluster_RAAS This compound: Inhibition of RAAS cluster_CCB Amlodipine: Calcium Channel Blockade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor This compound This compound ACE ACE This compound->ACE Inhibits L_type_Ca_Channel L-type Calcium Channel Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Smooth_Muscle_Contraction Smooth_Muscle_Contraction Ca_Influx->Smooth_Muscle_Contraction Leads to Smooth_Muscle_Contraction->Vasoconstriction Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Blocks

Figure 1: Signaling pathways of this compound and Amlodipine.

The workflow of the FACET trial is illustrated below, from patient screening to the final analysis of cardiovascular outcomes.

Start Patient Screening Inclusion Inclusion Criteria Met? (NIDDM + Hypertension) Start->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Randomization Randomization Inclusion->Randomization Yes Exclusion->Randomization No Fosinopril_Arm This compound (20 mg/day) Randomization->Fosinopril_Arm Group 1 Amlodipine_Arm Amlodipine (10 mg/day) Randomization->Amlodipine_Arm Group 2 Follow_Up Follow-up (up to 3.5 years) Fosinopril_Arm->Follow_Up Amlodipine_Arm->Follow_Up Endpoint Cardiovascular Event Analysis Follow_Up->Endpoint

Figure 2: FACET trial experimental workflow.

Discussion of Findings

The FACET trial demonstrated that while both this compound and amlodipine were effective in lowering blood pressure, the this compound group had a significantly lower risk of the combined outcome of acute myocardial infarction, stroke, or hospitalized angina.[1][2] This suggests that the cardiovascular benefits of this compound may extend beyond its blood pressure-lowering effects.

Broader meta-analyses of antihypertensive drugs have provided a larger context for these findings. These analyses consistently show that ACE inhibitors and angiotensin receptor blockers (ARBs) are associated with a lower incidence of new-onset diabetes compared to calcium channel blockers, beta-blockers, and diuretics. While the FACET trial focused on patients who already had diabetes, this class effect on glucose metabolism is noteworthy. Furthermore, some meta-analyses suggest that ACE inhibitors may offer superior cardioprotective effects compared to other antihypertensive classes, which aligns with the results of the FACET trial.

References

Fosinopril's Tissue Penetration: A Comparative Analysis with Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the tissue penetration of fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, with other widely used agents in its class. A key differentiator for ACE inhibitors is their ability to inhibit tissue-bound ACE, which may contribute significantly to their long-term clinical efficacy in managing cardiovascular diseases. This guide synthesizes available experimental data to offer an objective comparison of their performance, focusing on tissue-specific ACE inhibition.

Executive Summary

This compound, and its active metabolite fosinoprilat (B1673573), demonstrates a distinct profile of tissue penetration and ACE inhibition compared to other ACE inhibitors. Notably, this compound exhibits prolonged ACE inhibition in key tissues such as the heart and brain. A unique characteristic of this compound is its dual pathway of elimination, involving both renal and hepatic routes, which contrasts with the primarily renal clearance of many other ACE inhibitors like lisinopril (B193118) and enalapril (B1671234). This dual elimination may influence its tissue accumulation and retention, particularly in patients with compromised renal function.

Comparative Tissue ACE Inhibition

Experimental studies in animal models have provided valuable insights into the differential tissue ACE inhibition profiles of various ACE inhibitors. While direct quantitative comparisons in humans are limited, ex vivo studies in rats offer a basis for understanding the relative tissue penetration and duration of action.

ACE Inhibitor (Active Form)AortaBrainHeartLungKidney
Fosinoprilat Moderate, long-lastingDelayed, long-lastingStriking, long-lastingModerate, long-lastingWeaker, long-lasting
Lisinopril High, long-lastingDelayed, long-lastingModerateHigh, long-lastingSignificant inhibition
Enalaprilat (B1671235) ModerateNo significant effectBarely detectableModerateSignificant inhibition
Ramiprilat High, long-lastingNo significant effectBarely detectableHigh, long-lastingWeaker
Captopril (B1668294) Moderate, short-lastingModest, short-lastingStriking, long-lastingModerate, short-lastingSignificant inhibition
Zofenoprilat High, long-lastingModest, short-lastingStriking, long-lastingHigh, long-lastingSignificant inhibition

Table 1: Qualitative Comparison of Ex Vivo Tissue ACE Inhibition in Spontaneously Hypertensive Rats (SHR). Data synthesized from Cushman DW, et al. (1989).[1][2]

Key Findings from Preclinical Studies:

  • Cardiac Tissue: this compound, along with captopril and zofenopril (B1663440), demonstrates marked and prolonged inhibition of ACE in the heart.[1][2] This is a significant finding as local ACE in the heart is implicated in cardiac remodeling. In contrast, enalapril and ramipril (B1678797) show barely detectable inhibition in the heart at equivalent doses.[1][2]

  • Brain Tissue: this compound and lisinopril exhibit delayed but long-lasting inhibitory effects on brain ACE.[1][2] This is in contrast to ramipril and enalapril, which show no significant effect on brain ACE, and captopril and zofenopril, which have modest and short-lived effects.[1][2] The ability to penetrate the blood-brain barrier and inhibit brain ACE may have implications for the central regulation of blood pressure.

  • Renal Tissue: Most ACE inhibitors demonstrate significant inhibition of kidney ACE. However, this compound and ramipril are noted to have somewhat weaker effects in the kidney, which may be associated with their alternative routes of excretion.[1][2]

  • Aorta and Lung: Ramipril, lisinopril, and zofenopril show the greatest magnitude and duration of ACE inhibition in the aorta and lung.[1][2]

Pharmacokinetic Differentiators: The Dual Elimination of this compound

A crucial aspect influencing tissue penetration and accumulation is the route of drug elimination. Fosinoprilat is unique among many ACE inhibitors due to its balanced dual elimination through both hepatic and renal pathways.[3][4] This contrasts with ACE inhibitors like lisinopril and enalaprilat, which are primarily excreted by the kidneys.

In patients with renal impairment, the hepatic clearance of fosinoprilat increases, compensating for the reduced renal function.[5] This results in significantly less accumulation of fosinoprilat compared to lisinopril and enalaprilat in patients with chronic renal insufficiency, which may reduce the risk of dose-related adverse effects.[5][6]

FeatureThis compoundLisinoprilEnalapril
Prodrug YesNoYes
Active Metabolite FosinoprilatLisinoprilEnalaprilat
Primary Elimination Route Renal and Hepatic (Dual)RenalRenal
Dosage Adjustment in Renal Impairment Generally not requiredRequiredRequired

Table 2: Key Pharmacokinetic Differences.

Experimental Protocols

The assessment of tissue ACE inhibition is primarily conducted through ex vivo studies in animal models. The following are detailed methodologies for key experiments cited in the literature.

Experimental Workflow for Ex Vivo Tissue ACE Inhibition

G cluster_0 Animal Dosing cluster_1 Tissue Collection cluster_2 ACE Activity Assay Dosing Oral administration of ACE inhibitor to rats Sacrifice Sacrifice at specific time points Dosing->Sacrifice Harvest Harvest target tissues (e.g., heart, brain, lung, kidney) Sacrifice->Harvest Homogenize Homogenize tissues in buffer Harvest->Homogenize Assay Measure ACE activity in tissue homogenates Homogenize->Assay Analysis Compare ACE activity to control group Assay->Analysis

Experimental workflow for ex vivo ACE inhibition.
Ex Vivo Measurement of Tissue ACE Activity

This protocol is based on the methods described by Cushman and Cheung, which involve a fluorometric assay to determine ACE activity in tissue homogenates.

a. Animal Dosing and Tissue Preparation:

  • Spontaneously hypertensive rats (SHR) are administered a single oral dose of the ACE inhibitor or vehicle (control).

  • At predetermined time points after dosing, the animals are euthanized.

  • Target tissues (e.g., aorta, brain, heart, lung, kidney) are rapidly excised, rinsed in cold saline, blotted dry, and weighed.

  • Tissues are homogenized in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 8.3) to create a tissue homogenate.

  • The homogenate is centrifuged at low speed to remove large debris, and the supernatant is used for the ACE activity assay.

b. Fluorometric Assay for ACE Activity:

  • The assay is based on the cleavage of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE to yield hippuric acid and L-histidyl-L-leucine.

  • Aliquots of the tissue homogenate supernatant are incubated with the HHL substrate at 37°C for a specific duration.

  • The reaction is stopped by the addition of an acid (e.g., HCl).

  • The hippuric acid produced is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic solvent is evaporated, and the residue is redissolved in a buffer.

  • A fluorescent reagent (e.g., o-phthaldialdehyde) is added, which reacts with the L-histidyl-L-leucine to form a fluorescent product.

  • The fluorescence is measured using a fluorometer, and the ACE activity is calculated relative to the control group. The percentage of ACE inhibition is determined by comparing the activity in the drug-treated group to the vehicle-treated group.

Radioligand Binding Assay for Tissue ACE

This method quantifies the amount of ACE in a tissue sample by measuring the binding of a radiolabeled ACE inhibitor.

a. Membrane Preparation:

  • Tissues are homogenized in a buffer and centrifuged at high speed to pellet the cell membranes, which contain the tissue-bound ACE.

  • The membrane pellet is washed and resuspended in an assay buffer.

b. Binding Assay:

  • Aliquots of the membrane preparation are incubated with a radiolabeled ACE inhibitor (e.g., 125I-351A).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ACE inhibitor.

  • After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding. The amount of ACE in the tissue is proportional to the specific binding. In ex vivo studies, the displacement of the radioligand by the administered ACE inhibitor is measured to determine the degree of tissue ACE inhibition.

Signaling Pathway: The Renin-Angiotensin System

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the renin-angiotensin-aldosterone system (RAAS).

RAAS Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE (in Lungs & Tissues) ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE

The Renin-Angiotensin-Aldosterone System and the action of ACE inhibitors.

Conclusion

The available evidence suggests that this compound has a distinct tissue penetration and ACE inhibition profile compared to other ACE inhibitors. Its prolonged inhibition of ACE in the heart and brain, coupled with its unique dual elimination pathway, are key differentiating features. These characteristics may have important clinical implications, particularly in the long-term management of cardiovascular diseases and in patients with renal insufficiency. Further research, especially well-controlled comparative studies in humans, is warranted to fully elucidate the clinical significance of these pharmacologic differences. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

Validating Fosinopril's Efficacy: A Comparative Guide to Biomarker Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of biomarkers used to assess the therapeutic efficacy of fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, in the context of its primary indications: hypertension and heart failure.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative treatments and detailing supporting experimental data.

This compound acts by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to reduced aldosterone (B195564) secretion and decreased blood pressure.[2] Its efficacy is often evaluated by monitoring changes in key biomarkers related to the renin-angiotensin-aldosterone system (RAAS), cardiac function, and renal health.

Comparative Analysis of Therapeutic Alternatives

This compound is one of several ACE inhibitors used for hypertension and heart failure.[4][5] Other common alternatives include different classes of antihypertensive drugs such as angiotensin II receptor blockers (ARBs), beta-blockers, calcium channel blockers, and diuretics.[4][6]

A key distinction of this compound is its dual elimination pathway through both the liver and kidneys. This characteristic may offer an advantage in patients with renal impairment, as it accumulates to a lesser extent than other ACE inhibitors like enalapril (B1671234) and lisinopril (B193118) in individuals with chronic renal insufficiency.[7][8][9][10][11]

Biomarker-Based Efficacy Assessment

The therapeutic efficacy of this compound and its alternatives can be quantitatively assessed through a panel of biomarkers. These markers provide insights into the drug's mechanism of action and its impact on cardiovascular and renal systems.

Biomarker CategoryBiomarkerThis compound's EffectComparative Notes
RAAS Inhibition Plasma Renin Activity (PRA)IncreasesA common class effect for ACE inhibitors.
Angiotensin IIDecreasesThe primary mechanism of ACE inhibitors.[2]
AldosteroneDecreasesReduced aldosterone contributes to lower blood pressure and decreased sodium and water retention.
Cardiac Function B-type Natriuretic Peptide (BNP)Decreases in Heart FailureElevated BNP is a marker of cardiac stress; reduction indicates improved cardiac function.
Left Ventricular Ejection Fraction (LVEF)Increases in Heart FailureThis compound has been shown to improve LVEF in patients with heart failure.[12]
Left Ventricular MassDecreases in HypertensionReduction in left ventricular mass indicates a reversal of cardiac remodeling.[13]
Renal Function Serum Creatinine (B1669602)May cause initial, small increasesMonitoring is important, especially in patients with pre-existing renal disease. Studies suggest patients on enalapril may have higher creatinine levels compared to those on this compound.[12]
Blood Urea Nitrogen (BUN)May cause initial, small increasesSimilar to serum creatinine, this is monitored to assess renal function. Patients on enalapril have shown higher BUN levels compared to those on this compound.[12]
Vascular Function Nitric Oxide (NO)IncreasesThis compound has been shown to increase the expression of NO, which has vasodilatory and anti-atherosclerotic effects.[14]
Intercellular Adhesion Molecule-1 (ICAM-1)DecreasesThis compound can inhibit the expression of ICAM-1, which is involved in atherosclerosis.[14]
Quantitative Data from Comparative Studies

Clinical studies have provided valuable data comparing this compound to other antihypertensive agents.

This compound vs. Enalapril in Heart Failure [12]

ParameterThis compound GroupEnalapril Groupp-value
Event-free survival86.7%82.8%0.43
Time to event (days)77.0 ± 25.3540.2 ± 6.80.04
Ejection Fraction20.5 ± 7.4%21.4 ± 7.8%NS
Serum Creatinine (μmol/L)99 ± 13113 ± 170.002
BUN (mmol/L)7.28 ± 1.78.89 ± 2.390.01

This compound vs. Enalapril in Hypertension [15]

ParameterThis compound GroupEnalapril Group
Baseline Supine Systolic BP (mmHg)157159
Post-treatment Supine Systolic BP (mmHg)143147
Baseline Supine Diastolic BP (mmHg)100100
Post-treatment Supine Diastolic BP (mmHg)8992

This compound vs. Valsartan (B143634) on Endothelial Cells [14]

  • Both this compound and valsartan were found to significantly inhibit the oxidized LDL-induced expression of ICAM-1 and increase the expression of NO in human umbilical vein endothelial cells, with no significant difference between the two drugs.[14]

Experimental Protocols and Methodologies

Accurate biomarker assessment relies on robust and standardized experimental protocols.

Protocol for B-type Natriuretic Peptide (BNP) ELISA

This is a summary of a typical sandwich ELISA protocol for the quantitative measurement of BNP in serum or plasma.[16]

  • Preparation: Prepare all reagents, standards, and samples as per the kit instructions.

  • Binding: Add standards and samples to a microtiter plate pre-coated with an anti-human BNP antibody. Then, add a peroxidase-conjugated BNP monoclonal antibody to each well.

  • Incubation: Cover the plate and incubate at room temperature with shaking for a specified time (e.g., 2 hours) to allow for the immunological reaction.[16]

  • Washing: Wash the plate to remove any unbound substances.

  • Substrate Addition: Add a TMB substrate solution to each well, which will react with the bound enzyme to produce a color change.

  • Reaction Stop: Add a stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the BNP concentration in the samples by comparing their absorbance to the standard curve.[16]

Protocol for Plasma Renin Activity (PRA) ELISA

This protocol summarizes the steps for determining plasma renin activity through the generation and measurement of angiotensin I.[17][18]

  • Sample Collection: Collect venous blood into a chilled EDTA tube and immediately place it in an ice-water bath. Centrifuge at low temperature to separate the plasma.[19]

  • Pre-treatment: Add a protease inhibitor (e.g., PMSF) to the plasma to prevent the degradation of angiotensin I. Adjust the pH of the sample with a generation buffer.

  • Angiotensin I Generation: Divide the treated plasma into two aliquots. Incubate one at 37°C and the other in an ice bath (0°C). Angiotensin I will be generated by plasma renin in the 37°C sample.[17][18]

  • ELISA for Angiotensin I: Quantify the amount of angiotensin I in both the 0°C and 37°C samples using a competitive ELISA.

  • Calculation: The plasma renin activity is calculated based on the difference in angiotensin I concentration between the 37°C and 0°C samples and the incubation time.

Protocol for Aldosterone Radioimmunoassay (RIA)

This is a general overview of a radioimmunoassay to measure aldosterone in plasma.[20][21]

  • Sample Preparation: Perform an organic solvent extraction of the plasma samples.[20] Some modern direct assays may not require this step.[22]

  • Competitive Binding: In assay tubes, combine the extracted sample or standard, a specific anti-aldosterone antibody, and a known amount of radioactively labeled aldosterone (e.g., [125I]-aldosterone).[20]

  • Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled aldosterone for the antibody binding sites.

  • Separation: Separate the antibody-bound aldosterone from the free aldosterone. This is often achieved by adding a second antibody that precipitates the primary antibody complex.

  • Counting: Measure the radioactivity of the precipitated complex using a gamma counter.

  • Calculation: The concentration of aldosterone in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

Visualizing Pathways and Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and Drug Intervention Points

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone AT1 Receptor Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Renin Renin ACE ACE AT1_Receptor AT1 Receptor This compound This compound (ACE Inhibitor) This compound->ACE Inhibits ARBs ARBs (e.g., Valsartan) ARBs->Angiotensin_II Blocks AT1 Receptor

Caption: The RAAS pathway and points of intervention for this compound and ARBs.

Experimental Workflow for Biomarker ELISA

ELISA_Workflow Start Start: Sample Collection (Serum/Plasma) Prepare Prepare Reagents, Standards, and Samples Start->Prepare Add_Sample Add Standards/Samples to Coated Plate Prepare->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Incubate1 Incubate Add_Detection_Ab->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Analyze Analyze Data (Standard Curve) Read_Plate->Analyze End End: Report Results Analyze->End

Caption: A generalized workflow for a sandwich ELISA biomarker assay.

Logical Framework for Biomarker Validation

Biomarker_Validation Hypothesis Hypothesis: Biomarker reflects this compound's therapeutic effect Analytical Analytical Validation Hypothesis->Analytical Clinical Clinical Validation Hypothesis->Clinical Assay Assay Development (Precision, Accuracy, Sensitivity) Analytical->Assay Preclinical Preclinical Studies (In vitro / In vivo models) Clinical->Preclinical Observational Observational Studies (Correlation with clinical endpoints) Preclinical->Observational Interventional Interventional Studies (Change in biomarker with this compound treatment) Observational->Interventional Comparison Comparison with Alternatives (e.g., Enalapril, Valsartan) Interventional->Comparison Endpoint Correlation with Clinical Outcomes (e.g., BP reduction, improved LVEF) Comparison->Endpoint Decision Decision: Biomarker is Valid for Assessing Efficacy Endpoint->Decision

Caption: A logical flow diagram for the validation of a therapeutic biomarker.

References

Safety Operating Guide

Safe Disposal of Fosinopril in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of fosinopril (B1673572) in research and drug development environments. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The disposal of any pharmaceutical, including investigational drugs, must comply with federal and local regulations.[1][2]

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] For handling powdered or solid forms of this compound, conduct all operations within a certified chemical fume hood to prevent inhalation.[4]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, seeking immediate medical attention.

    • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

II. Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5][6] These regulations mandate that all chemical waste be identified and disposed of in a manner that minimizes risk to human health and the environment.[5][6] It is crucial to note that flushing pharmaceuticals down the drain is strongly discouraged by the EPA due to the contamination of water supplies.[6][7]

III. This compound Waste Characterization and Segregation

Proper segregation of waste is the first step in compliant disposal. This compound waste should be categorized as follows:

  • Pure this compound (Unused/Expired): This includes the pure active pharmaceutical ingredient (API) in solid or solution form. It must be treated as hazardous chemical waste.

  • Grossly Contaminated Items: This category includes items with visible powder or significant solution residue, such as original containers, weigh boats, and heavily contaminated gloves or bench paper. These items must also be disposed of as hazardous chemical waste.

  • Trace Contaminated Items: This includes lab materials with minimal, incidental contact, such as pipette tips, lightly contaminated gloves, and paper towels used for minor clean-ups. While policies may vary between institutions, it is best practice to dispose of these items as chemical waste to prevent environmental release.

IV. Step-by-Step Disposal Protocol

Step 1: Waste Collection and Containment

  • Pure this compound & Grossly Contaminated Waste:

    • Collect all pure this compound and grossly contaminated solid waste in a dedicated, leak-proof hazardous waste container. The container must be made of a material compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a chemical constituent.

    • Keep the container securely sealed when not in use.

  • Trace Contaminated Waste:

    • Collect trace-contaminated items in a separate, clearly labeled waste bag or container designated for chemical waste.

Step 2: Waste Storage

  • Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Do not accumulate waste for extended periods; regular disposal is necessary to maintain a safe laboratory environment.[3]

Step 3: Final Disposal

  • Never dispose of this compound in the regular trash or down the drain.

  • Arrange for the collection of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8]

  • The standard and required method for final disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[2][7] This process ensures the complete destruction of the active compound.

Data and Experimental Protocols

This compound: Relevant Physicochemical and Metabolic Data

The following table summarizes key data for this compound, which informs its handling and potential environmental fate.

ParameterValue / DescriptionCitation
Chemical Name L-proline, 4-cyclohexyl-1-[[--INVALID-LINK--phosphinyl]acetyl]-, sodium salt, trans-[9]
Molecular Formula C₃₀H₄₅NNaO₇P[9]
Form White to off-white crystalline powder.[9]
Solubility Soluble in water, methanol, and ethanol.[9]
Metabolism This compound is an ester prodrug that is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat.[9][10][11]
Primary Metabolites Fosinoprilat, glucuronide conjugate of fosinoprilat, and a p-hydroxy metabolite of fosinoprilat.[9][10][12]
Elimination Pathways Elimination is uniquely balanced between renal (urine) and hepatic (feces) pathways.[10][11]
Stability Undergoes degradation under hydrolytic (acidic, basic) conditions. Stable against oxidative and thermal stress.[13]
Experimental Protocol: Stress Degradation Study

To understand the stability and degradation pathways of this compound, researchers perform stress degradation studies. The methodology for such an experiment is outlined below, based on published studies.[13]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) to the stock solution and reflux for a specified period.

    • Basic Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to the stock solution and reflux.

    • Neutral Hydrolysis: Reflux the stock solution in water.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution and keep at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C) for several days.

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the samples using a validated analytical technique, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[13][14]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.

    • Use mass spectrometry (MS/TOF, MSn) to elucidate the chemical structures of the identified degradation products.[13]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Fosinopril_Disposal_Workflow cluster_categorization 1. Waste Identification & Segregation cluster_containment 2. Containment & Labeling cluster_disposal 3. Storage & Final Disposal start Start: this compound Waste Generated cat_pure Pure/Unused this compound (Solid or Liquid) start->cat_pure cat_gross Grossly Contaminated Items (Weigh boats, glassware, etc.) start->cat_gross cat_trace Trace Contaminated Items (Gloves, pipette tips, etc.) start->cat_trace cont_hw Collect in dedicated, sealed, and labeled 'Hazardous Waste' Container cat_pure->cont_hw Treat as Hazardous Waste cat_gross->cont_hw Treat as Hazardous Waste cont_tw Collect in separate, labeled 'Chemical Waste' Container/Bag cat_trace->cont_tw Best Practice: Treat as Chemical Waste storage Store in Secure Satellite Accumulation Area cont_hw->storage cont_tw->storage disposal Arrange Pickup via EHS or Licensed Waste Contractor storage->disposal end_point Final Disposal: High-Temperature Incineration disposal->end_point

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fosinopril

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients (APIs) like fosinopril (B1673572) is paramount. This guide provides essential, step-by-step procedures for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound, designed to integrate seamlessly into laboratory operational plans.

This compound sodium is an angiotensin-converting enzyme (ACE) inhibitor. While therapeutic at prescribed doses, direct contact with the pure substance in a laboratory setting requires stringent safety protocols to mitigate risks such as skin or eye irritation, allergic sensitization, and potential health effects from accidental inhalation or ingestion.[1] Adherence to these guidelines is critical for protecting researchers and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection and use of PPE are foundational to safely handling this compound. The required level of protection depends on the scale of the operation and the potential for exposure.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (e.g., weighing, preparing solutions) Safety glasses with side shields (EN 166) or chemical goggles.[2][3]Nitrile or other impervious gloves. Consider double gloving.[1][4]Long-sleeved lab coat.[2]Not required under normal use with adequate ventilation (e.g., fume hood).[2]
Large-Scale/Bulk Handling Chemical goggles and a face shield.[1][3]Two pairs of chemical-resistant gloves (e.g., nitrile).[5]Low-permeability, disposable gown with tight-fitting cuffs.[5]NIOSH/MSHA or European Standard EN 136 approved respirator if dust formation is likely.[2]
Cleaning Spills Chemical goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[1]Impervious gown or apron.[5]Approved dust respirator (HEPA-filtered).[1]

Note: Always inspect gloves prior to use and wash hands thoroughly after removal.[6] Contaminated clothing should be removed and laundered separately before reuse.[1][2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound powder in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure to control exposure.[4]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

  • Assemble all necessary materials (spatulas, weigh boats, containers, etc.) before bringing the this compound container into the designated area.

2. Donning PPE:

  • Wash hands thoroughly.

  • Don a lab coat or gown, ensuring it is fully fastened.

  • Don the appropriate eye and face protection.

  • Don the first pair of gloves, tucking the gown cuff under the glove. If double-gloving, the second pair goes over the cuff.[5]

3. Handling the Compound:

  • Carefully open the this compound container, avoiding any agitation that could generate dust.

  • Use clean tools to handle the powder.

  • When weighing, do so carefully to minimize dust. Use of a ventilated balance enclosure is highly recommended.[4]

  • Close the primary container securely immediately after use.

4. Post-Handling:

  • Clean all equipment and the work surface with a suitable detergent or solvent.[4]

  • Decontaminate all disposable materials (e.g., weigh boats, pipette tips) before placing them in the designated waste container.

  • To doff PPE, remove the outer pair of gloves first (if applicable).

  • Remove the gown, turning it inside out as it is removed.

  • Remove eye protection.

  • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Wash hands thoroughly with soap and water.[1]

Emergency and Spill Management

Accidents require immediate and correct responses to minimize exposure and contamination.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Get medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting.[6] Get medical attention.[2]

Spill Cleanup Protocol:

  • Minor Spills (Dry Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including a dust respirator), gently cover the spill to prevent dust from becoming airborne.

    • Use dry cleanup procedures.[1] Carefully sweep or vacuum the material. The vacuum must be fitted with a HEPA filter.[1]

    • Place the collected material and all cleanup supplies into a sealed, labeled hazardous waste container.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders or the institutional Environmental Health and Safety (EHS) department.[1]

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel with appropriate PPE, including respiratory protection.[1]

Disposal Plan: Waste Segregation and Removal

Proper disposal is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Grossly Contaminated Waste: Items with visible powder, such as primary containers, weigh boats, and contaminated gloves, must be placed in a clearly labeled, sealed hazardous waste container.

  • Trace Contaminated Waste: Items like bench paper and used PPE with minimal contamination should also be disposed of as hazardous waste.

  • Empty Containers: A container that held this compound is considered hazardous waste. It should be collected for disposal and not reused.

2. Disposal Procedure:

  • All this compound waste must be treated as hazardous chemical waste.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[7]

  • Collect all waste in containers that are clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store the sealed waste containers in a designated, secure area.

  • Arrange for pickup and disposal through your institution's licensed hazardous material disposal company or EHS department, ensuring compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[8][9] The primary method of disposal for pharmaceutical waste is typically incineration at a permitted facility.[7][8]

Fosinopril_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Emergencies cluster_disposal Phase 3: Disposal risk_assessment Risk Assessment (Scale, Procedure) ppe_selection Select & Inspect PPE (Gloves, Gown, Goggles) risk_assessment->ppe_selection Determines setup Setup Engineering Controls (Fume Hood, Clean Area) ppe_selection->setup handling Safe Handling Protocol (Weighing, Mixing) setup->handling Proceed to spill Spill / Emergency Occurs handling->spill If spill occurs decontamination Decontaminate Surfaces & Equipment handling->decontamination Routine Completion spill_response Execute Spill Response (Evacuate, Clean-up) spill->spill_response spill_response->decontamination waste_segregation Segregate Waste (Grossly vs. Trace Contaminated) decontamination->waste_segregation waste_disposal Dispose as Hazardous Waste (Licensed Vendor) waste_segregation->waste_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fosinopril
Reactant of Route 2
fosinopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.